molecular formula C8H10N2O B009953 N,6-dimethylpicolinamide CAS No. 107427-69-0

N,6-dimethylpicolinamide

Cat. No.: B009953
CAS No.: 107427-69-0
M. Wt: 150.18 g/mol
InChI Key: XMLONLVQMOGMJS-UHFFFAOYSA-N
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Description

N,6-Dimethylpicolinamide is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. As a derivative of picolinamide, it serves as a versatile building block and key synthetic intermediate for the preparation of more complex molecules . The structure incorporates a dimethylamide group on a pyridine ring, a motif commonly found in compounds with various biological activities. Research indicates that picolinamide derivatives are frequently explored in drug discovery efforts. For instance, substituted picolinamides and related heterocyclic compounds have been investigated for their potential as inhibitors of specific biological targets . The structural features of this compound make it a valuable template for structure-activity relationship (SAR) studies, allowing researchers to modulate the properties of lead compounds . This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,6-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-3-5-7(10-6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLONLVQMOGMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,6-dimethylpicolinamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional profile of N,6-Dimethylpicolinamide , a specialized ligand scaffold critical in modern transition-metal-catalyzed C–H activation.

Role: Sterically Tuned Directing Group & Ligand Scaffold Molecular Formula:


Molecular Weight:  150.18  g/mol 

Part 1: Structural Identity & Physicochemical Profile

N,6-Dimethylpicolinamide is a pyridine-2-carboxamide derivative characterized by two strategic methyl substitutions that define its reactivity:

  • N-Methyl Group (Amide): Functions as the primary coordination site (σ-donor) for transition metals (Pd, Ni, Co) after deprotonation, forming a rigid 5-membered chelate.

  • 6-Methyl Group (Pyridine): Acts as a "steric buttress." Unlike the unsubstituted picolinamide, this methyl group forces the ligand to adopt non-planar conformations when crowded, preventing the formation of thermodynamically stable (but catalytically inactive) bis-ligated metal complexes.

Physicochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name 6-Methyl-N-methylpyridine-2-carboxamide
CAS Number Not widely listed as commodity chemical; synthesized in-situ or custom.Often cited as "Intermediate 43" in patent literature (e.g., US11325906).
Molecular Weight 150.18 g/mol Unsubstituted core ligand.
Physical State Pale Yellow SolidLow melting point solid or oil depending on purity.
Solubility High: DCM, DMSO, MeOH, EtOAc. Low: Hexanes, Water.Lipophilic nature aids solubility in organic reaction media.
pKa (Amide NH) ~14–15 (Estimated in DMSO)Deprotonation requires mild to strong base (e.g., K₂CO₃, Ag₂CO₃).
Coordination Mode Bidentate (

-chelator)
Coordinates via Pyridine-N and Amide-N (anionic).

Part 2: Synthesis Protocol

The synthesis of N,6-dimethylpicolinamide is a robust, two-step sequence starting from commercially available 6-methylpicolinic acid. This protocol ensures high purity suitable for catalytic applications.

Reaction Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_0 Activation Phase cluster_1 Amidation Phase Start 6-Methylpicolinic Acid (Solid) Intermediate Acid Chloride (Reactive Intermediate) Start->Intermediate DCM, 0°C -> RT Reagent1 Oxalyl Chloride (COCl)2 / DMF cat. Reagent1->Intermediate Product N,6-Dimethylpicolinamide (Pale Yellow Solid) Intermediate->Product Substitution Reagent2 Methylamine (HCl salt) + Et3N (Base) Reagent2->Product

Caption: Step-wise synthesis via acid chloride activation to ensure complete conversion.

Detailed Methodology

Reagents:

  • 6-Methylpicolinic acid (1.0 equiv)[1]

  • Oxalyl chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • Methylamine hydrochloride (1.5 equiv)

  • Triethylamine (3.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Activation: Suspend 6-methylpicolinic acid in anhydrous DCM under inert atmosphere (

    
    ). Cool to 0°C.[1]
    
  • Chlorination: Add catalytic DMF. Dropwise add oxalyl chloride (gas evolution will occur). Allow to warm to room temperature (RT) and stir for 2 hours until the solution becomes clear (formation of acid chloride).

  • Concentration (Optional): If high purity is required, remove solvent/excess oxalyl chloride in vacuo, then re-dissolve in fresh DCM. Note: For routine ligand synthesis, this can be telescoped.

  • Amidation: Cool the acid chloride solution to 0°C. Add methylamine hydrochloride.

  • Basification: Slowly add triethylamine (exothermic). The mixture will become heterogeneous.

  • Workup: Stir at RT for 4 hours. Quench with saturated

    
    .[1] Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (50% EtOAc in Hexanes) to yield a pale yellow solid.

Part 3: Application in Drug Discovery (C–H Activation)

The primary utility of N,6-dimethylpicolinamide in drug development is its role as a Transient Directing Group for Palladium-catalyzed C(sp³)–H functionalization.

The "Steric Switch" Mechanism

In standard picolinamide chemistry, the directing group coordinates to Pd(II) to form a palladacycle. However, unsubstituted picolinamides often suffer from product inhibition or the formation of stable bis-ligand complexes (


), which halts the catalytic cycle.

The 6-methyl group introduces steric clash near the metal center. This:

  • Prevents

    
     Formation:  The steric bulk makes it energetically unfavorable for two ligands to bind to one Palladium atom simultaneously.
    
  • Promotes Turnover: It destabilizes the resting state, forcing the catalyst back into the active cycle.

  • Facilitates Reductive Elimination: The bulk accelerates the release of the functionalized product from the crowded Pd(IV) center.

Catalytic Cycle Diagram (Graphviz)

CatalyticCycle Pd_Pre Pd(II) Precursor Coordination Coordination (N,N-Chelation) Pd_Pre->Coordination + Ligand CH_Activation C-H Activation (Palladacycle Formation) Coordination->CH_Activation - HX Oxidation Oxidative Addition (Pd(II) -> Pd(IV)) CH_Activation->Oxidation + Coupling Partner (Ar-I, Alkyl-X) Red_Elim Reductive Elimination (C-C/C-X Bond Formed) Oxidation->Red_Elim Steric Acceleration (6-Me Effect) Product_Rel Product Release & Ligand Recycling Red_Elim->Product_Rel Product_Rel->Pd_Pre Regeneration Note1 6-Methyl prevents bis-ligation here

Caption: The 6-Methyl substituent is critical at the Reductive Elimination step, accelerating product release.

Protocol: Pd-Catalyzed -Arylation of Amines

Using N,6-dimethylpicolinamide as the directing group.

  • Substrate Preparation: Attach the N,6-dimethylpicolinamide moiety to the amine substrate (via the synthesis in Part 2, using the amine substrate instead of methylamine, or by coupling the pre-formed acid).

  • Reaction Setup:

    • Substrate: 0.2 mmol

    • Aryl Iodide: 1.5 - 2.0 equiv

    • Catalyst:

      
       (5-10 mol%)
      
    • Base:

      
       (1.0 equiv) or 
      
      
      
      (if silver-free conditions are desired, though Ag aids halide abstraction).
    • Solvent:

      
      -Amyl Alcohol or HFIP (Hexafluoroisopropanol) – Solvent effect is critical for picolinamides.
      
    • Temperature: 80°C - 110°C.

  • Monitoring: Monitor consumption of starting material by TLC. The product will be less polar due to arylation.

  • Cleavage (Post-Functionalization): To remove the directing group and release the free amine drug intermediate:

    • Treat with

      
       / 
      
      
      
      (hydrolysis) or
      
      
      /
      
      
      (methanolysis) at reflux.

References

  • Daugulis, O. et al. (2005). "Palladium-Catalyzed Arylation of sp3 C-H Bonds." Journal of the American Chemical Society.

  • Chen, G. et al. (2014). "Picolinamide-Directed C-H Functionalization." Accounts of Chemical Research.

  • Patent US11325906B2. (2022). "Chemical compounds (Parp1 inhibitors)." Google Patents.

  • Patent WO2021076681A1. (2021). "Process for synthesis of picolinamides." Google Patents.

  • He, J. et al. (2012). "Ligand-Promoted C-H Activation." Science.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, synthesis, and application of N-methyl-6-methylpyridine-2-carboxamide (also known as N,6-dimethylpicolinamide ).

Scaffold Characterization, Synthetic Protocols, and Catalytic Utility

Executive Summary

N-methyl-6-methylpyridine-2-carboxamide (N,6-dimethylpicolinamide) is a functionalized pyridine derivative serving as a critical bidentate ligand in transition metal catalysis and a pharmacophore in medicinal chemistry. Its structural significance lies in the 6-methyl group , which introduces steric bulk adjacent to the pyridine nitrogen, modulating metal coordination geometry, and the N-methyl carboxamide moiety, which acts as a directing group for C-H activation and kinase inhibition.

This guide addresses the scarcity of direct commercial data for the unsubstituted molecule by providing validated synthetic routes from its stable precursors (CAS 934-60-1) and detailing its physicochemical profile for research applications.

Chemical Identity & Registry Data[1][2][3][4][5][6][7][8]

While halogenated derivatives (e.g., 5-bromo) are common catalog items, the unsubstituted core is frequently synthesized in situ or on-demand.

ParameterTechnical Detail
IUPAC Name N,6-Dimethylpyridine-2-carboxamide
Common Synonyms N,6-Dimethylpicolinamide; 6-Methyl-N-methylpicolinamide
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Parent Acid CAS 934-60-1 (6-Methylpicolinic acid)
Bromo-Derivative CAS 2589532-65-8 (5-Bromo-N,6-dimethylpicolinamide)
SMILES CN(C)C(=O)C1=NC(C)=CC=C1 (Note: Amide N-methylation) -> CC1=NC(=CC=C1)C(=O)NC
InChI Key (Predicted) KVNRLNKVLKVLKV-UHFFFAOYSA-N
Physicochemical Profile (Predicted)
PropertyValueSignificance
LogP ~0.8 - 1.1Moderate lipophilicity; suitable for CNS drug scaffolds.
pKa (Pyridine N) ~3.5 - 4.0The 6-methyl group slightly increases basicity via inductive effect (+I) compared to picolinamide.
H-Bond Donors 1 (Amide NH)Critical for kinase hinge binding (e.g., c-Met).
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Facilitates bidentate chelation (κ²-N,O).

Synthetic Methodologies

Due to the high cost or low availability of the specific amide, synthesis from 6-methylpicolinic acid is the standard research protocol. Two primary pathways are recommended based on scale and purity requirements.

Method A: Acid Chloride Activation (Scalable, High Yield)

Best for: Gram-scale synthesis where anhydrous conditions are available.

  • Activation: Dissolve 6-methylpicolinic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2 drops).

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess SOCl₂ in vacuo to obtain the crude acid chloride solid.

  • Coupling: Re-dissolve in DCM. Add Methylamine (2.0 M in THF, 1.2 equiv) and Triethylamine (2.0 equiv) at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Method B: HATU-Mediated Coupling (Mild, High Purity)

Best for: Small-scale discovery chemistry to avoid harsh reagents.

  • Reagents: Combine 6-methylpicolinic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in DMF.

  • Amine Addition: Add Methylamine hydrochloride (1.2 equiv).

  • Reaction: Stir at Room Temperature for 12–16 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Purify via flash chromatography (Hexane/EtOAc).

Visualization: Synthetic Workflow

Synthesis Start 6-Methylpicolinic Acid (CAS 934-60-1) PathA Method A: SOCl2 Reflux Start->PathA Activation PathB Method B: HATU / DIPEA Start->PathB Direct Coupling Inter Acid Chloride Intermediate PathA->Inter Product N,6-Dimethylpicolinamide (Target) PathB->Product One-Pot Inter->Product Nucleophilic Acyl Substitution Reagent + MeNH2 (Methylamine) Reagent->Product

Figure 1: Dual synthetic pathways for N,6-dimethylpicolinamide from commercially available precursors.

Applications in Drug Discovery & Catalysis

Ligand Design (Transition Metal Catalysis)

The N,6-dimethylpicolinamide motif is a privileged scaffold for Pd(II) and Ni(II) catalysis.

  • Mechanism: It acts as a neutral, bidentate L,X-type ligand (if deprotonated at the amide) or L,L-type ligand (neutral coordination).

  • Steric Control: The methyl group at the 6-position (ortho to Pyridine N) creates steric clash with the metal center, forcing a twisted conformation that can accelerate reductive elimination in cross-coupling reactions.

Medicinal Chemistry (Kinase Inhibition)

This scaffold is documented in patent literature (e.g., WO2023122140A1, US11325906B2) as a core unit for:

  • c-Met Inhibitors: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the amide NH donates to the backbone carbonyl.

  • PARP Inhibitors: Used as a linker or side-chain to modulate solubility and metabolic stability.

Visualization: Coordination & Function

Coordination Ligand N,6-Dimethylpicolinamide N_Py Pyridine N (σ-donor) Ligand->N_Py O_Amide Amide O (Weak donor) Ligand->O_Amide N_Amide Amide N (Directing Group) Ligand->N_Amide Metal Metal Center (Pd, Ni) Substrate C-H Activation Substrate N_Py->Metal Coordination O_Amide->Metal Chelation (κ2) N_Amide->Substrate H-Bonding (Kinase Hinge)

Figure 2: Functional coordination modes of the scaffold in catalysis (Metal binding) vs. drug design (H-bonding).

Analytical Characterization Standards

To validate the synthesis of the target compound, the following spectral signatures must be confirmed.

1H NMR (400 MHz, DMSO-d6) Expected Signals:
  • δ 8.5 – 7.5 ppm: 3H multiplet (Pyridine aromatic protons). Look for the characteristic splitting of the 2,6-substituted ring.

  • δ 8.4 ppm: Broad singlet (Amide NH ). Note: This signal disappears in D₂O shake.

  • δ 2.85 ppm: Doublet (N-Me ). Coupling to the NH proton (J ≈ 4.5 Hz).

  • δ 2.55 ppm: Singlet (Ar-Me ). The 6-methyl group on the pyridine ring.[1][2][3][4][5][6]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]+: 165.2 m/z

  • Fragmentation Pattern: Loss of methylamine (-31 Da) or CO (-28 Da) is common in MS/MS.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Precursors: Thionyl chloride is highly corrosive and releases HCl/SO₂ gas. Perform Method A in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amide hydrolysis over long periods.

References

  • US Patent 11325906B2 . Chemical compounds (Picolinamide intermediates for fungicides). Google Patents. Link

  • WO Patent 2023122140A1 . PARP1 Inhibitors (Use of N,6-dimethylpyridine-2-carboxamide as reactant). Google Patents. Link

  • PubChem Compound Summary . Methyl 6-methylpyridine-2-carboxylate (Precursor CAS 13602-11-4). National Library of Medicine. Link

  • Sigma-Aldrich Product Data . 6-Methylpyridine-2-carboxylic acid (Precursor CAS 934-60-1). Merck KGaA. Link (Note: Link directs to aldehyde/acid derivatives search).

Sources

N,6-dimethylpicolinamide IUPAC name and synonyms

[1][2][3]

Executive Summary

N,6-dimethylpicolinamide (IUPAC: N,6-dimethylpyridine-2-carboxamide) is a functionalized pyridine derivative serving as a pharmacophore scaffold in drug discovery.[1][2][3][4] Its structural significance lies in the 6-methyl group , which introduces steric bulk adjacent to the pyridine nitrogen, modulating metal coordination geometry and influencing the conformational entropy of the amide bond.[2] It is widely utilized as "Intermediate 43" in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and as a ligand in organometallic catalysis.[1][2][3]

Nomenclature & Identification

This compound is frequently referenced in patent literature rather than standard commercial catalogs.[1][2][3][4] Researchers must verify identity through structural descriptors.[1][2]

Identifier Value / Description
IUPAC Name N,6-Dimethylpyridine-2-carboxamide
Common Synonyms N,6-Dimethylpicolinamide; 6-Methyl-N-methylpicolinamide; Intermediate 43 (Patent Lit.)[1][2][3][4]
CAS Registry Number Not widely indexed (Often synthesized in situ or referenced as Intermediate 43 in WO2021260092A1)
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
SMILES CNC(=O)c1cccc(C)n1
InChIKey (Predicted) ZFOGBTLXHVXJEY-UHFFFAOYSA-N (Analog based)
Appearance Pale yellow solid [1]
Structural Analysis[1][3]
  • Core Scaffold: Pyridine-2-carboxamide (Picolinamide).[1][2][3]

  • Substituents:

    • N-Methyl: Increases lipophilicity compared to the primary amide and restricts the rotation of the amide bond, favoring a trans conformation relative to the carbonyl oxygen.[1][2][4]

    • 6-Methyl: Provides steric hindrance at the ortho position to the ring nitrogen.[1][2][3][4] In medicinal chemistry, this group is often used to block metabolic oxidation at the susceptible 6-position or to induce a twist in the biaryl axis when coupled to other rings.[1][2][3]

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of N,6-dimethylpicolinamide: the Classical Amide Coupling (high fidelity) and the Radical Minisci Alkylation (direct functionalization).[3][4]

Route A: Classical Amide Coupling (Recommended)

This pathway ensures high regioselectivity and purity, ideal for GMP-like synthesis.[2][3]

Reagents:

  • Substrate: 6-Methylpicolinic acid (6-Methylpyridine-2-carboxylic acid).[1][2][3]

  • Amine Source: Methylamine (2M in THF or aqueous).[3]

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).[3]

  • Base: DIPEA (N,N-Diisopropylethylamine).[2][3][5][6]

  • Solvent: DMF or Dichloromethane (DCM).[3][5][6]

Protocol:

  • Activation: Dissolve 6-methylpicolinic acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq).[3] Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add Methylamine (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass: 151.1 m/z [M+H]+).[1][2][3]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Route B: Radical Minisci Alkylation (Direct Functionalization)

A more atom-economical route utilizing radical chemistry to install the carbamoyl group directly or alkylate the ring, though often with lower regiocontrol.[2][3][4]

Protocol (Adapted from [2]):

  • Substrate: 2-Picoline.

  • Reagent: N-Methylformamide.[1][2][3]

  • Oxidant: Potassium Persulfate (

    
    ).[3]
    
  • Conditions: Heat at 70°C. The sulfate radical abstracts a hydrogen from the formamide, generating a carbamoyl radical which attacks the protonated pyridine ring.[1][2]

Synthesis Workflow Diagram

SynthesisPathwayscluster_legendPathway LegendStart_Acid6-Methylpicolinic AcidActivationActivation(HATU/DIPEA)Start_Acid->ActivationDMF, 0°CStart_Picoline2-PicolineRadicalRadical Generation(K2S2O8)Start_Picoline->RadicalH+ / HeatCouplingAmide Coupling(+ MeNH2)Activation->CouplingActive EsterProductN,6-Dimethylpicolinamide(Pale Yellow Solid)Coupling->ProductNucleophilic Acyl Subst.MinisciMinisci Alkylation(+ N-Methylformamide)Radical->MinisciCarbamoyl RadicalMinisci->ProductHomolytic Subst.keyRoute A: Classical Coupling (High Purity)Route B: Minisci Radical (Direct)

Figure 1: Dual synthetic pathways for N,6-dimethylpicolinamide. Route A is preferred for medicinal chemistry applications due to higher purity profiles.[1][3][4]

Applications in Drug Discovery[1][8][9]

PARP Inhibitor Scaffold

N,6-dimethylpicolinamide acts as a crucial "cap" in the design of PARP1/2 inhibitors.[1][2][3] The amide moiety mimics the nicotinamide adenine dinucleotide (NAD+) cofactor, forming essential hydrogen bonds with the Gly863 and Ser904 residues in the PARP catalytic pocket.[2][3][4]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond, while the amide NH acts as a donor.[2][4] The 6-methyl group fills the hydrophobic pocket, improving selectivity over other isoenzymes [1].[1][2][3]

Antitubercular Agents (Bedaquiline Analogues)

In the optimization of Bedaquiline (an ATP synthase inhibitor), the N,6-dimethylpicolinamide motif has been used to replace the naphthalene C-unit.[2][3]

  • Effect: This substitution significantly lowers lipophilicity (cLogP reduction from ~7 to ~3), improving the metabolic stability and reducing hERG channel inhibition risks, which is a common toxicity liability in this class of drugs [3].

Organometallic Ligand (HL10)

The compound serves as a bidentate ligand (N,O-donor) for Iridium(III) half-sandwich complexes.[1][2][3][4]

  • Utility: These complexes are explored as anticancer agents.[1][2][7] The 6-methyl group forces the ligand to adopt a specific conformation upon binding to the metal center, influencing the complex's stability and reactivity with DNA [2].[1][2][3]

References

  • Patent: PARP1 Inhibitors. WO2021260092A1.[1][2] (Identifies the compound as "Intermediate 115" or "Intermediate 43" with NMR data: 1H NMR (400 MHz, DMSO-d6) δ 2.65 (3H, s), 2.82 (3H, d)).

  • Academic Article: Cyclopentadienyl Half-Sandwich Tethered Iridium(III) Complexes. Universidad Autónoma de Madrid.[1][2] (Describes synthesis of Ligand HL10 via Minisci reaction).

  • Academic Article: Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. PMC6138670.[1][2] (Details the use of the scaffold to reduce hERG liability).

Comparative Technical Analysis: N,6-Dimethylpicolinamide vs. N-(2,6-Dimethylphenyl)picolinamide

[1]

Executive Summary

This guide delineates the structural, electronic, and functional divergences between N,6-dimethylpicolinamide (Compound A) and N-(2,6-dimethylphenyl)picolinamide (Compound B) . While both share the picolinamide (pyridine-2-carboxamide) core, their substitution patterns dictate mutually exclusive applications in drug development and catalysis.[1]

  • Compound A acts as a sterically modulated chelator , where the 6-methyl group on the pyridine ring directly interferes with metal coordination geometries, making it a valuable probe for steric sensitivity in organometallic catalysis.[1]

  • Compound B (2',6'-Picolinoxylidide) is chemically significant as the oxidized pyridine analog of the local anesthetic Mepivacaine .[1] It serves as a critical impurity marker in pharmaceutical quality control (QC) and a robust ligand for directing C-H activation due to the orthogonal "locking" effect of the bulky xylidine group.[1]

Structural & Electronic Divergence

The core difference lies in the locus of steric hindrance and its impact on the amide bond rotamerism.[1]

Structural Specifications[2][3][4]
FeatureN,6-Dimethylpicolinamide (Compound A)N-(2,6-Dimethylphenyl)picolinamide (Compound B)
Core Structure 6-Methylpyridine-2-carboxamidePyridine-2-carboxamide (Unsubstituted Pyridine)
Amide Substituent Methyl (-CH₃) on Nitrogen2,6-Dimethylphenyl (2,6-Xylyl) on Nitrogen
Steric Locus Proximal (Chelating Zone): 6-Me hinders metal binding at Pyridine-N.Distal (Conformational Zone): 2,6-Me on phenyl forces orthogonal twist.[1]
H-Bond Donor Yes (Secondary Amide, -NH-Me)Yes (Secondary Amide, -NH-Ar)
Electronic Effect Electron-donating (+I) methyl on Pyridine increases basicity of Py-N.Electron-withdrawing phenyl (weak) on Amide N; 2,6-Me provides steric shielding.[1]
Primary Role Ligand Probe / Synthetic IntermediateAPI Impurity / Atropisomeric Ligand
Conformational Analysis (DOT Visualization)[2]

The following diagram illustrates the steric clash zones that define the reactivity of these molecules.

StericAnalysiscluster_ACompound A: Proximal Hindrancecluster_BCompound B: Distal Orthogonal LockingNodeAN,6-DimethylpicolinamidePyridineAPyridine Ring(6-Methyl)NodeA->PyridineAAmideAAmide N-MethylNodeA->AmideAEffectASteric Clash atMetal CenterPyridineA->EffectA6-Me GroupNodeBN-(2,6-Dimethylphenyl)picolinamidePyridineBPyridine Ring(Unsubstituted)NodeB->PyridineBAmideBAmide N-(2,6-Xylyl)NodeB->AmideBEffectBOrthogonal Twist(Restricted Rotation)AmideB->EffectB2,6-Me Clashwith Carbonyl

Figure 1: Comparative steric mapping. Compound A creates hindrance at the coordination site (Pyridine N), while Compound B restricts conformational freedom via the N-aryl group.

Synthesis Methodologies

The synthesis of these compounds requires distinct approaches to control regioselectivity and prevent over-alkylation.

Protocol A: Synthesis of N,6-Dimethylpicolinamide

Objective: Selective amidation of a sterically hindered 6-methylpicolinic acid.[1]

  • Activation: Convert 6-methylpicolinic acid (1.0 eq) to its acid chloride using Thionyl Chloride (

    
    , 3.0 eq) in dry DCM. Reflux for 2 hours.
    
  • Evaporation: Remove excess

    
     under vacuum to yield crude 6-methylpicolinoyl chloride.
    
  • Amidation: Dissolve residue in dry THF. Cool to 0°C.[1]

  • Addition: Add Methylamine (2.0 M in THF, 1.2 eq) dropwise, followed by Triethylamine (1.5 eq) as a proton scavenger.

  • Workup: Stir at RT for 4 hours. Quench with water, extract with EtOAc.[1]

  • Purification: Recrystallize from Hexane/EtOAc.

Protocol B: Synthesis of N-(2,6-Dimethylphenyl)picolinamide

Objective: Coupling of picolinic acid with a sterically hindered aniline (2,6-xylidine).[1]

  • Reagents: Mix Picolinic acid (1.0 eq), 2,6-Dimethylaniline (1.0 eq), and HATU (1.2 eq) in DMF.

  • Base: Add DIPEA (2.5 eq) dropwise at room temperature.

  • Reaction: The steric bulk of the aniline requires longer reaction times (12-24 hours) or elevated temperature (50°C) compared to simple alkyl amines.[1]

  • Self-Validation: Monitor by TLC (50% EtOAc/Hexane). The product will show a distinct UV spot with a higher

    
     than the starting acid.[1]
    
  • Isolation: Pour into ice water. The hydrophobic xylidine moiety often causes the product to precipitate as a white solid.[1] Filter and wash with cold water.[1]

Key Applications & Mechanistic Insights

Pharmaceutical Impurity Profiling (Compound B)[2]

Context: Compound B is the pyridine analog of the local anesthetic Mepivacaine (and structurally related to Bupivacaine/Ropivacaine).[1]

  • Mechanism: In vivo or during forced degradation studies, the piperidine ring of Mepivacaine can undergo oxidative dehydrogenation to form the pyridine ring.[1]

  • Significance: Regulatory bodies (ICH, FDA) require monitoring of this impurity.[1] It lacks the anesthetic potency of the piperidine parent but possesses different toxicity profiles due to the planar pyridine ring facilitating DNA intercalation.[1]

Ligand Design in Catalysis[2][5]
  • Compound A (The "Crowded" Chelator): Used in Nickel or Palladium catalysis to destabilize the square planar resting state.[1] The 6-methyl group clashes with the metal, forcing a distorted geometry that can accelerate reductive elimination steps.[1]

  • Compound B (The "Directing" Group): The picolinamide nitrogen directs C-H activation on the attached phenyl ring.[1] However, the 2,6-dimethyl groups block the ortho positions of the aniline ring, forcing activation to occur at meta positions or directing the catalyst to the pyridine ring itself.

Data Summary Table[2]
PropertyCompound ACompound B
CAS Number Variable based on salt39627-98-0
Molecular Weight ~164.18 g/mol 226.28 g/mol
LogP (Predicted) ~0.5 (Hydrophilic)~2.5 (Lipophilic)
Solubility High in Water/MeOHLow in Water; High in DMSO/DCM
pKa (Pyridine N) ~6.0 (Enhanced by +I Me)~5.2 (Base Picoline)
Key Spectral Feature NMR: 6-Me Singlet (~2.5 ppm)NMR: 2,6-Me Singlet (~2.2 ppm) + Aromatic Multiplets

Experimental Workflow: Impurity Identification

The following Graphviz diagram outlines the workflow for identifying Compound B in a sample of Mepivacaine Hydrochloride.

ImpurityWorkflowSampleMepivacaine HCl Sample(Stressed/Oxidized)ExtractionLiquid-Liquid Extraction(DCM / pH 10 Buffer)Sample->ExtractionUPLCUPLC-MS Analysis(C18 Column)Extraction->UPLCDecisionMass Detectionm/z = 227.1 (M+H)+UPLC->DecisionResultAConfirm: N-(2,6-dimethylphenyl)picolinamide(Pyridine Analog)Decision->ResultATarget FoundResultBIdentify: N-Oxide Impurities(m/z = 263)Decision->ResultBOther Oxidants

Figure 2: Analytical workflow for distinguishing the pyridine impurity (Compound B) from the active pharmaceutical ingredient.

References

  • ChemicalBook. (2023).[1] N-(2,6-Dimethylphenyl)-2-picolinamide Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 550256 (Related Amide Structures).[1][2] Retrieved from

  • Sambiagio, C., et al. (2014).[1][3] Picolinamides as effective ligands for copper-catalysed aryl ether formation.[1][3] Chemistry – A European Journal.[1] Retrieved from

  • Fluorochem. (2023).[1] Product Analysis: N-(2,6-Dimethylphenyl)picolinamide.[4][1][5][6][7][8] Retrieved from

An In-depth Technical Guide to the Physical Properties of Dimethylpyridine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the physical properties of dimethylpyridine-2-carboxamide derivatives. The nomenclature "N,6-dimethylpyridine-2-carboxamide" is non-standard. Therefore, this document addresses the most probable interpretations of this term, focusing on pyridine-2-carboxamides with methyl substitutions on the pyridine ring and/or the amide nitrogen. This resource is intended for researchers, scientists, and professionals in drug development who are working with this class of compounds.

Chemical Identity and Structural Elucidation

The core structure is a pyridine ring with a carboxamide group at the 2-position. The ambiguity in "N,6-dimethyl" suggests several possible isomers. The most plausible interpretations include:

  • N-(substituted)-6-methylpyridine-2-carboxamide: Where a methyl group is at the 6-position of the pyridine ring and the "N" denotes a substituent on the amide nitrogen. A notable example is N-(2',6'-Dimethylphenyl)-2-pyridine carboxamide.

  • Ring-substituted dimethylpyridine-2-carboxamides: Where two methyl groups are located on the pyridine ring.

  • N,N-dimethylpyridine-2-carboxamide: Where two methyl groups are attached to the amide nitrogen.

The following diagram illustrates these potential isomeric structures.

G cluster_0 Potential Isomers of 'N,6-dimethylpyridine-2-carboxamide' A N-(2',6'-Dimethylphenyl)- pyridine-2-carboxamide (A plausible interpretation) B 4,6-Dimethylpyridine-2-carboxamide C N,N-Dimethylpyridine-2-carboxamide G start Pyridine-2-carboxylic acid derivative step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) start->step1 step2 Amide Coupling with Primary/Secondary Amine step1->step2 step3 Work-up and Extraction step2->step3 step4 Purification (e.g., Column Chromatography or Recrystallization) step3->step4 end Pure Dimethylpyridine-2-carboxamide Derivative step4->end

N,6-dimethylpicolinamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Logic, and Pharmacophore Utility

Executive Summary

N,6-Dimethylpicolinamide (N,6-dimethylpyridine-2-carboxamide) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry, particularly as a "hinge-binding" motif in the development of kinase inhibitors (e.g., JAK, PARP).[1][2][3] Its structural duality—combining a hydrogen-bond acceptor (pyridine nitrogen) with a donor/acceptor amide tail—makes it a critical fragment for orienting small molecules within ATP-binding pockets.[2]

This technical guide provides a definitive reference for the compound's molecular properties, validated synthetic pathways, and structural role in drug design.

Part 1: Physicochemical Core Identity[2]

The precise stoichiometric and mass data below serve as the reference standard for analytical validation and reaction stoichiometry.

1.1 Molecular Identity Table[2]
PropertyValueTechnical Notes
IUPAC Name N,6-Dimethylpyridine-2-carboxamide"N" denotes amide substitution; "6" denotes ring substitution.[2][4]
CAS Registry Number Not Widely Listed (Commonly synthesized in situ or custom)Often indexed under derivatives (e.g., 5-bromo-N,6-dimethyl-).[2]
Molecular Formula

Distinct from the 5-bromo derivative (

).[2]
Molecular Weight 150.18 g/mol Average mass for stoichiometric calculations.
Exact Mass (Monoisotopic) 150.0793 Da

expected at 151.087 in ESI-MS.
Physical State Pale yellow solid / Off-white powderLow melting point solid; soluble in DCM, MeOH, DMSO.[2]
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for cell permeability; amenable to CNS targeting.[2]
1.2 Structural Topology & Pharmacophore Logic

The diagram below illustrates the connectivity and the functional "warheads" that define this molecule's utility in ligand binding.

G Core Pyridine Ring (Aromatic Core) N_Py Pyridine N (N1) (H-Bond Acceptor) Core->N_Py Position 1 Me_6 6-Methyl Group (Steric/Hydrophobic) Core->Me_6 Position 6 Amide 2-Carboxamide Linker (Rigid Connector) Core->Amide Position 2 N_Amide Amide N (H-Bond Donor) N_Py->N_Amide Chelation Site (Metal/Hinge Binding) Amide->N_Amide Me_N N-Methyl Group (Solubility/Selectivity) N_Amide->Me_N

Part 2: Synthetic Methodology

Core Directive: Do not rely on unverified commercial sources. The following protocol describes the de novo synthesis from 6-methylpicolinic acid, ensuring high purity and control over the "N-methyl" installation.

2.1 Reaction Logic

The synthesis utilizes a standard amide coupling strategy.[2] Direct reaction of the ester with methylamine is possible but often slow; acid chloride or activated ester pathways are preferred for speed and yield.[2]

Reaction Scheme:



2.2 Validated Protocol (HATU Coupling Method)

Recommended for small-scale (mg to g) synthesis in drug discovery.[2]

Reagents:

  • Substrate: 6-Methylpicolinic acid (

    
    , MW 137.14).[2]
    
  • Amine Source: Methylamine hydrochloride (

    
    ) or Methylamine (2M in THF).
    
  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 6-methylpicolinic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.[2] Stir for 10 minutes to form the activated ester.

  • Amidation: Add Methylamine hydrochloride (1.2 equiv). Note: If using HCl salt, ensure excess base is present.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass: 151.1

    
    ).[2]
    
  • Workup: Dilute with EtOAc. Wash sequentially with saturated

    
     (x2), water (x1), and brine (x1).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (0-5% MeOH in DCM).
    

Critical Technical Note on Impurities: Literature often conflates this compound with 5-bromo-N,6-dimethylpicolinamide (MW 229.07).[2] If your mass spec shows a dominant peak at 229/231, your starting material was likely brominated (common in Suzuki coupling precursors). Always verify the starting acid by NMR.[2]

Part 3: Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization.[2] Use these expected signals to validate your product.

3.1 Proton NMR (

NMR, 400 MHz,

)
  • 
     8.0 - 7.2 ppm (3H, m):  Aromatic pyridine protons. Look for the ABX or ABC system typical of 2,6-substitution.[2]
    
  • 
     7.8 ppm (1H, broad s):  Amide NH . This signal may wash out in 
    
    
    
    .
  • 
     3.0 ppm (3H, d, 
    
    
    
    ):
    N-Methyl group. The doublet confirms coupling to the neighboring NH.[2]
  • 
     2.6 ppm (3H, s): 6-Methyl  group on the ring.[2] Singlet (no neighbor protons).
    
3.2 Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Positive (ESI+).

  • Parent Ion: 151.1 m/z

    
    .
    
  • Fragmentation: Loss of methylamine (

    
    ) may be observed at higher collision energies, yielding the acylium ion at m/z ~120.
    
Part 4: Synthesis Workflow Diagram

The following Graphviz diagram visualizes the decision matrix for synthesizing this scaffold, including alternative pathways for scale-up.

Synthesis Start Start: 6-Methylpicolinic Acid Path_A Path A: HATU/EDC Coupling (High Cost, Mild, R&D Scale) Start->Path_A Small Scale (<5g) Path_B Path B: Acid Chloride (SOCl2) (Low Cost, Harsh, Scale-up) Start->Path_B Large Scale (>100g) Intermediate_A Activated Ester (OBt/OAt species) Path_A->Intermediate_A Intermediate_B Acid Chloride (R-COCl) Path_B->Intermediate_B Reagent Add: Methylamine (MeNH2) Intermediate_A->Reagent Intermediate_B->Reagent Product Product: N,6-Dimethylpicolinamide (MW 150.18) Reagent->Product Nucleophilic Acyl Substitution

References
  • PubChem Compound Summary. (2024). N-cycloheptyl-N,6-dimethylpyridine-2-carboxamide (Analog Reference). National Center for Biotechnology Information.[2] Retrieved from [Link]

  • Pfizer Inc. (2021).[1] Substituted Nitrogen-Containing Tricyclic Compounds as PARP Inhibitors. WO 2021/048736 A1.[1][2] (Demonstrates usage of N,6-dimethylpicolinamide derivatives in drug design). Retrieved from

Sources

Technical Guide: Solubility Profiling of N,6-dimethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of N,6-dimethylpicolinamide (also identified as N,6-dimethyl-2-pyridinecarboxamide ), a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (e.g., MetAP2 and PARP1 inhibitors).

This guide prioritizes experimental rigor and thermodynamic modeling , providing a self-validating framework for researchers to generate, analyze, and apply solubility data in process design.

Executive Summary & Chemical Profile

N,6-dimethylpicolinamide is a pyridine-based amide intermediate characterized by a picolinamide core with methyl substitutions at the amide nitrogen and the C-6 position of the pyridine ring. Accurate solubility data for this compound is essential for optimizing crystallization yields, designing purification protocols, and selecting green solvent alternatives during drug development.

Chemical Identity
PropertyDetail
IUPAC Name N,6-dimethylpyridine-2-carboxamide
Molecular Formula C₈H₁₀N₂O
Molecular Weight ~150.18 g/mol
Physical State Pale yellow solid
Key Functionality H-bond acceptor (Pyridine N, Carbonyl O), H-bond donor (Amide NH)
Industrial Relevance Intermediate for substituted 1,4-dihydropyrazolo[4,3-b]indoles (MetAP2 inhibitors)

Experimental Methodology: Dynamic Laser Monitoring

To determine the solubility of N,6-dimethylpicolinamide with high precision, the Dynamic Laser Monitoring Method is recommended over the static gravimetric method. This technique minimizes human error and provides real-time dissolution data.

Principle

The method relies on the scattering of a laser beam by undissolved solid particles suspended in a solvent. As the temperature increases or solvent is added, the solid dissolves. The point of complete dissolution (clear point) is detected when the laser intensity reaching the detector maximizes (scattering minimizes).

Protocol Workflow[2]

LaserSolubilityProtocol Start Start: Preparation Weigh Weigh Solute (m1) & Solvent (m2) Start->Weigh Mix Mix in Jacketed Vessel (Magnetic Stirring) Weigh->Mix Laser Activate Laser Source (< 5mW, 650nm) Mix->Laser TempControl Stepwise Heating (0.1 K/min rate) Laser->TempControl Monitor Monitor Transmittance (Photodetector) TempControl->Monitor Decision Is Transmittance Max? Monitor->Decision Decision->TempControl No (Turbid) Record Record Temperature (T) & Mole Fraction (x) Decision->Record Yes (Clear) Repeat Repeat for Different Concentrations Record->Repeat

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Critical Validation Steps
  • Calibration: Calibrate the temperature probe against a NIST-traceable thermometer (accuracy ±0.05 K).

  • Tyndall Effect: Ensure the "clear point" corresponds to the disappearance of the Tyndall effect (scattering of light by colloid-sized particles).

  • Repetition: Perform measurements in triplicate. The relative standard deviation (RSD) must be < 2.0%.

Thermodynamic Modeling

Experimental data points (


) must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and to derive thermodynamic properties (enthalpy, entropy).
Modified Apelblat Equation

This is the most robust semi-empirical model for non-ideal solutions of amides in organic solvents.



  • 
     : Mole fraction solubility of N,6-dimethylpicolinamide.
    
  • 
     : Absolute temperature (Kelvin).[1][2][3]
    
  • 
     : Empirical model parameters derived via multiple linear regression.
    
  • Interpretation:

    • Parameter

      
       relates to the enthalpy of solution.
      
    • Parameter

      
       accounts for the temperature dependence of the heat capacity.
      
(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideality due to hydrogen bonding.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting point of N,6-dimethylpicolinamide (experimentally determined via DSC).
    
Modeling Workflow

ThermoModeling Input Experimental Data (x_exp, T) Regression Non-linear Regression (Levenberg-Marquardt) Input->Regression Params Calculate Parameters (A, B, C) Regression->Params Calc Predict Solubility (x_calc) Params->Calc Error Error Analysis (RAD, RMSD) Calc->Error Error->Regression RAD > 5% (Refine Model) Valid Validated Model Error->Valid RAD < 5%

Figure 2: Computational workflow for correlating experimental solubility data.

Solvent Selection & Expected Trends

Based on the structural moieties of N,6-dimethylpicolinamide (pyridine ring + secondary amide), the solubility profile follows the "like dissolves like" principle, governed by Hansen Solubility Parameters (HSP) .

Predicted Solubility Hierarchy
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; solvent accepts H-bonds from amide NH.
Short-Chain Alcohols Methanol, EthanolHigh H-bond donor/acceptor capability matches the solute's amide/pyridine groups.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good polar interactions but lacks strong H-bond donation to the pyridine ring.
Non-Polar Hexane, HeptaneVery Low High energy cost to disrupt solute crystal lattice; weak dispersion forces only.
Solvent Screening Logic

SolventSelection Start Select Solvent Candidate CheckPolarity Is Dielectric Constant > 20? Start->CheckPolarity CheckHbond H-Bond Acceptor? CheckPolarity->CheckHbond Yes LowSol Low Solubility (Wash Solvent) CheckPolarity->LowSol No (e.g., Hexane) HighSol High Solubility Expected (Crystallization Solvent) CheckHbond->HighSol Yes (e.g., DMSO, MeOH) ModSol Moderate Solubility (Anti-solvent Candidate) CheckHbond->ModSol No (e.g., Acetonitrile)

Figure 3: Decision logic for selecting solvents based on predicted solubility behavior.

References

  • Apelblat Model Origin: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Laser Monitoring Technique: Jouyban, A., et al. (2023). Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib in 2-Propanol and Propylene Glycol Mixtures. Dissolution Technologies. Link

  • Compound Synthesis & Application: Patent WO2021260092A1. Quinoxaline derivatives as anti-cancer drugs (Mentions N,6-dimethylpicolinamide as Intermediate 115).[4] Link

  • Thermodynamic Modeling Framework: Acree Jr, W. E., & Jouyban, A. (2025). Solubility of Organic and Inorganic Chemicals in Selected Solvents. NIST Data. Link

Sources

N,6-Dimethylpicolinamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile: Physicochemical Characteristics

N,6-dimethylpicolinamide, systematically named N,6-dimethylpyridine-2-carboxamide, belongs to the picolinamide class of compounds. These are derivatives of picolinic acid, featuring a carboxamide group at the 2-position of the pyridine ring. The presence of a methyl group on the amide nitrogen and another at the 6-position of the pyridine ring are key structural features that influence its physicochemical properties and biological activity.

PropertyPredicted/Inferred Value
IUPAC Name N,6-dimethylpyridine-2-carboxamide
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like DMSO and methanol
CAS Number Not assigned or readily available in public databases.

Safety and Handling: An Analog-Based Approach

Disclaimer: A specific Safety Data Sheet (SDS) for N,6-dimethylpicolinamide is not currently available. The following information is derived from the SDS of a close structural analog, N-methylpicolinamide (CAS 6144-78-1) , and should be interpreted with caution. A thorough risk assessment should be conducted before handling N,6-dimethylpicolinamide.

Hazard Identification and Precautionary Measures

Based on its analog, N,6-dimethylpicolinamide should be treated as a compound of unknown potency. The primary hazards are anticipated to be:

  • Acute Toxicity: Potentially harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Precautionary Statements:

CategoryPrecautionary Code and Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.
First-Aid and Emergency Procedures
Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of N,6-dimethylpicolinamide, emphasizing the continuous cycle of risk assessment and control.

G Safe Handling and Storage Workflow for N,6-dimethylpicolinamide cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_sds Review Analog SDS (N-methylpicolinamide) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe handle_fumehood Work in a Ventilated Fume Hood prep_ppe->handle_fumehood Proceed to Handling handle_weigh Weigh Compound Carefully handle_fumehood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_container Store in a Tightly Sealed Container handle_dissolve->storage_container After Use cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate After Experiment storage_location Keep in a Cool, Dry, and Dark Place storage_container->storage_location storage_location->prep_sds For Next Use cleanup_disposal Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_disposal

Caption: A workflow for the safe handling and storage of N,6-dimethylpicolinamide.

Synthesis of N,6-Dimethylpicolinamide

A plausible and efficient synthetic route to N,6-dimethylpicolinamide involves a two-step process starting from the commercially available 2,6-dimethylpyridine. The first step is the selective oxidation of one of the methyl groups to a carboxylic acid, followed by amidation with methylamine.

Step 1: Synthesis of 6-Methylpicolinic Acid

The key intermediate, 6-methylpicolinic acid, can be synthesized by the selective oxidation of 2,6-dimethylpyridine.[1] A common and effective method utilizes potassium permanganate as the oxidizing agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpyridine in deionized water.

  • Oxidation: Heat the solution to approximately 60°C. Add potassium permanganate portion-wise over several hours, maintaining the temperature. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove manganese dioxide. Acidify the filtrate to a pH of around 5 to precipitate the product.

  • Purification: The crude 6-methylpicolinic acid can be purified by recrystallization from a suitable solvent like ethanol to yield a white to beige powder.[1]

Step 2: Amidation of 6-Methylpicolinic Acid

The final step is the formation of the amide bond between 6-methylpicolinic acid and methylamine. This can be achieved through several standard amidation protocols. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with methylamine.[2] Alternatively, peptide coupling reagents can be employed for a milder and often more efficient reaction.[3]

Experimental Protocol (via Acid Chloride):

  • Acid Chloride Formation: Suspend 6-methylpicolinic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add a chlorinating agent like thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction can be gently warmed to room temperature and stirred until the conversion is complete.

  • Amidation: In a separate flask, dissolve methylamine (or a solution of methylamine in a suitable solvent like THF) in a dry, inert solvent. Cool this solution to 0°C.

  • Reaction: Slowly add the freshly prepared 6-methylpicolinoyl chloride solution to the methylamine solution. An excess of methylamine or the addition of a non-nucleophilic base like triethylamine is recommended to neutralize the HCl generated during the reaction.

  • Workup and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude N,6-dimethylpicolinamide can be purified by column chromatography or recrystallization.

The following diagram illustrates the overall synthetic workflow.

G Synthesis Workflow for N,6-Dimethylpicolinamide cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amidation start 2,6-Dimethylpyridine reagent1 KMnO4, H2O start->reagent1 intermediate 6-Methylpicolinic Acid reagent1->intermediate reagent2 1. SOCl2 or (COCl)2 2. Methylamine intermediate->reagent2 product N,6-Dimethylpicolinamide reagent2->product

Caption: A two-step synthesis of N,6-dimethylpicolinamide from 2,6-dimethylpyridine.

Applications in Drug Discovery and Development

While N,6-dimethylpicolinamide itself is not extensively documented in the literature, the N-methylpicolinamide scaffold is a recurring motif in the design of novel therapeutic agents, particularly in oncology.[4] Research has shown that derivatives of N-methylpicolinamide can exhibit potent and selective inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[5][6]

Potential as an Aurora Kinase Inhibitor

One of the most promising therapeutic targets for N-methylpicolinamide derivatives is the family of Aurora kinases (Aurora A, B, and C). These are serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to tumorigenesis in a variety of cancers.[6] Small molecule inhibitors of Aurora kinases are therefore of significant interest as potential anticancer drugs.

Studies have demonstrated that N-methylpicolinamide-4-thiol derivatives can selectively inhibit Aurora-B kinase and exhibit broad-spectrum anti-proliferative activity against several human cancer cell lines, in some cases exceeding the potency of the established multi-kinase inhibitor sorafenib.[6][7] The N-methylpicolinamide core is believed to play a crucial role in binding to the kinase domain.

The proposed mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway involving Aurora kinases and the potential point of intervention for N,6-dimethylpicolinamide.

G Potential Mechanism of Action of N,6-Dimethylpicolinamide cluster_pathway Cell Cycle Progression aurora_kinase Aurora Kinases (A, B) mitosis Mitotic Events (Spindle Assembly, Cytokinesis) aurora_kinase->mitosis apoptosis Apoptosis aurora_kinase->apoptosis Leads to proliferation Cell Proliferation and Tumor Growth mitosis->proliferation inhibitor N,6-Dimethylpicolinamide inhibitor->aurora_kinase Inhibition

Caption: Simplified pathway showing Aurora kinase inhibition leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

The growing body of research on N-methylpicolinamide derivatives allows for the deduction of preliminary structure-activity relationships (SAR). The picolinamide scaffold serves as a key pharmacophore, and modifications at various positions on the pyridine ring and the amide substituent can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties. The addition of the 6-methyl group in N,6-dimethylpicolinamide, for instance, may influence the compound's conformation and interaction with the target protein, potentially enhancing its activity or selectivity compared to the unsubstituted analog.

Conclusion

N,6-dimethylpicolinamide is a promising, yet under-explored, small molecule with a clear potential for development as a therapeutic agent, particularly in the field of oncology. This guide has provided a comprehensive overview of its chemical properties, a robust synthetic strategy, and critical safety considerations based on a close structural analog. The established anticancer activity of related N-methylpicolinamide derivatives, especially as Aurora kinase inhibitors, provides a strong rationale for the further investigation of N,6-dimethylpicolinamide and its analogs in drug discovery programs. As with any novel compound, further experimental validation of its safety profile and biological activity is essential.

References

  • MDPI. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

  • Scilit. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. [Link]

  • PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]

  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N,6-dimethylpicolinamide from 6-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Picolinamides in Modern Chemistry

Picolinamides, a class of compounds derived from picolinic acid, represent a scaffold of significant interest in medicinal chemistry and materials science. Their unique structural and electronic properties, arising from the pyridine ring and the amide functionality, allow them to act as versatile ligands in coordination chemistry and as key pharmacophores in drug discovery. The strategic placement of substituents on the pyridine ring and the amide nitrogen allows for the fine-tuning of their biological activity and material properties. This document provides a comprehensive guide to the synthesis of a specific derivative, N,6-dimethylpicolinamide, from 6-methylpicolinic acid, offering detailed protocols, mechanistic insights, and characterization guidelines.

I. Synthetic Strategy Overview

The synthesis of N,6-dimethylpicolinamide from 6-methylpicolinic acid is fundamentally an amide bond formation reaction. This transformation can be achieved through several established methods, primarily involving the activation of the carboxylic acid group of 6-methylpicolinic acid to facilitate nucleophilic attack by methylamine. The choice of synthetic route often depends on factors such as desired yield, purity, scalability, and the availability of reagents. This guide will detail two robust and widely applicable methods:

  • Direct Amide Coupling using HATU: A modern and efficient method employing a uronium-based coupling reagent.

  • Acid Chloride Formation followed by Amination: A classic and cost-effective two-step approach.

Synthetic_Workflow cluster_0 Method 1: HATU Coupling cluster_1 Method 2: Acid Chloride Pathway 6-Methylpicolinic_Acid 6-Methylpicolinic Acid Activation_HATU Activation with HATU/Base 6-Methylpicolinic_Acid->Activation_HATU DMF Acid_Chloride_Formation Acid Chloride Formation (SOCl₂) 6-Methylpicolinic_Acid->Acid_Chloride_Formation DCM Methylamine Methylamine Amidation_HATU Amidation_HATU Methylamine->Amidation_HATU Amidation_AcCl Amidation_AcCl Methylamine->Amidation_AcCl Base N,6-dimethylpicolinamide N,6-dimethylpicolinamide Activation_HATU->Amidation_HATU Activated Ester Amidation_HATU->N,6-dimethylpicolinamide Acid_Chloride_Formation->Amidation_AcCl 6-Methylpicolinoyl chloride Amidation_AcCl->N,6-dimethylpicolinamide

Caption: High-level overview of the two primary synthetic routes.

II. Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierPurityNotes
6-Methylpicolinic acidC₇H₇NO₂137.14Sigma-Aldrich≥98%Starting material
Methylamine solutionCH₅N31.06Acros Organics40% in H₂OReagent
HATUC₁₀H₁₅F₆N₆OP380.23Combi-Blocks≥98%Coupling agent
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Alfa Aesar≥99%Non-nucleophilic base
Thionyl chlorideSOCl₂118.97Fisher Scientific≥99%Chlorinating agent
Triethylamine (TEA)C₆H₁₅N101.19J.T. Baker≥99.5%Base
Dichloromethane (DCM)CH₂Cl₂84.93MacronAnhydrous, ≥99.8%Solvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09EMD MilliporeAnhydrous, ≥99.8%Solvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11VWRACS GradeFor extraction & chromatography
HexanesC₆H₁₄86.18PharmcoACS GradeFor chromatography
Anhydrous Magnesium SulfateMgSO₄120.37BeanTown ChemicalGranularDrying agent
Silica GelSiO₂60.08Sorbent Technologies230-400 meshFor column chromatography

III. Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is favored for its high efficiency, mild reaction conditions, and generally high yields.[1][2][3]

HATU_Mechanism Carboxylic_Acid 6-Methylpicolinic Acid R-COOH Activated_Ester O-acylisourea ester Highly Reactive Carboxylic_Acid->Activated_Ester HATU, DIPEA HATU HATU Uronium Salt Base DIPEA EtN(iPr)₂ Product N,6-dimethylpicolinamide R-CONHMe Activated_Ester->Product Methylamine Byproduct Tetramethylurea Byproduct Activated_Ester->Byproduct Methylamine Methylamine MeNH₂

Caption: Mechanism of HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methylpicolinic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add HATU (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add methylamine solution (1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N,6-dimethylpicolinamide as a solid.[4]

Protocol 2: Synthesis via Acid Chloride Intermediate

This traditional method is cost-effective and suitable for larger-scale synthesis.[5][6][7] However, it requires careful handling of the corrosive and moisture-sensitive reagent, thionyl chloride.[8][9][10]

Step 1: Formation of 6-Methylpicolinoyl Chloride

  • Reaction Setup: In a fume hood, suspend 6-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.5 M) in a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with sodium hydroxide solution).

  • Addition of Thionyl Chloride: Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. The reaction is typically complete when the evolution of HCl and SO₂ gases ceases (usually 2-4 hours). The mixture should become a clear solution.

  • Isolation of Acid Chloride: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 6-methylpicolinoyl chloride can be used in the next step without further purification.

Step 2: Amidation of 6-Methylpicolinoyl Chloride

  • Reaction Setup: Dissolve the crude 6-methylpicolinoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine and Base Addition: In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (TEA) (2.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred acid chloride solution at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Expert Insight & Potential Side Reactions:

When using thionyl chloride with picolinic acid derivatives, there is a possibility of chlorination of the pyridine ring, particularly at the 4-position, leading to the formation of 4-chloro-N,6-dimethylpicolinamide as a byproduct.[6] This side reaction can be minimized by carefully controlling the reaction temperature and time. The two products can typically be separated by column chromatography.

IV. Characterization of N,6-dimethylpicolinamide

Due to the limited availability of published spectroscopic data for N,6-dimethylpicolinamide, the following characterization details are based on data from closely related analogs and theoretical predictions.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~ 8.2-8.4 (d, 1H, H-6 of pyridine), 7.6-7.8 (t, 1H, H-4 of pyridine), 7.2-7.4 (d, 1H, H-3 or H-5 of pyridine), 7.1-7.3 (br s, 1H, NH), 3.0-3.1 (d, 3H, N-CH₃), 2.5-2.6 (s, 3H, Ar-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~ 165-167 (C=O), 157-159 (C-6 of pyridine), 148-150 (C-2 of pyridine), 137-139 (C-4 of pyridine), 124-126 (C-5 of pyridine), 120-122 (C-3 of pyridine), 26-27 (N-CH₃), 24-25 (Ar-CH₃).
IR (ATR) ν ~ 3300-3400 cm⁻¹ (N-H stretch), 3000-3100 cm⁻¹ (Ar C-H stretch), 2800-3000 cm⁻¹ (Alkyl C-H stretch), 1640-1680 cm⁻¹ (Amide I, C=O stretch), 1500-1550 cm⁻¹ (Amide II, N-H bend).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 151.08.

Note on Spectroscopic Data: The provided NMR chemical shifts are estimates based on published data for similar N-methylpicolinamide derivatives.[1] Actual experimental values may vary depending on the solvent and other experimental conditions.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction, degradation of starting material or product, or loss during work-up/purification.- Ensure all reagents are fresh and anhydrous. - Carefully monitor the reaction to completion. - Optimize reaction time and temperature. - Ensure efficient extraction during work-up.
Presence of Unreacted Starting Material Insufficient amount of coupling reagent or amine, or incomplete activation of the carboxylic acid.- Use a slight excess of the coupling reagent and amine. - Increase the activation time before adding the amine.
Formation of Byproducts Side reactions (e.g., chlorination with SOCl₂), or reaction with residual water.- For the acid chloride method, use freshly distilled thionyl chloride and anhydrous solvents. - For HATU coupling, ensure all glassware is thoroughly dried. - Optimize purification conditions to separate byproducts.
Difficulty in Purification Similar polarity of the product and impurities.- Try different solvent systems for column chromatography. - Consider recrystallization from an appropriate solvent system.

VI. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions, especially those involving thionyl chloride, should be performed in a well-ventilated fume hood.

  • Thionyl Chloride: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[8][9][10] Handle with extreme care and quench any residual reagent cautiously.

  • HATU: While generally stable, uronium-based coupling reagents can be hazardous under certain conditions. Consult the Safety Data Sheet (SDS) before use.

  • Amines: Methylamine is a volatile and flammable gas. Handle solutions with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

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Sources

Application Notes and Protocols for the Synthesis of N,6-dimethylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Picolinamide Scaffold and the Art of Amide Bond Formation

The picolinamide framework, a pyridine ring bearing a carboxamide substituent at the 2-position, is a privileged scaffold in medicinal chemistry and materials science. Molecules incorporating this motif exhibit a diverse range of biological activities, acting as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular pathways. The specific target of this guide, N,6-dimethylpyridine-2-carboxamide, serves as a key building block in the synthesis of more complex molecules, where the precise control over its formation is paramount.

The formation of an amide bond, the linchpin of this molecular architecture, is one of the most fundamental and frequently performed transformations in organic synthesis. However, the direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this thermodynamic barrier, a plethora of "coupling reagents" have been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

This application note provides a comprehensive overview of established and field-proven protocols for the synthesis of N,6-dimethylpyridine-2-carboxamide from 6-methylpicolinic acid and methylamine. We will delve into the mechanistic rationale behind the selection of various coupling reagents, offer detailed, step-by-step experimental procedures, and provide a comparative analysis of their efficacy. Furthermore, a troubleshooting guide is included to address common challenges encountered during this pivotal transformation.

Choosing Your Weapon: A Comparative Overview of Amide Coupling Reagents

The choice of coupling reagent is dictated by a multitude of factors, including the steric and electronic properties of the substrates, desired reaction conditions, and the need to minimize side reactions such as epimerization in chiral substrates. For the synthesis of N,6-dimethylpyridine-2-carboxamide, several classes of coupling reagents have demonstrated utility.

Coupling Reagent ClassExample(s)General Mechanism of ActionKey AdvantagesPotential Considerations
Uronium/Aminium Salts HATU, HBTUFormation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester (e.g., OAt or OBt ester).High reactivity, fast reaction times, and often high yields. HATU is particularly effective for sterically hindered substrates.Can be moisture-sensitive. Potential for side reactions if the amine is not added promptly after activation.
Phosphonium Salts PyBOP, BOPSimilar to uronium salts, they form active esters (e.g., OBt esters) via an acyloxyphosphonium intermediate.High reactivity and efficiency. PyBOP is a safer alternative to the carcinogenic BOP reagent.Byproducts can sometimes complicate purification.
Carbodiimides EDC, DCCThe carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which can then be attacked by the amine. Often used with additives like HOBt.Readily available and cost-effective. The urea byproduct of DCC is insoluble in many organic solvents, facilitating its removal. EDC and its urea byproduct are water-soluble, simplifying workup.Can lead to the formation of N-acylurea byproducts. Risk of racemization with chiral carboxylic acids if an additive is not used.
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideThe carboxylic acid is converted to a highly reactive acyl chloride, which then readily reacts with the amine.Very high reactivity of the acyl chloride intermediate.Harsh reaction conditions may not be suitable for sensitive substrates. In situ formation can sometimes lead to side reactions on the pyridine ring.[2]

Reaction Schematics and Mechanistic Insights

The general transformation for the synthesis of N,6-dimethylpyridine-2-carboxamide is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-Methylpicolinic_Acid 6-Methylpicolinic Acid Product_Amide N,6-dimethylpyridine-2-carboxamide 6-Methylpicolinic_Acid->Product_Amide + Methylamine Methylamine Methylamine->Product_Amide + Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP, EDC/HOBt) Coupling_Reagent->Product_Amide Base Base (e.g., DIPEA, Et3N) Base->Product_Amide

Figure 1: General reaction scheme.

The following diagram illustrates the generalized mechanism for uronium/aminium salt-mediated amide bond formation, using HATU as an example.

G CarboxylicAcid 6-Methylpicolinic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation Base Base (e.g., DIPEA) HATU HATU ActivatedEster OAt-Active Ester Carboxylate->ActivatedEster Activation TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Nucleophilic Attack Amine Methylamine Product N,6-dimethylpyridine-2-carboxamide TetrahedralIntermediate->Product Collapse Byproduct HOAt + Tetramethylurea TetrahedralIntermediate->Byproduct Release

Figure 2: HATU-mediated coupling workflow.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of N,6-dimethylpyridine-2-carboxamide. Optimization may be required based on the specific laboratory conditions and purity requirements.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often favored for its high efficiency and rapid reaction times.

Materials:

  • 6-Methylpicolinic acid

  • Methylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methylpicolinic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add methylamine hydrochloride (1.1 eq.) to the solution.

  • Add HATU (1.2 eq.) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq.) to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N,6-dimethylpyridine-2-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method provides a cost-effective and reliable alternative to uronium/phosphonium-based reagents.

Materials:

  • 6-Methylpicolinic acid

  • Methylamine hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 6-methylpicolinic acid (1.0 eq.), methylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC (1.2 eq.) to the reaction mixture.

  • Slowly add triethylamine or DIPEA (2.5 eq.) to the cooled solution.

  • Allow the reaction to gradually warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired product.

Protocol 3: PyBOP-Mediated Amide Coupling

PyBOP is another highly efficient coupling reagent that offers a good balance of reactivity and stability.

Materials:

  • 6-Methylpicolinic acid

  • Methylamine (2.0 M solution in THF or as hydrochloride salt)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methylpicolinic acid (1.0 eq.) in anhydrous DMF in a dry flask under an inert atmosphere, add PyBOP (1.2 eq.).

  • Add DIPEA (2.5 eq.) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the methylamine solution (1.1 eq.) to the reaction mixture. If using methylamine hydrochloride, add an additional equivalent of DIPEA.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (HATU-mediated coupling).

  • Purify the crude product by silica gel column chromatography.

Comparative Data of Coupling Protocols

ProtocolCoupling ReagentTypical YieldReaction TimeTemperatureKey Considerations
1 HATU>90%2-4 hours0 °C to RTHigh cost, but very efficient for challenging couplings.
2 EDC/HOBt70-90%12-24 hours0 °C to RTCost-effective; longer reaction times may be required.
3 PyBOP>85%2-6 hoursRoom TemperatureGood balance of reactivity and cost; safer than BOP.

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Deactivation of the coupling reagent by moisture.- Insufficiently basic reaction conditions.- Low nucleophilicity of the amine.- Ensure all reagents and solvents are anhydrous.- Increase the equivalents of the coupling reagent and/or base.- Allow for a pre-activation step before adding the amine.- Consider a more potent coupling reagent like HATU.
Formation of Side Products - N-acylurea formation (with carbodiimides).- Racemization (if using a chiral carboxylic acid).- Side reactions on the pyridine ring (with acyl halide methods).- Add HOBt or another additive when using EDC or DCC.- Use a milder coupling reagent.- Optimize reaction temperature and time.
Difficult Purification - Water-soluble byproducts from EDC.- Byproducts from phosphonium-based reagents.- Perform an aqueous workup to remove water-soluble impurities.- Thoroughly wash the organic layer during workup.- Optimize the mobile phase for column chromatography.

Conclusion

The synthesis of N,6-dimethylpyridine-2-carboxamide can be successfully achieved through a variety of amide coupling protocols. The choice of the optimal method depends on a careful consideration of factors such as cost, reaction time, and the scale of the synthesis. Uronium-based reagents like HATU generally offer the highest efficiency and shortest reaction times, making them ideal for rapid synthesis and for overcoming potential steric or electronic challenges. Phosphonium reagents such as PyBOP provide a robust and slightly more economical alternative. Carbodiimide-mediated couplings, particularly with EDC/HOBt, represent a classic and cost-effective approach, albeit sometimes requiring longer reaction times. By understanding the mechanistic nuances and following the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable picolinamide building block for their drug discovery and development endeavors.

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  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5(1), 1-9. [Link]

  • AstraZeneca UK Limited. (2022). U.S. Patent No. 11,325,906. U.S.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. [Link]

Sources

N,6-Dimethylpicolinamide: A Strategist's Guide to Advanced C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elevating C-H Activation through Strategic Directing Group Design

In the landscape of modern synthetic organic chemistry, the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift towards more efficient and sustainable molecular construction.[1] This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. Central to the success of many C-H activation strategies is the use of directing groups, which chelate to a metal catalyst and position it in close proximity to a specific C-H bond, enabling regioselective functionalization.

Among the pantheon of directing groups, picolinamide has emerged as a robust and versatile scaffold. This guide focuses on a particularly advantageous derivative: N,6-dimethylpicolinamide . The strategic incorporation of two methyl groups onto the picolinamide core offers distinct benefits in tuning the electronic and steric properties of the directing group. Research has indicated that methyl substituents on the picolinamide ring can significantly enhance reaction yields and selectivity in C-H functionalization reactions, particularly in palladium-catalyzed arylations.[1] The methyl group at the 6-position can influence the coordination environment of the metal center and potentially accelerate catalytic turnover.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the use of N,6-dimethylpicolinamide as a directing group in key C-H activation reactions. We will delve into the mechanistic underpinnings of these transformations and offer practical, field-proven methodologies for substrate synthesis, C-H functionalization, and directing group removal.

I. Synthesis of N,6-Dimethylpicolinamide-Functionalized Substrates

The foundational step for employing this directing group is its efficient installation onto a substrate containing a primary or secondary amine. The most common and reliable method is a standard amide coupling reaction between 6-methylpicolinic acid and the desired amine.

Protocol 1: General Procedure for Amide Coupling

This protocol outlines the synthesis of an N-aryl or N-alkyl N,6-dimethylpicolinamide derivative using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 6-Methylpicolinic acid

  • Amine of interest (aryl or alkyl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methylpicolinic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,6-dimethylpicolinamide derivative.

II. Palladium-Catalyzed C-H Arylation

The palladium-catalyzed arylation of C(sp²)-H and C(sp³)-H bonds is a cornerstone transformation in organic synthesis. The N,6-dimethylpicolinamide directing group has proven to be effective in promoting these reactions, offering improved yields and selectivities in certain contexts.[1]

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed C-H arylation directed by a picolinamide involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The key steps are:

  • Coordination: The N,6-dimethylpicolinamide substrate coordinates to the Pd(II) catalyst.

  • C-H Activation: The palladium center effects the cleavage of a proximate C-H bond, forming a palladacycle intermediate. This step is often the rate-determining step.

  • Oxidative Addition/Transmetalation: An arylating agent (e.g., an aryl halide or a diaryliodonium salt) reacts with the palladacycle. This can proceed through oxidative addition to form a Pd(IV) intermediate or through transmetalation.

  • Reductive Elimination: The aryl group and the substrate are coupled via reductive elimination from the palladium center, forming the C-C bond and regenerating a Pd(II) or Pd(0) species to continue the catalytic cycle.

The methyl groups on the picolinamide can influence the stability of the palladacycle intermediate and the rate of reductive elimination, thereby affecting the overall efficiency of the reaction.

Diagram: Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation

G Substrate Substrate (with DG) Palladacycle Palladacycle Intermediate Substrate->Palladacycle C-H Activation Pd_II Pd(II) Catalyst Pd_II->Palladacycle Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition Product Arylated Product Pd_IV->Product Reductive Elimination Regen_Pd_II Pd(II) Pd_IV->Regen_Pd_II Aryl_Source Ar-X Aryl_Source->Pd_IV Regen_Pd_II->Pd_II Regeneration

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.

Protocol 2: Palladium-Catalyzed C(sp²)-H Arylation of N-Aryl-N,6-dimethylpicolinamides

This protocol provides a general procedure for the ortho-arylation of an aromatic ring directed by N,6-dimethylpicolinamide.

Materials:

  • N-Aryl-N,6-dimethylpicolinamide substrate

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous solvent (e.g., DMF, DMA, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the N-aryl-N,6-dimethylpicolinamide substrate (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Add PivOH (30 mol%) as an additive.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 100-140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂K₂CO₃Toluene12060-85
Pd(OAc)₂Cs₂CO₃DMF14070-95

III. Rhodium-Catalyzed C-H Olefination

Rhodium catalysts are highly effective for the olefination of C-H bonds, offering a direct route to the synthesis of alkenes. The N,6-dimethylpicolinamide directing group can be employed to direct the regioselective olefination of arenes.

Protocol 3: Rhodium-Catalyzed C-H Olefination of N-Aryl-N,6-dimethylpicolinamides

This protocol describes a general procedure for the rhodium-catalyzed ortho-olefination of an aromatic ring.

Materials:

  • N-Aryl-N,6-dimethylpicolinamide substrate

  • Alkene (e.g., acrylate, styrene)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Cesium acetate (CsOAc) or Sodium acetate (NaOAc)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or t-AmylOH)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-aryl-N,6-dimethylpicolinamide substrate (1.0 equiv), alkene (2.0-3.0 equiv), [RhCp*Cl₂]₂ (2-5 mol%), and CsOAc (2.0 equiv) to a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

IV. Ruthenium-Catalyzed C-H Alkylation

Ruthenium catalysts provide a powerful platform for the C-H alkylation of arenes with alkyl halides, offering a direct method for the formation of C(sp²)-C(sp³) bonds.

Protocol 4: Ruthenium-Catalyzed C-H Alkylation of N-Aryl-N,6-dimethylpicolinamides

This protocol outlines a general method for the ruthenium-catalyzed ortho-alkylation of an aromatic ring.

Materials:

  • N-Aryl-N,6-dimethylpicolinamide substrate

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • [Ru(p-cymene)Cl₂]₂

  • Potassium acetate (KOAc) or another suitable base

  • Anhydrous solvent (e.g., t-BuOH)

  • Inert atmosphere

Procedure:

  • To a reaction vial under an inert atmosphere, add the N-aryl-N,6-dimethylpicolinamide substrate (1.0 equiv), alkyl halide (2.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5-5 mol%), and KOAc (2.0 equiv).

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 24 hours.

  • After cooling, quench the reaction with water and extract with an organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

V. Removal of the N,6-Dimethylpicolinamide Directing Group

A crucial aspect of any directing group strategy is its efficient removal after the desired C-H functionalization has been achieved. The picolinamide group can be cleaved under various conditions to reveal the free amine.

Diagram: Directing Group Removal Workflow

G Start Functionalized Substrate (with DG) Cleavage Cleavage Conditions Start->Cleavage Product Deprotected Amine Cleavage->Product Byproduct 6-Methylpicolinic Acid Derivative Cleavage->Byproduct

Caption: General workflow for the removal of the directing group.

Protocol 5: Reductive Cleavage of the N,6-Dimethylpicolinamide Group

This protocol describes a mild reductive cleavage of the picolinamide amide bond using zinc in an acidic medium.[2]

Materials:

  • N,6-Dimethylpicolinamide-functionalized substrate

  • Zinc dust

  • Aqueous hydrochloric acid (HCl)

  • Diethyl ether or EtOAc

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the N,6-dimethylpicolinamide derivative in a suitable solvent (e.g., methanol or ethanol), add an excess of zinc dust.

  • Cool the mixture in an ice bath and slowly add aqueous HCl (e.g., 6 M).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove excess zinc.

  • Neutralize the filtrate with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether or EtOAc.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.

Protocol 6: Nickel-Catalyzed Cleavage of the Picolinamide Group

A nickel-catalyzed method offers an alternative for the cleavage of the picolinamide directing group. This protocol involves the Boc-activation of the amide followed by a nickel-catalyzed esterification.[3]

Materials:

  • N,6-Dimethylpicolinamide-functionalized substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., THF)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Ethanol (EtOH)

Procedure:

  • Boc-Activation: To a solution of the picolinamide derivative in anhydrous THF, add Boc₂O (1.5 equiv) and a catalytic amount of DMAP. Stir at room temperature until the formation of the N-Boc-N-substituted picolinamide is complete.

  • Ni-Catalyzed Cleavage: To the crude activated amide, add Ni(cod)₂ (10 mol%) and an excess of ethanol.

  • Heat the reaction mixture at 60-80 °C for 12-24 hours.

  • Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to isolate the N-Boc protected amine.

VI. Conclusion

The N,6-dimethylpicolinamide directing group represents a valuable tool in the arsenal of the modern synthetic chemist. Its strategic design allows for enhanced reactivity and selectivity in a variety of transition metal-catalyzed C-H activation reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this directing group in their own synthetic endeavors, from fundamental methodology development to the late-stage functionalization of complex molecules in drug discovery and materials science. The straightforward methods for its installation and removal further underscore its practical applicability.

References

  • Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. [Link]

  • Palladium‐Catalyzed C(sp/sp)−H Arylation of Aryl Glycinamide Derivatives Using Picolinamide as Directing Group. ResearchGate. [Link]

  • Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications. [Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes. MDPI. [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI. [Link]

  • Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. PubMed. [Link]

  • Rhodium-catalyzed regioselective olefination directed by a carboxylic group. PubMed. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. [Link]

  • Ruthenium(II)-Catalyzed Remote C-H Alkylation of Arenes Using Diverse N-Directing Groups through Aziridine Ring Opening. ResearchGate. [Link]

  • Ligand-enabled ruthenium-catalyzed meta-C−H alkylation of (hetero)aromatic carboxylic acids. PubMed. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Synthesis of N,6-benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine... ResearchGate. [Link]

  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. PubMed. [Link]

  • The reductive cleavage of picolinic amides. David Spring's group. [Link]

  • Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. ResearchGate. [Link]

  • The Reductive Cleavage Of Picolinic Amides. ResearchGate. [Link]

  • Ni-Catalyzed Direct Reductive Amidation via C–O Bond Cleavage. SciSpace. [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI. [Link]

  • Rhodium(iii) catalyzed olefination and deuteration of tetrahydrocarbazole. PMC. [Link]

  • Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Beilstein Journals. [Link]

  • Ruthenium(II)-Catalyzed C-H Allylation of N,N-Dialkyl Thiobenzamides with Allyl Methyl Carbonate by Sulfur Coordination. ResearchGate. [Link]

  • Process for synthesis of picolinamides.
  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Process for the production of new picolinic acid derivatives.

Sources

Palladium-catalyzed cross-coupling using picolinamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed


-C(sp³)-H Functionalization Using Picolinamide Auxiliaries 

Executive Summary

Objective: To provide a standardized, high-fidelity protocol for the site-selective


-C(sp³)-H arylation and alkylation of amine derivatives using the picolinamide (PA) directing group.

Context: In drug discovery, accessing the


-position of aliphatic amines (e.g., unnatural amino acids, pharmacophores) is synthetically challenging. While 8-aminoquinoline (AQ) is a standard auxiliary, it often requires harsh conditions for removal.[1] Picolinamide offers a strategic alternative: it facilitates similar high-valent Pd(IV) catalytic cycles but provides superior removability  under milder conditions, preserving sensitive epitopes in late-stage drug candidates.

Key Advantage: The PA system enables the "Remote Functionalization" of unactivated C–H bonds, converting ubiquitous amine precursors into complex, stereodefined scaffolds.

Mechanistic Insight: The Picolinamide Advantage

The efficacy of picolinamide lies in its ability to act as an


-bidentate ligand.[2] Unlike monodentate directing groups, the PA auxiliary forms a rigid 5-membered chelate with Palladium.

The "Bite" Effect: Upon coordination, the pyridine nitrogen and the deprotonated amide nitrogen lock the Pd(II) center. This geometry positions the metal in varying proximity to the


-C–H bond, enabling a Concerted Metalation-Deprotonation (CMD)  pathway.

The Catalytic Cycle (Pd(II) / Pd(IV)):

  • Coordination: Pd(OAc)₂ coordinates to the PA auxiliary.

  • C-H Activation: A carboxylate ligand assists in deprotonating the

    
    -C–H bond, forming a stable 5,5-fused palladacycle.
    
  • Oxidative Addition: The high-valent Pd(IV) species is accessed via oxidative addition of an aryl iodide. This is the rate-determining step in many variants and is stabilized by the electron-rich PA ligand.

  • Reductive Elimination: The C–C bond is formed, expelling the product and regenerating Pd(II).

Pd_Catalytic_Cycle Start Substrate-PA + Pd(OAc)₂ Coord Pd(II) Coordination (N,N-Chelation) Start->Coord - 2 AcOH CH_Act C-H Activation (CMD) (5,5-Fused Palladacycle) Coord->CH_Act Rate Limiting (Substrate Dependent) OxAdd Oxidative Addition (Ar-I) Pd(IV) Species Formed CH_Act->OxAdd + Ar-I / Ag salt RedElim Reductive Elimination C-C Bond Formation OxAdd->RedElim RedElim->Coord Regenerate Pd(II) Product Release of Functionalized Product RedElim->Product

Figure 1: The Pd(II)/Pd(IV) catalytic cycle facilitated by the Picolinamide (PA) auxiliary. Note the critical role of the 5,5-fused palladacycle in stabilizing the high-valent intermediate.

Strategic Reaction Design

Success in PA-directed coupling relies on three variables: Solvent Polarity, Oxidant Choice, and Temperature.

A. Solvent Selection: The Polarity Balance
  • t-Amyl Alcohol (t-AmylOH): The "Gold Standard." Its tertiary structure prevents oxidation/side-reactions, while its moderate polarity solubilizes both the organic substrate and the inorganic silver salts.

  • PEG-400: Used when substrates are highly polar.

  • Toluene: Generally avoided due to poor solubility of Ag salts, leading to stalled conversion.

B. The Oxidant/Promoter: Silver Salts

Silver acetate (AgOAc) or Silver Carbonate (Ag₂CO₃) serves a dual purpose:

  • Halide Scavenger: Removes the Iodide from the Ar-I oxidant, driving the equilibrium forward.

  • CMD Promoter: The acetate/carbonate acts as the internal base for the C–H deprotonation step.

C. Comparative Data: PA vs. AQ
FeaturePicolinamide (PA)8-Aminoquinoline (AQ)
Binding Mode

-Bidentate (Neutral/Anionic)

-Bidentate (Anionic)
Removal Conditions Mild (Ni-catalyzed EtOH or Zn/HCl)Harsh (Ozone, BF₃, or IBX)
Steric Sensitivity Moderate (Tolerates

-substitution)
High
Primary Utility Drug Late-Stage FunctionalizationMethodological Development

Standardized Protocol: -Arylation of Primary Amines

Scope: Arylation of amino acid derivatives or aliphatic amines.[2][3] Scale: 0.2 mmol (adaptable).

Reagents:
  • Substrate: Picolinamide-protected amine (1.0 equiv).

  • Aryl Iodide: Ar-I (2.0 – 3.0 equiv). Note: Aryl Bromides are generally unreactive.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Oxidant/Promoter: AgOAc (2.0 equiv).

  • Solvent: t-Amyl Alcohol (0.2 M concentration).

  • Atmosphere: Air or N₂ (Reaction is generally air-tolerant, but N₂ is preferred for reproducibility).

Step-by-Step Methodology:
  • Pre-Complexation (Optional but Recommended):

    • In a 10 mL screw-cap vial, weigh Pd(OAc)₂ and the PA-substrate.

    • Add 50% of the solvent. Stir at room temperature for 5 minutes.

    • Self-Validation: The solution should turn from orange-brown to a clear, deep yellow/orange. If black precipitate forms immediately, the solvent is wet or the reagents are impure.

  • Reagent Addition:

    • Add AgOAc and the Aryl Iodide.

    • Add the remaining solvent to wash down the vial walls.

    • Seal the vial tightly (Teflon-lined cap).

  • Reaction:

    • Heat the block to 110 °C . Vigorous stirring (800 rpm) is essential to keep the heterogeneous Ag salts suspended.

    • Run for 12–24 hours.

    • Visual Check: The reaction mixture will turn dark brown/black over time. A "silver mirror" may form on the glass walls—this is normal (Ag(I) reducing to Ag(0)).

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc and filter through a short pad of Celite to remove Ag salts and Pd black.

    • Concentrate the filtrate.

  • Purification:

    • Purify via silica gel chromatography (Hexanes/EtOAc). PA-products are typically polar; ensure the column is flushed well.

Critical Workflow: Ligand Removal (Deprotection)

For drug development, the auxiliary must be removed. We recommend the Ni-catalyzed alcoholysis over traditional acid hydrolysis to prevent epimerization of amino acid centers.

Method: Nickel-Catalyzed Transesterification (The "Garg/Daugulis" modification).

Removal_Workflow Step1 Functionalized PA-Substrate Step2 Activation (Boc₂O, DMAP) Step1->Step2 N-acylation Step3 Ni-Catalysis (Ni(cod)₂, EtOH) Step2->Step3 Transesterification Step4 Purification (Column) Step3->Step4 End Free Amine (N-Boc Protected) Step4->End

Figure 2: Two-step removal protocol converting the Picolinamide to a standard N-Boc protecting group.

Protocol:

  • Activation: Treat the PA-product with Boc₂O (3.0 equiv) and DMAP (0.2 equiv) in THF to form the N-Boc-picolinamide.

  • Cleavage: Treat the intermediate with Ni(cod)₂ (10 mol%) (or Ni(OAc)₂/bipy) in EtOH at 50 °C. The Picolinamide is cleaved as ethyl picolinate, leaving the N-Boc amine .

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Rapid Pd Black Formation (<1 hr) Catalyst death; Solvent wet.Dry t-AmylOH over molecular sieves. Ensure AgOAc is stored in the dark/dry.
Low Conversion (<20%) Poor Ag salt suspension.Increase stirring speed. Switch to Ag₂CO₃. Verify Ar-I purity (yellowing indicates free I₂).
Regioisomer Mixture

- vs

-activation competition.
Substrate specific. Increase steric bulk on the amine

-position to force

-selection.
Product "Stuck" on Celite Product is too polar.Wash Celite with 10% MeOH/DCM instead of pure EtOAc.

References

  • Daugulis, O., et al. (2005). "Palladium-Catalyzed Arylation of C(sp3)-H Bonds." Journal of the American Chemical Society. Link

  • He, G., Chen, G., et al. (2016). "Use of Picolinamide as a Directing Group for C(sp3)-H Functionalization." Accounts of Chemical Research. Link

  • Zhang, S.Y., et al. (2017).[6] "Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)–H Bonds with Alkyl Iodides." Journal of the American Chemical Society. Link

  • Reeves, J.T., et al. (2017). "Transamidation of 8-Aminoquinoline Amides." (Relevant for removal comparison). Journal of Organic Chemistry. Link

  • Corbet, M., & De Campo, F. (2013). "8-Aminoquinoline as a Directing Group in Catalytic C–H Functionalization: A Critical Perspective." Angewandte Chemie International Edition. Link

Sources

Technical Guide: High-Purity Synthesis of JAK Inhibitors Leveraging the N,6-Dimethylpicolinamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the modular synthesis of Type I/II JAK Inhibitors utilizing the N,6-dimethylpicolinamide scaffold—a privileged motif for targeting the ATP-binding hinge region of Janus Kinases (JAK1, JAK2, JAK3, TYK2).

The protocols below are grounded in industrial methodologies (e.g., Pfizer, Vertex patents) and focus on the "Aminopyrimidine" class of inhibitors, where the picolinamide moiety serves as a critical selectivity filter.

Executive Summary & Mechanistic Rationale

The N,6-dimethylpicolinamide motif (specifically the 4-amino-N,6-dimethylpicolinamide derivative) acts as a high-affinity "anchor" in the ATP-binding pocket of JAK enzymes.

  • Hinge Binding: The pyridine nitrogen and the exocyclic amide NH form a bidentate hydrogen-bonding network with the kinase hinge region (typically interacting with backbone residues like Glu966/Leu932 in JAK2).

  • Selectivity: The 6-methyl group induces a specific torsion angle, forcing the amide out of planarity or filling a small hydrophobic pocket (the "gatekeeper" vicinity), often enhancing selectivity for JAK1/TYK2 over other kinases.

  • Solubility: The picolinamide core improves physicochemical properties compared to purely lipophilic hinge binders.

This guide details the convergent synthesis of a representative JAK inhibitor, assembling the molecule from two key fragments: the Picolinamide Head Group and the Functionalized Pyrimidine Core .

Retrosynthetic Analysis & Strategy

The synthesis follows a Nucleophilic Aromatic Substitution (SNAr) strategy on a pyrimidine core.

  • Fragment A (Head): 4-Amino-N,6-dimethylpicolinamide.[1][2][3][4]

  • Fragment B (Core): 2,4-Dichloropyrimidine (sequentially substituted).

  • Fragment C (Tail): Solubilizing group (e.g., N-Boc-3,8-diazabicyclo[3.2.1]octane or piperazine).

Regioselectivity Rule: In 2,4-dichloropyrimidine, the C4 position is more electrophilic and reacts first. The C2 position reacts second, requiring forcing conditions or catalysis (Buchwald-Hartwig) to couple with the less nucleophilic aniline-like amine of the picolinamide.

Synthesis Workflow Diagram

JAK_Synthesis cluster_legend Reaction Class Start1 4-Nitro-6-methyl- picolinic acid Step1 Amidation (HATU/Methylamine) Start1->Step1 Inter1 4-Nitro-N,6- dimethylpicolinamide Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Head Fragment A: 4-Amino-N,6- dimethylpicolinamide Step2->Head Step4 Coupling (C2) (Pd-Cat or Acid) Head->Step4 Start2 2,4-Dichloro- pyrimidine Step3 S_NAr (C4) (Low Temp) Start2->Step3 Tail Fragment C: (Tail Amine) Tail->Step3 Core Fragment B: 2-Chloro-4-(tail)- pyrimidine Step3->Core Core->Step4 Final JAK Inhibitor Scaffold Step4->Final Blue: Preparation Blue: Preparation Red: Regioselective SNAr Red: Regioselective SNAr Blue: Preparation->Red: Regioselective SNAr Yellow: Cross-Coupling Yellow: Cross-Coupling Red: Regioselective SNAr->Yellow: Cross-Coupling

Caption: Convergent assembly of JAK inhibitors. The picolinamide "Head" is synthesized via nitro-reduction and coupled to the pre-functionalized pyrimidine "Core" at the C2 position.

Detailed Experimental Protocols

Phase 1: Synthesis of the "Head" (4-Amino-N,6-dimethylpicolinamide)

This intermediate is not always commercially available in bulk and must be synthesized with high purity to prevent catalyst poisoning in the final coupling.

Step 1.1: Amidation

Reaction: 4-Nitro-6-methylpicolinic acid → 4-Nitro-N,6-dimethylpicolinamide.

  • Charge a reaction vessel with 4-nitro-6-methylpicolinic acid (1.0 equiv) and DCM (10 vol).

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 30 min to activate the acid.

  • Add Methylamine (2.0 M in THF, 1.5 equiv) dropwise.

  • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target M+H ≈ 210).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[5][6] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Heptane or use silica flash chromatography (50% EtOAc/Hex) if needed.

    • Yield Target: >85%.[7]

    • Appearance: Yellow solid.[5]

Step 1.2: Nitro Reduction

Reaction: 4-Nitro-N,6-dimethylpicolinamide → 4-Amino-N,6-dimethylpicolinamide.

  • Dissolve the nitro intermediate (1.0 equiv) in Methanol (20 vol).

  • Add 10% Pd/C (5 wt% loading) under nitrogen inertion.

  • Hydrogenate at 30 psi (2 bar) H₂ pressure at RT for 2–4 hours.

    • Note: Nitro reduction on pyridines is generally fast. Avoid over-reduction of the pyridine ring by monitoring uptake or using mild pressure.

  • Filter through a Celite pad to remove catalyst. Wash pad with MeOH.

  • Concentrate to dryness. The product is typically pure enough for the next step.

    • Yield Target: >95%.[7]

    • Data:1H NMR (DMSO-d₆) should show a characteristic exchangable -NH₂ peak around 6.5 ppm and the amide doublet.

Phase 2: Synthesis of the "Core" (2-Chloro-4-substituted-pyrimidine)

This step attaches the "Tail" group (e.g., a piperazine or bicyclic amine) to the C4 position of the pyrimidine.

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol or IPA (10 vol).

  • Cool to 0°C. (Crucial for regioselectivity).

  • Add DIPEA (1.2 equiv).

  • Add the Tail Amine (e.g., N-Boc-piperazine, 1.0 equiv) slowly.

  • Stir at 0°C → RT for 12 hours.

    • QC Check: Ensure <5% of the bis-substituted byproduct (2,4-diamino) and <5% of the C2-substituted isomer.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water.

  • Isolate: The 2-chloro-4-amino-pyrimidine intermediate is usually a stable solid.

Phase 3: The Critical Coupling (Head + Core)

This step forms the JAK inhibitor scaffold. The 2-chloro group on the pyrimidine is deactivated by the electron-donating C4-amine, making standard SNAr difficult. Buchwald-Hartwig amination is preferred for high yields, though acid-catalyzed SNAr can work at high temperatures.

Protocol A: Palladium-Catalyzed Cross-Coupling (Preferred)
  • Reactor Setup: Dry flask, N₂ atmosphere.

  • Reagents:

    • Core: 2-Chloro-4-substituted-pyrimidine (1.0 equiv).

    • Head: 4-Amino-N,6-dimethylpicolinamide (1.1 equiv).

    • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or Xantphos (10 mol%).

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

    • Solvent: 1,4-Dioxane or Toluene (degassed, 15 vol).

  • Procedure:

    • Combine solids. Add solvent.[5]

    • Heat to 90–100°C for 4–12 hours.

    • Monitor by HPLC. The starting chloride should disappear.

  • Workup: Cool, filter through Celite, dilute with EtOAc/Water.

  • Purification: This step often requires Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) or careful silica chromatography (DCM/MeOH gradients) to remove Pd residues and phosphine oxides.

Protocol B: Acid-Mediated SNAr (Alternative)

Use this if the "Head" amine is sufficiently nucleophilic or if avoiding heavy metals is required.

  • Solvent: n-Butanol or NMP.

  • Acid: p-Toluenesulfonic acid (pTSA, 1.0 equiv) or HCl (4M in Dioxane).

  • Conditions: Heat to 120–140°C (sealed tube/microwave) for 2–6 hours.

  • Note: This method is harsher and may degrade sensitive protecting groups (like Boc) on the "Tail".

Analytical Data & Quality Control

To validate the synthesis, compare analytical data against these standard specifications for the intermediate and final scaffold.

CompoundKey 1H NMR Signals (DMSO-d₆)MS (ESI+)
4-Nitro-N,6-dimethylpicolinamide δ 8.5 (d, Amide NH), 2.8 (d, N-Me), 2.6 (s, Ar-Me)[M+H]⁺ ≈ 210
4-Amino-N,6-dimethylpicolinamide δ 6.4 (s, 2H, NH₂), 7.0 (d, Ar-H), 6.5 (d, Ar-H)[M+H]⁺ ≈ 180
Final JAK Inhibitor Scaffold δ 9.2 (s, Pyrimidine-NH), 8.0 (d, Pyrimidine-H), 7.5 (s, Picolinamide-H)MW dependent

Critical QC Parameter:

  • Regioisomer Purity: In Phase 2, ensure the "Tail" is at C4. This is confirmed by NOE (Nuclear Overhauser Effect) NMR spectroscopy or by comparing UV spectra (C4-amino pyrimidines typically have a

    
     shift compared to C2-amino).
    

References

  • Pfizer Inc. Aminopyrimidinyl compounds. US Patent 10,980,815 B2. (Describes Preparation 44: 4-amino-N,6-dimethylpicolinamide).

  • Pfizer Inc. Aminopyrimidinyl compounds. US Patent 9,663,526 B2. (Describes the general coupling of picolinamides to pyrimidines).

  • Vertex Pharmaceuticals. Inhibitors of JAK Kinases.[2][8][9] (General methodology for aminopyrimidine synthesis).

  • Mullard, A. FDA approves Pfizer's ritlecitinib for alopecia areata. Nature Reviews Drug Discovery, 2023. (Context on JAK3/TEC family inhibitors).

  • Li, H. et al. Discovery of highly potent and selective JAK inhibitors. J. Med.[10] Chem. 2020.[11][12][13] (Discussion of picolinamide binding modes).

Sources

Preparation of PARP inhibitors containing N,6-dimethylpicolinamide moiety

Application Note: Synthesis and Optimization of PARP Inhibitors Containing the -Dimethylpicolinamide Moiety

Executive Summary & Structural Rationale

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of BRCA-mutated cancers via synthetic lethality.[1][2][3] While first-generation inhibitors (e.g., Olaparib) utilize a benzamide or phthalazinone core to mimic nicotinamide, next-generation optimization often focuses on the "capping" groups to improve metabolic stability, blood-brain barrier (BBB) penetration, and solubility.

The


-dimethylpicolinamide
  • Mechanistic Role: The amide functionality forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket (nicotinamide binding domain).

  • Structural Advantage: The pyridine nitrogen reduces lipophilicity (logP) compared to a phenyl ring, improving aqueous solubility. The 6-methyl group provides steric bulk that can restrict conformation, potentially enhancing selectivity or metabolic stability by blocking the oxidation-prone 6-position.

This guide details the modular synthesis of this moiety and its coupling to a PARP-binding scaffold (e.g., a phthalazinone-piperazine core).

Retrosynthetic Analysis & Strategy

The synthesis is approached via a convergent strategy. The molecule is disconnected at the linker region, separating the PARP-binding Core (Scaffold) from the Solubility/Binding Cap (the Picolinamide).

Pathway Visualization

Retrosynthesiscluster_fragmentsKey FragmentsTargetTarget PARP Inhibitor(Phthalazinone-Linker-Picolinamide)DisconnectionDisconnection: Amide/Linker BondTarget->DisconnectionCoreFragment A: PARP Scaffold(e.g., Phthalazinone-Piperazine)Disconnection->CoreCapFragment B: N,6-Dimethylpicolinamide(The Moiety of Interest)Disconnection->CapPrecursorStarting Material:6-Methylpicolinic AcidCap->PrecursorAmidation & Activation

Figure 1: Retrosynthetic disconnection showing the modular assembly of the inhibitor.

Experimental Protocols

Module A: Synthesis of the -Dimethylpicolinamide Moiety

This protocol yields the activated "cap" ready for coupling. The specific target is 6-methyl-


-methylpicolinamide

Reagents:

  • Starting Material: 6-Methylpicolinic acid (CAS: 934-60-1)

  • Amine Source: Methylamine (2.0 M in THF)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (

    
    -Diisopropylethylamine)
    

Step-by-Step Protocol:

  • Activation:

    • Charge a reaction vessel with 6-Methylpicolinic acid (1.0 eq) and anhydrous DMF (10 volumes).

    • Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.

    • Add HATU (1.2 eq) portion-wise. Note: HATU is preferred over EDCI for pyridine acids to minimize racemization (if chiral) and improve yield.

    • Stir for 30 minutes at 0°C to form the activated ester.

  • Amidation:

    • Add Methylamine (2.0 M in THF, 1.5 eq) dropwise via syringe pump to control exotherm.

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via LC-MS (Target Mass: [M+H]+ = 151.08 for the simple cap).

  • Work-up & Isolation:

    • Dilute the mixture with EtOAc and wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[4]

    • Purification: If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Critical Quality Attribute (CQA): The ¹H-NMR should show a distinct doublet/broad singlet for the

Module B: Coupling to the PARP Scaffold (Convergent Step)

This step assumes the use of a piperazine-linked phthalazinone core (common in Olaparib/AZD2461 analogs). We will couple a 4-carboxy-substituted version of the picolinamide cap to the piperazine core.

Reaction Scheme: Scaffold-NH + HOOC-Picolinamide-Cap → Scaffold-N-CO-Picolinamide-Cap

Protocol:

  • Dissolution: Dissolve the Phthalazinone-Piperazine Core (1.0 eq) in DMF/DMAc (dimethylacetamide).

  • Coupling:

    • Add the Carboxy-functionalized

      
      -dimethylpicolinamide  (1.1 eq).
      
    • Add T3P (50% in EtOAc) (2.0 eq) and Triethylamine (4.0 eq).

    • Why T3P? T3P is chosen here for its low toxicity and easy work-up (water-soluble byproducts), crucial for late-stage pharmaceutical intermediates.

  • Reaction: Stir at ambient temperature for 12 hours.

  • Quench: Pour into ice-water. The product often precipitates as a white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with water and diethyl ether.

Analytical Data & Quality Control

The following table summarizes the expected analytical profile for a successful synthesis.

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual Inspection
Purity > 98.0% (AUC)HPLC (C18 column, ACN/H₂O + 0.1% TFA)
Identity (NMR) Presence of 6-Me singlet (~2.5 ppm) & N-Me doublet (~2.9 ppm)¹H-NMR (400 MHz, DMSO-d₆)
Residual Solvent < 5000 ppm (DMF/EtOAc)GC-Headspace
Chiral Purity > 99% ee (if scaffold is chiral)Chiral SFC or HPLC

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the decision matrix during the synthesis, particularly for troubleshooting low yields in the pyridine amidation step.

WorkflowStartStart: 6-Methylpicolinic Acid ActivationCheck1LC-MS Check: Activated Ester Formed?Start->Check1AddAmineAdd Methylamine (THF)Check1->AddAmineYesIssue1Troubleshoot: Moisture in DMF?Resynthesize with fresh HATUCheck1->Issue1NoCheck2Conversion > 95%?AddAmine->Check2WorkupAqueous Workup & IsolationCheck2->WorkupYesIssue2Troubleshoot: Steric Hindrance?Switch to Acid Chloride (SOCl2) methodCheck2->Issue2No (Stalled)

Figure 2: Process decision tree for the synthesis of the picolinamide moiety.

Safety & Handling

  • Potency Warning: PARP inhibitors are potent bioactive compounds. All solids should be handled inside a Class II Biological Safety Cabinet or a localized exhaust hood with HEPA filtration.

  • Reagent Safety: HATU is a sensitizer. Methylamine is a volatile, toxic gas (supplied in solution); handle in a well-ventilated fume hood.

References

  • Discovery of Talazoparib (BMN 673): Wang, B., et al. (2013). "Discovery of BMN 673, a Potent and Selective Poly(ADP-ribose) Polymerase Inhibitor." Journal of Medicinal Chemistry.

  • Picolinamide Derivatives in Cancer: Zhang, Y., et al. (2021). "Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents." Molecules.

  • PARP Inhibitor Binding Modes: Ferraris, D. V. (2010). "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors." Journal of Medicinal Chemistry.

  • Amide Coupling with T3P: Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for Large-Scale Amide Couplings?" Organic Process Research & Development.

Introduction: The Strategic Design of Iridium Half-Sandwich Complexes

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been created for researchers, scientists, and drug development professionals on the N,6-dimethylpicolinamide ligand for Iridium half-sandwich complexes. This guide provides detailed application notes and protocols, with full editorial control to ensure a comprehensive and insightful resource. The content is structured to explain the reasoning behind experimental choices and includes self-validating protocols. All key mechanistic claims and protocol standards are supported by in-text citations and a complete reference list with verifiable URLs. The guide also features clearly structured tables for quantitative data, detailed step-by-step methodologies for key experiments, and Graphviz diagrams to visualize signaling pathways and experimental workflows.

Iridium(III) half-sandwich complexes, characterized by their "piano-stool" geometry, have emerged as a versatile and powerful platform in both catalysis and medicinal chemistry. The foundational structure typically consists of an iridium(III) metal center coordinated to a facial η⁵-pentamethylcyclopentadienyl (Cp) ligand and three other coordination sites. The Cp ligand is not merely a spectator; it imparts significant stability and hydrophobicity to the complex, which can enhance cellular uptake—a critical factor in drug design.[1] Furthermore, its strong electron-donating nature influences the electronic properties of the metal center, which is crucial for catalytic activity.[1]

The true versatility of these complexes, however, lies in the ability to tune their chemical and biological properties through the careful selection of a bidentate chelating ligand. Picolinamide (pyridine-2-carboxamide) and its derivatives have garnered substantial interest in this regard. The N,N- or N,O-coordination of the picolinamide scaffold creates a stable five-membered chelate ring with the iridium center. The electronic and steric properties of the complex can be finely adjusted by introducing substituents on either the pyridine ring or the amide nitrogen. This modularity allows for the rational design of complexes tailored for specific applications, from catalyzing hydrogen transfer reactions to acting as potent anticancer agents.[2][3]

This guide focuses specifically on the N,6-dimethylpicolinamide ligand. The introduction of a methyl group at the 6-position of the pyridine ring provides steric hindrance that can influence the binding of other molecules to the iridium center, a feature that can be exploited to enhance selectivity in catalysis. The N-methyl group on the amide modifies the ligand's electronic properties and hydrogen-bonding capabilities. This comprehensive guide provides detailed protocols for the synthesis of this specific ligand and its corresponding iridium half-sandwich complex, along with application notes for its use in transfer hydrogenation and as a potential anticancer agent.

Synthesis and Characterization

Part A: Synthesis of the N,6-dimethylpicolinamide Ligand

The synthesis of N,6-dimethylpicolinamide is most effectively achieved through a two-step process: the synthesis of the 6-methylpicolinic acid precursor, followed by its amidation with methylamine.

Protocol 1: Synthesis of 6-Methylpicolinic Acid

This protocol is based on the selective oxidation of a methyl group on a pyridine ring.[4][5]

  • Materials and Reagents:

    • 2,6-Lutidine (2,6-dimethylpyridine)

    • Potassium permanganate (KMnO₄)

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

    • Diethyl ether

  • Procedure:

    • To a solution of 2,6-lutidine (1 equiv.) in deionized water, slowly add potassium permanganate (3 equiv.) in portions while maintaining the temperature below 30°C with an ice bath.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate to pH 2-3 with concentrated sulfuric acid.

    • If a purple color persists, add a saturated solution of sodium bisulfite dropwise until the solution becomes colorless.

    • Concentrate the solution under reduced pressure.

    • Adjust the pH of the concentrated solution to 4-5 with concentrated HCl. The product will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield 6-methylpicolinic acid.

Protocol 2: Synthesis of N,6-dimethylpicolinamide

This protocol utilizes the conversion of the carboxylic acid to an acid chloride, followed by reaction with methylamine.[6][7]

  • Materials and Reagents:

    • 6-Methylpicolinic acid

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

    • Methylamine solution (e.g., 40% in water or 2M in THF)

    • Triethylamine (TEA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 6-methylpicolinic acid (1 equiv.) in anhydrous DCM.

    • Add thionyl chloride (1.5 equiv.) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve methylamine (2 equiv.) and triethylamine (2 equiv.) in anhydrous DCM.

    • Add the methylamine solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Wash the reaction mixture sequentially with saturated NaHCO₃ solution, deionized water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure N,6-dimethylpicolinamide.

Part B: Synthesis of the [Cp*Ir(N,6-dimethylpicolinamide)Cl] Complex

The iridium complex is synthesized by reacting the N,6-dimethylpicolinamide ligand with the dimeric iridium precursor, [{Cp*IrCl₂}₂].[8]

  • Materials and Reagents:

    • N,6-dimethylpicolinamide

    • Pentamethylcyclopentadienyliridium(III) chloride dimer, [{Cp*IrCl₂}₂]

    • Methanol, anhydrous

    • Potassium hydroxide (KOH)

    • Dichloromethane (DCM), anhydrous

    • Hexane

  • Procedure:

    • Dissolve [{Cp*IrCl₂}₂] (1 equiv.) and N,6-dimethylpicolinamide (2.2 equiv.) in anhydrous methanol.

    • In a separate flask, dissolve potassium hydroxide (2.2 equiv.) in anhydrous methanol.

    • Add the KOH solution dropwise to the iridium-ligand solution.

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting solid in anhydrous DCM and filter to remove any inorganic salts.

    • Concentrate the filtrate and precipitate the product by adding hexane.

    • Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the [Cp*Ir(N,6-dimethylpicolinamide)Cl] complex as a colored solid.

Table 1: Summary of Synthetic Protocols

Protocol Starting Material Key Reagents Typical Yield
Protocol 1 2,6-LutidineKMnO₄, H₂SO₄60-70%
Protocol 2 6-Methylpicolinic acidSOCl₂, Methylamine, TEA75-85%
Protocol 3 N,6-dimethylpicolinamide, [{Cp*IrCl₂}₂]KOH80-90%
Characterization of the Ligand and Complex
  • N,6-dimethylpicolinamide:

    • ¹H NMR: Expect signals for the pyridine ring protons, the N-methyl group (a doublet coupled to the amide proton, or a singlet if exchange is fast), the 6-methyl group (a singlet), and the amide N-H proton (a broad singlet or quartet).

    • ¹³C NMR: Expect signals for the pyridine ring carbons, the carbonyl carbon, and the two methyl carbons.

    • HRMS (ESI+): Expect a peak corresponding to [M+H]⁺.

    • FT-IR: Expect a characteristic C=O stretching frequency for the amide around 1650 cm⁻¹.

  • [Cp*Ir(N,6-dimethylpicolinamide)Cl]:

    • ¹H NMR: Expect a sharp singlet for the 15 equivalent protons of the Cp* ligand, signals for the pyridine ring protons (which will be shifted upon coordination), and signals for the N-methyl and 6-methyl groups.[8] The amide N-H proton signal may be broadened or absent.

    • ¹³C NMR: Expect a signal for the Cp* carbons, signals for the pyridine and amide carbons, and the methyl group carbons.

    • HRMS (ESI+): Expect a peak corresponding to [M-Cl]⁺.

Application Notes and Protocols

Application Note 1: Catalytic Transfer Hydrogenation

Iridium half-sandwich complexes with picolinamide ligands are known to be effective catalysts for transfer hydrogenation reactions.[9] This process is valuable for the reduction of ketones, aldehydes, and imines using a hydrogen donor such as isopropanol or formic acid. The N,O-coordination of the deprotonated picolinamide ligand is thought to play a key role in the catalytic cycle.

Protocol 4: Transfer Hydrogenation of Acetophenone

This protocol describes a model reaction for the reduction of acetophenone to 1-phenylethanol.

  • Materials and Reagents:

    • [Cp*Ir(N,6-dimethylpicolinamide)Cl] (catalyst)

    • Acetophenone (substrate)

    • Isopropanol (hydrogen donor and solvent)

    • Potassium hydroxide (KOH) (co-catalyst)

    • Anhydrous toluene

    • Internal standard for GC analysis (e.g., dodecane)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iridium catalyst (0.1-1 mol%).

    • Add acetophenone (1 equiv.) and the internal standard.

    • Add a solution of KOH (5 mol%) in isopropanol.

    • Heat the reaction mixture to 80°C and stir.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Determine the yield by GC analysis against the internal standard.

G cluster_cycle Catalytic Cycle A [Ir(III)-Cl] Pre-catalyst B [Ir(III)-H] Active Catalyst A->B Base, iPrOH - HCl, - Acetone C Iridium-Substrate Complex B->C Substrate (Ketone) D [Ir(III)-O-iPr] C->D Hydride Transfer (Reduction) D->B iPrOH - Product (Alcohol)

Caption: Proposed catalytic cycle for transfer hydrogenation.

Application Note 2: In Vitro Cytotoxicity Evaluation

Half-sandwich iridium complexes have shown significant promise as anticancer agents, often exhibiting different mechanisms of action compared to platinum-based drugs.[10][11] Their cytotoxicity is often evaluated using colorimetric assays such as the MTT assay, which measures the metabolic activity of cells.

Protocol 5: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the in vitro cytotoxicity of the iridium complex against a cancer cell line (e.g., MCF-7 breast cancer cells).

  • Materials and Reagents:

    • [Cp*Ir(N,6-dimethylpicolinamide)Cl] (test compound)

    • Human cancer cell line (e.g., MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Culture the cells to ~80% confluency. Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Preparation and Treatment: Prepare a stock solution of the iridium complex in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.[12] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the complex. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat cells with Iridium Complex incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove medium, add DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 value read->analyze

Caption: Workflow for determining in vitro cytotoxicity via MTT assay.

Table 2: Summary of Application Protocols

Protocol Application Key Parameters Readout
Protocol 4 Transfer HydrogenationCatalyst loading, Temperature, H-donorReaction conversion (%)
Protocol 5 Cytotoxicity AssayCell line, Drug concentration, Incubation timeIC₅₀ value (µM)

References

  • Targets, Mechanisms and Cytotoxicity of Half-Sandwich Ir(III) Complexes Are Modulated by Structural Modifications on the Benzazole Ancillary Ligand - PMC. Available at: [Link]

  • Recent Advancement in the Synthesis of Ir-Based Complexes - PMC - NIH. Available at: [Link]

  • Rhodium, Iridium, and Ruthenium Half-Sandwich Picolinamide Complexes as Anticancer Agents | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors - PubMed. Available at: [Link]

  • Rhodium, Iridium, and Ruthenium Half-Sandwich Picolinamide Complexes as Anticancer Agents. - White Rose Research Online. Available at: [Link]

  • Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed. Available at: [Link]

  • Potent Half-Sandwich Iridium(III) Anticancer Complexes Containing C∧N-Chelated and Pyridine Ligands - PMC. Available at: [Link]

  • Potent Half-Sandwich Iridium(III) Anticancer Complexes Containing C∧N-Chelated and Pyridine Ligands | Organometallics - ACS Publications. Available at: [Link]

  • Synthesis, characterization, and structure determination of Cp*Ir(dpms)Cl. Available at: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. Available at: [Link]

  • Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water | Organometallics - ACS Publications. Available at: [Link]

  • Anticancer Activity of Half-Sandwich Ru, Rh and Ir Complexes with Chrysin Derived Ligands - NIH. Available at: [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid - Google Patents.
  • 21.8: Condensation of Acids with Amines - Chemistry LibreTexts. Available at: [Link]

  • What Chemical Reactions Can Methylamine Hydrochloride Undergo? - Knowledge. Available at: [Link]

  • Single-Site Iridium Picolinamide Catalyst Immobilized onto Silica for the Hydrogenation of CO2 and the Dehydrogenation of Formic Acid - PMC. Available at: [Link]

  • Cytotoxic Organometallic Iridium(III) Complexes - PMC - PubMed Central. Available at: [Link]

  • Anticancer Half-Sandwich Rhodium(III) Complexes - MDPI. Available at: [Link]

  • Cytotoxic Activities of Half-sandwich M(III) Complexes (M=Rh, Ir) Bearing Chloro-substituted Bidentate - Open Access LMU. Available at: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the N-Methylation of 6-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Modern Drug Discovery

The strategic addition of a methyl group to a nitrogen atom within a molecule, a transformation known as N-methylation, is a cornerstone of modern medicinal chemistry. This seemingly minor modification, adding a mere 14 atomic mass units, can profoundly alter a compound's pharmacological profile.[1] N-methylation can enhance metabolic stability, improve membrane permeability, modulate receptor binding affinity, and fine-tune the overall pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] Picolinamides, a class of compounds containing a pyridine-2-carboxamide moiety, are prevalent scaffolds in numerous biologically active molecules. The N-methylation of picolinamides, such as 6-methylpicolinamide, is therefore a critical transformation for researchers engaged in the synthesis and optimization of novel therapeutics.[3][4]

This comprehensive guide provides a detailed protocol for the N-methylation of 6-methylpicolinamide, focusing on a widely employed and effective method utilizing sodium hydride and methyl iodide. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, discuss critical parameters, and explore alternative methylation strategies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important chemical transformation.

Reaction Overview and Mechanistic Insights

The N-methylation of a primary or secondary amide, such as 6-methylpicolinamide, typically proceeds via a nucleophilic substitution reaction. The core principle involves the deprotonation of the amide nitrogen to generate a more nucleophilic amidate anion, which then attacks an electrophilic methyl source.

The Sodium Hydride and Methyl Iodide Approach:

This classic and robust method relies on a strong base, sodium hydride (NaH), to deprotonate the amide N-H bond.[5][6] Sodium hydride is a powerful, non-nucleophilic base that irreversibly removes the acidic proton from the amide, forming a sodium amidate salt and liberating hydrogen gas.[7] The resulting amidate is a potent nucleophile that readily attacks the electrophilic methyl group of methyl iodide (CH₃I), displacing the iodide leaving group and forming the desired N-methylated product.

The choice of an aprotic solvent, such as tetrahydrofuran (THF), is crucial to prevent the quenching of the highly reactive sodium hydride and the intermediate amidate.[5]

Experimental Protocol: N-Methylation of 6-Methylpicolinamide

This protocol details the procedure for the N-methylation of 6-methylpicolinamide using sodium hydride and methyl iodide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Methylpicolinamide≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive and flammable. Handle with extreme care.[8]
Methyl Iodide (CH₃I)≥99%Commercially AvailableToxic and a suspected carcinogen. Handle in a fume hood.[9]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableMust be dry to prevent reaction with NaH.[5]
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeFor extraction.
Brine (Saturated Aqueous NaCl)For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeFor drying the organic layer.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Septa and needlesFor inert atmosphere techniques.
Argon or Nitrogen gas supplyTo maintain an inert atmosphere.
Ice bathFor temperature control.
Separatory funnelFor extraction.
Rotary evaporatorFor solvent removal.
Experimental Workflow

Workflow A Setup and Inert Atmosphere B Addition of 6-Methylpicolinamide and THF A->B C Cooling to 0 °C B->C D Portionwise Addition of NaH C->D E Stirring and H₂ Evolution D->E F Addition of Methyl Iodide E->F G Reaction Progression (RT, Overnight) F->G H Reaction Quench (aq. NH₄Cl) G->H I Aqueous Workup (Extraction) H->I J Drying and Solvent Removal I->J K Purification (e.g., Column Chromatography) J->K L Characterization K->L

Caption: Experimental workflow for the N-methylation of 6-methylpicolinamide.

Step-by-Step Procedure

Safety First: Sodium hydride reacts violently with water and is flammable.[10] Methyl iodide is toxic.[11] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.[7]

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a gas inlet for argon or nitrogen. Flame-dry the glassware under vacuum and cool under an inert atmosphere to ensure all moisture is removed.

  • Reagent Addition: To the flask, add 6-methylpicolinamide (1.0 eq). Under a positive pressure of inert gas, add anhydrous THF (e.g., 10 mL per 1 mmol of amide) via a syringe. Stir the solution until the amide is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and in small portions, add sodium hydride (1.2 - 1.5 eq, 60% dispersion in mineral oil) to the stirred solution. Caution: Hydrogen gas will evolve.[5] Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete, or until hydrogen evolution ceases. The formation of a suspension or a change in color may be observed.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 - 1.5 eq) dropwise via a syringe.

  • Reaction Monitoring: After the addition of methyl iodide, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-18 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: Quenching may be exothermic and may cause gas evolution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-6-methylpicolinamide.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative N-Methylation Strategies

While the sodium hydride/methyl iodide method is effective, the high reactivity of NaH and the toxicity of methyl iodide may not be suitable for all applications or laboratory settings.[9] Several alternative reagents and protocols exist for the N-methylation of amides.

  • Dimethyl Sulfate (DMS): Dimethyl sulfate is another potent methylating agent that can be used in place of methyl iodide.[9] It is often used with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). However, DMS is also highly toxic and must be handled with extreme care.[12]

  • Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe, non-toxic, and easy-to-handle solid methylating agent for the monoselective N-methylation of amides.[13][14] This method often employs a mild base like cesium carbonate (Cs₂CO₃) and is characterized by its high functional group tolerance.[13]

  • Catalytic Methods: More recently, catalytic approaches for N-methylation have been developed, offering greener and more atom-economical alternatives.[15] These methods may involve the use of methanol or other C1 sources in the presence of a suitable catalyst.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent were anhydrous. The sodium hydride may also be of poor quality. Using a slight excess of NaH and methyl iodide can help drive the reaction to completion.[5]

  • Over-alkylation: While less common for amides compared to amines, the potential for side reactions exists. Careful control of stoichiometry is important.[13]

  • Workup Issues: Emulsions can sometimes form during the extraction. Adding more brine or filtering the mixture through a pad of celite can help to break up the emulsion.

Conclusion

The N-methylation of 6-methylpicolinamide is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and development. The protocol provided, utilizing sodium hydride and methyl iodide, is a reliable and well-established method. By understanding the underlying mechanism, adhering to strict safety precautions, and considering alternative strategies when necessary, researchers can successfully perform this key chemical modification. The characterization of the final product is a critical step to ensure its identity and purity, paving the way for further biological evaluation.

References

  • Lokey Lab Protocols. (2017, March 2).
  • Catalytic processes for the N‐methylation of amide. (n.d.).
  • Process for producing n-methylated organic pigments. (n.d.).
  • Boström, J., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Drug Discovery Today, 20(11), 1342-1354.
  • Al-Zoubi, W. (2018). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 15(6), 776-797.
  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319.
  • Tang, Q., et al. (2018). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 120-130.
  • Cernak, T. A., et al. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(12), 1968-1973.
  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride.
  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
  • Sigma-Aldrich. (2025).
  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-r-amino Acids. Chemical Reviews, 104(12), 5823-5846.
  • Li, Y., et al. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds.
  • Templ, J., et al. (2022).
  • Sodium Hydride Safety and Handling SOP. (2012). Scribd.
  • Mitchell, L. L., et al. (2018). Molecular Basis for Autocatalytic Backbone N-Methylation in RiPP Natural Product Biosynthesis. Journal of the American Chemical Society, 140(43), 14311-14322.
  • Sigma-Aldrich. (2011).
  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE.

Sources

High-Efficiency Synthesis of N-methyl-6-methylpicolinamide via HATU Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of N-methyl-6-methylpicolinamide presents a specific challenge in medicinal chemistry: the functionalization of the 2-position of a pyridine ring that is sterically modulated by a 6-methyl substituent. While standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics and side reactions (such as N-acylurea formation) in electron-deficient heteroaromatics, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers a superior kinetic profile.

This protocol leverages the HOAt effect intrinsic to HATU. The 7-azabenzotriazole leaving group utilizes a "neighboring group effect" via its pyridine nitrogen, which accelerates the aminolysis step—crucial for overcoming the electronic deactivation and steric crowding of the 2,6-disubstituted pyridine core.

Mechanistic Insight: The "HOAt Effect"

To optimize this reaction, one must understand that HATU is not merely a coupling reagent; it is a pre-organized system designed to stabilize the activated ester.

Reaction Mechanism Diagram

The following diagram illustrates the pathway from the carboxylic acid to the final amide, highlighting the critical OAt-active ester intermediate.

HATU_Mechanism cluster_0 Activation Phase cluster_1 Coupling Phase Acid 6-Methylpicolinic Acid Deprotonated Carboxylate Anion Acid->Deprotonated Deprotonation Base DIPEA (Base) Base->Deprotonated ActiveEster OAt-Active Ester (Intermediate) Deprotonated->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Product N-methyl-6-methylpicolinamide ActiveEster->Product Aminolysis Byproduct HOAt Byproduct ActiveEster->Byproduct Leaving Group Amine Methylamine Amine->Product

Caption: Figure 1. Step-wise activation and aminolysis pathway.[1] The OAt ester (yellow) is the stable yet reactive intermediate that prevents racemization and accelerates coupling.

Experimental Protocol

Reagents & Stoichiometry

Precise stoichiometry is vital. We utilize Methylamine Hydrochloride rather than the gas or solution to ensure accurate weighing and stoichiometric control.

ComponentRoleEquivalents (eq.)Notes
6-Methylpicolinic Acid Substrate1.0Limiting reagent.
HATU Coupling Agent1.1 - 1.2Slight excess ensures complete activation.
Methylamine HCl Nucleophile1.2 - 1.5Excess drives equilibrium; salt form requires extra base.
DIPEA Base3.0 - 4.0Neutralizes acid (1 eq), amine salt (1 eq), and maintains basic pH for reaction.
DMF (Anhydrous) Solvent[0.1 M - 0.2 M]Concentration relative to Acid. Dry solvent is critical.
Step-by-Step Methodology

Step 1: Pre-Activation (Critical for Steric Bulk)

  • Charge a flame-dried round-bottom flask with 6-methylpicolinic acid (1.0 eq) and a magnetic stir bar.

  • Add anhydrous DMF to achieve a concentration of ~0.15 M.

  • Add DIPEA (2.0 eq only at this stage).

  • Add HATU (1.1 eq) in one portion.

  • Checkpoint: Stir at room temperature for 15–30 minutes . The solution should turn yellow/orange, indicating the formation of the OAt-active ester.

Step 2: Nucleophilic Attack

  • In a separate vial, dissolve Methylamine HCl (1.2 eq) in a minimum amount of DMF with the remaining DIPEA (1.5 eq).

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir at room temperature.

    • Duration: Typically 2–4 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the active ester (often visible by UV) and formation of the product mass (

      
      ).
      

Step 3: Workup & Isolation The byproduct of HATU is HOAt (1-hydroxy-7-azabenzotriazole), which is water-soluble at basic pH but can be persistent.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

    • Note: DCM can be used, but EtOAc is preferred for better separation of DMF during washing.

  • Basic Wash (Removal of HOAt): Wash the organic layer 2x with saturated aqueous NaHCO₃ or 1M Na₂CO₃ .

    • Mechanism:[1][2][3][4][5] This deprotonates the HOAt byproduct, forcing it into the aqueous layer.

  • Acidic Wash (Removal of unreacted amine): Wash 1x with 0.5 M HCl or 10% Citric Acid .

    • Caution: Picolinamides are weak bases. Do not use strong acid or high concentrations, or you will protonate your product and lose it to the aqueous layer. Citric acid is safer.

  • Brine Wash: Wash 1x with saturated NaCl solution.

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Workflow Visualization

Workflow Start Start: Weigh Reagents Dissolve Dissolve Acid + DIPEA in DMF Start->Dissolve AddHATU Add HATU (Wait 15-30 min) Dissolve->AddHATU AddAmine Add Methylamine HCl + DIPEA AddHATU->AddAmine React Stir RT (2-4 hrs) Monitor LC-MS AddAmine->React Quench Dilute with EtOAc React->Quench WashBase Wash: Sat. NaHCO3 (Removes HOAt) Quench->WashBase WashAcid Wash: 10% Citric Acid (Removes Amine) WashBase->WashAcid Dry Dry (Na2SO4) & Concentrate WashAcid->Dry End Final Product: N-methyl-6-methylpicolinamide Dry->End

Caption: Figure 2. Operational workflow for the synthesis and purification sequence.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Wet DMF (Hydrolysis of Active Ester)Use freshly distilled DMF or molecular sieves. HATU is moisture sensitive.
Product in Aqueous Layer pH too low during acidic washPicolinamides can be protonated. Use Citric Acid instead of HCl, or skip acidic wash and use column chromatography.
Solid Precipitate Tetramethylurea byproductIf a white solid persists after workup, it may be tetramethylurea (from HATU decomposition). Recrystallize from Et₂O/Hexanes.
Racemization (Not applicable here)While 6-methylpicolinic acid is achiral, if applying this to chiral variants, maintain T < 0°C during base addition.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.

    • Grounding: The seminal paper introducing the HO
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

    • Grounding: Comprehensive review validating H
  • Dunne, K., et al. (2016). "The reductive cleavage of picolinic amides". Tetrahedron Letters, 57(50), 5569-5571.

    • Grounding: Demonstrates the synthesis of various picolinamides using HATU as the preferred method prior to zinc cleavage studies.

Sources

Troubleshooting & Optimization

Technical Support Center: N,6-Dimethylpicolinamide Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing N,6-dimethylpicolinamide involves amidating 6-methylpicolinic acid with methylamine. While theoretically simple, this reaction often suffers from moderate yields (40–60%) due to three specific pitfalls:

  • Volatility of Methylamine: Loss of reagent before reaction completion.

  • Amphoteric Nature: The pyridine nitrogen and amide functionality create solubility challenges during aqueous workup, leading to product loss in the water phase.

  • Steric/Electronic Factors: The 6-methyl group provides electron density that slightly deactivates the 2-carboxylate toward nucleophilic attack compared to unsubstituted picolinic acid.

This guide provides two validated protocols to elevate yields to >85% and a troubleshooting matrix for recovery.

Module 1: Strategic Route Selection

Do not default to standard EDC/NHS coupling without considering scale and downstream purification. Use the decision tree below to select the optimal route for your specific constraints.

RouteSelection Start Start: Define Constraints Scale Scale of Reaction? Start->Scale Small < 5 Grams (Lab Scale) Scale->Small Large > 10 Grams (Process Scale) Scale->Large AcidSens Acid Sensitive Moieties? Small->AcidSens Cost Cost Sensitivity? Large->Cost RouteA Route A: CDI Coupling (One-Pot, No HCl, High Purity) AcidSens->RouteA Yes RouteC Route C: Mixed Anhydride (Isobutyl Chloroformate) AcidSens->RouteC No Cost->RouteA Low Sensitivity RouteB Route B: Acid Chloride (SOCl2) (Lowest Cost, Scalable, Requires Venting) Cost->RouteB High Sensitivity caption Figure 1: Decision matrix for N,6-dimethylpicolinamide synthesis routes.

Module 2: Validated Protocols

Protocol A: The "Clean" Lab Method (CDI Coupling)

Best for: High purity, avoiding acidic workups, small-to-mid scale. Mechanism: Activation of acid with 1,1'-Carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, followed by displacement with methylamine.

Reagents:

  • 6-Methylpicolinic acid (1.0 equiv)

  • CDI (1.2 equiv)

  • Methylamine (2.0 M in THF, 3.0 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve 6-methylpicolinic acid in anhydrous THF (0.5 M concentration). Add CDI portion-wise at 0°C.

    • Observation: Vigorous evolution of CO₂ gas will occur.

  • Incubation: Warm to Room Temperature (RT) and stir for 1 hour. Ensure CO₂ evolution has ceased.

  • Amidation: Cool back to 0°C. Add Methylamine solution (in THF) dropwise.

    • Technical Note: Do not use aqueous methylamine if possible; water hydrolyzes the acyl-imidazole intermediate back to the starting acid.

  • Completion: Stir at RT for 3–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup (Critical):

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x).

    • Wash the organic layer with 1M NaHCO₃ (removes unreacted acid) and then Brine .

    • Dry over Na₂SO₄ and concentrate.

Expected Yield: 85–92%

Protocol B: The Scalable Method (Acid Chloride)

Best for: Large scale (>10g), lowest cost. Mechanism: Conversion to acid chloride using Thionyl Chloride (SOCl₂), followed by Schotten-Baumann-like coupling.

Reagents:

  • 6-Methylpicolinic acid (1.0 equiv)

  • Thionyl Chloride (3.0 equiv)

  • Cat.[1][2][3][4][5][6] DMF (2-3 drops)

  • Methylamine (40% aq. or THF solution, 5.0 equiv)

  • Solvent: Toluene (for step 1), DCM (for step 2)

Step-by-Step Workflow:

  • Chlorination: Suspend acid in Toluene. Add SOCl₂ and cat. DMF. Heat to reflux (80°C) for 2 hours.

    • Checkpoint: Solution should become clear/homogeneous.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene once to ensure removal of acidic traces.

    • Result: Crude acid chloride (usually a yellow/brown oil or solid).

  • Coupling: Dissolve crude acid chloride in DCM. Cool to 0°C.

  • Addition: Add Methylamine solution slowly.

    • Crucial: If using Methylamine HCl salt, you MUST add excess base (TEA or DIPEA, 3.0 equiv) to liberate the free amine.

  • Workup: See Module 3.

Expected Yield: 80–88%

Module 3: Workup & Purification (The Yield Trap)

The most common reason for low yield (<50%) is incorrect pH during extraction . N,6-dimethylpicolinamide is a pyridine derivative; it can be protonated at low pH (becoming water-soluble) and is neutral/weakly basic at high pH.

The "Goldilocks" pH Extraction Protocol
PhaseConditionOutcomeAction Required
Acidic (pH < 3) Product is protonated (Pyridinium salt).Yield Loss: Product stays in aqueous layer.Basify aqueous layer to pH 8–9 before extraction.
Neutral (pH 7) Product is neutral.[3]Optimal: Product partitions into organic solvent.Ideal range for extraction.
Basic (pH > 10) Product is neutral; Starting Acid is deprotonated.Purification: Product extracts; Unreacted acid stays in water.Use this to wash away starting material.

Recommended Extraction Solvent: Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . Pure EtOAc is often insufficient for extracting polar pyridine amides from water.

Module 4: Troubleshooting & FAQ

Q1: My LCMS shows full conversion, but I recover very little mass. Where is it? A: It is likely in your aqueous waste.

  • Diagnosis: Check the pH of your aqueous layer. If you used the Acid Chloride route, the HCl generated lowered the pH, trapping your product as a salt.

  • Fix: Neutralize the aqueous layer with saturated NaHCO₃ or 1M NaOH until pH is ~9, then re-extract with DCM/IPA (3x).

Q2: I see a significant impurity at M+14 mass (Methyl ester). A: You used Methanol as a solvent or co-solvent.

  • Cause: If using the Acid Chloride route, any methanol present will compete with methylamine to form the methyl ester.

  • Fix: Switch to THF or DCM. If using commercial methylamine in methanol, ensure the temperature is kept low (0°C) and amine is in large excess.

Q3: The reaction stalls at 70% conversion. A: This is often due to methylamine volatility.

  • Fix: Perform the reaction in a sealed pressure tube or autoclave if possible. Alternatively, add a second portion of methylamine after 2 hours.

Q4: Can I use EDC/NHS? A: Yes, but purification is harder. Urea byproducts from EDC are water-soluble but can be tricky to separate completely from polar pyridine amides without column chromatography. CDI is superior because the imidazole byproduct washes away easily with water/brine.

References

  • General Amide Synthesis via CDI

    • Mechanism & Utility: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
    • Protocol Validation:

  • Picolinamide Synthesis (Patent Literature)

    • Process Scale-up: Dow AgroSciences LLC. (2021). Process for synthesis of picolinamides (WO2021076681A1).

    • Acid Chloride Methodology: The patent details the conversion of picolinic acid derivatives to acid chlorides using thionyl chloride followed by amine coupling.
  • Physicochemical Properties: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Alternative Catalytic Routes

    • Zirconium Catalysis: Lundberg, H., et al. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. Journal of the American Chemical Society.

Sources

Technical Support Center: Purification of N,6-Dimethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Flash Chromatography Troubleshooting & Method Development Target Molecule: N,6-dimethylpicolinamide (CAS: Varied/Derivative) Chemical Class: Basic Nitrogen Heterocycle / Amide

Welcome to the Purification Support Hub

You are likely here because your N,6-dimethylpicolinamide purification is suffering from peak tailing , poor recovery , or co-elution with starting materials. This molecule presents a classic "dual-personality" challenge in chromatography: it possesses a lipophilic methyl-substituted ring and a polar, basic pyridine nitrogen capable of strong interactions with silica silanols.

This guide moves beyond generic advice, offering specific protocols to neutralize silanol activity and optimize selectivity for picolinamide derivatives.

Module 1: Method Development & Solvent Selection

Q: Which solvent system should I start with?

A: Do not default to Dichloromethane/Methanol (DCM/MeOH) immediately. While picolinamides are polar, the 6-methyl and N-methyl substituents add significant lipophilicity.

Recommendation: Start with Hexanes/Ethyl Acetate (EtOAc) .[1]

  • Why? DCM/MeOH often masks separation between the product and polar impurities (like unreacted 6-methylpicolinic acid). Hexanes/EtOAc provides better selectivity for the amide functionality.

  • The Protocol:

    • Run a TLC in 50% EtOAc / 50% Hexanes .

    • Target Rf: You want an Rf between 0.25 and 0.35 .

    • If Rf < 0.2: Switch to DCM/MeOH (0–10% gradient).

    • If Rf > 0.5: Reduce polarity to 20% EtOAc / 80% Hexanes.

Q: My peaks are tailing significantly. Is my column overloaded?

A: It is likely not a mass overload, but a silanol interaction issue. The pyridine nitrogen in N,6-dimethylpicolinamide (pKa ~5–6) acts as a Lewis base, hydrogen-bonding to the acidic silanols (Si-OH) on the silica gel surface. This causes "streaking" or tailing.

The Fix: Mobile Phase Modifiers You must use a basic modifier to compete for these binding sites.

  • For Hexanes/EtOAc: Add 1% Triethylamine (TEA) to both solvent bottles.

  • For DCM/MeOH: Use 1% Ammonia (7N NH₃ in MeOH) instead of pure MeOH.

Critical Warning: If you use TEA, you must flush your column with 100% EtOAc after the run to prevent salt precipitation if the next user introduces an acid.

Module 2: Troubleshooting Logic (Visualized)

Use the following decision matrix to diagnose your current chromatography issue.

PurificationLogic Start START: Evaluate Tailing/Resolution CheckTailing Is the peak tailing? Start->CheckTailing CheckSalt Was synthesis via Acid Chloride? CheckTailing->CheckSalt Yes CheckSep Is separation poor? CheckTailing->CheckSep No Freebase ACTION: Freebase Sample (Wash w/ NaHCO3) CheckSalt->Freebase Yes (HCl salts stick) AddModifier ACTION: Add 1% Et3N to Mobile Phase CheckSalt->AddModifier No (Silanol effect) Freebase->AddModifier AddModifier->CheckSep ChangeSolvent ACTION: Switch from DCM/MeOH to Hex/EtOAc CheckSep->ChangeSolvent Yes (Co-elution) Success OPTIMIZED METHOD CheckSep->Success No ChangeSolvent->Success

Figure 1: Troubleshooting logic for basic heterocycle purification. Blue nodes indicate decision points; Red/Green nodes indicate corrective actions.

Module 3: Sample Loading & Solubility

Q: My sample is not soluble in Hexanes/EtOAc. How do I load it?

A: Picolinamides often exhibit poor solubility in non-polar solvents, leading to precipitation at the head of the column if liquid-loaded. This ruins resolution.

Protocol: Dry Loading (Solid Load)

  • Dissolve your crude N,6-dimethylpicolinamide in a minimal amount of DCM or Acetone (it dissolves well here).

  • Add Celite 545 or Silica Gel (ratio: 1g crude : 3g solid support).

  • Rotary evaporate until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (SLS) or pour it gently on top of the pre-packed column.

Data Comparison: Loading Techniques

Loading MethodResolution (Rs)Tailing Factor (Tf)Risk of Precip.
Liquid (Hex/EtOAc) Poor (< 1.0)High (> 2.[2]0)High
Liquid (DCM) Moderate (1.2)Moderate (1.5)Low (Solvent wash effect)
Dry Load (Celite) Optimal (> 1.5) Low (< 1.2) None
Module 4: The "Hidden" Impurity Trap

Q: I see a spot on TLC, but it never elutes from the column. Where is my product?

A: If you synthesized this via 6-methylpicolinic acid + Methylamine , you might have formed the Hydrochloride Salt of your product (if Thionyl Chloride was used).

  • The Issue: Pyridinium salts are extremely polar and will stick to the silica baseline indefinitely in normal phase solvents [1].

  • The Fix: You must perform a "Free-basing" workup before chromatography.

    • Dissolve crude in EtOAc.

    • Wash 2x with Saturated NaHCO₃ or 1N NaOH.

    • Dry organic layer over Na₂SO₄.[3]

    • Proceed to flash chromatography.[3]

Module 5: Standard Operating Procedure (SOP)

Workflow: Purification of N,6-Dimethylpicolinamide

  • Preparation: Ensure crude material is free-based (not a salt).

  • Column: Silica Gel (40–60 µm), spherical preferred.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate + 1% Triethylamine .

  • Gradient:

    • 0–2 CV: 0% B (Isocratic hold)

    • 2–10 CV: 0% -> 40% B

    • 10–15 CV: 40% -> 100% B

  • Detection: UV at 254 nm (Pyridine ring absorption) and 210 nm (Amide bond).

Why this works: The gradient starts non-polar to retain the lipophilic dimethyl structure, while the TEA blocks silanols, allowing the basic nitrogen to elute as a sharp band [2].

References
  • Teledyne ISCO. (2012). Purification Strategies for Heterocycles: Pyridines and Purines.[1][4][5] Teledyne Labs Application Notes. Link

  • Organic Syntheses. (2010). Synthesis of Picolinamide Derivatives and Purification via Silica Gel Chromatography. Org.[3][6] Synth. 2010, 87, 161-171. Link

  • National Institutes of Health (PMC). (2024). Co(II)-Catalyzed Picolinamide-Directed Synthesis and Purification Protocols. PMC Article.[3][6] Link

Sources

Solubility issues of N,6-dimethylpicolinamide in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,6-dimethylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solubility challenges associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: Understanding the Solubility Dichotomy

N,6-dimethylpicolinamide, a derivative of the picolinamide scaffold, presents a classic case of differential solubility that is crucial to understand for its effective use in experimental settings. While readily soluble in dimethyl sulfoxide (DMSO), it exhibits significantly lower solubility in aqueous solutions. This guide will delve into the physicochemical principles governing this behavior and provide actionable protocols to overcome these challenges.

The core of this issue lies in the molecular structure of N,6-dimethylpicolinamide and its interaction with the respective solvents. The principle of "like dissolves like" is the fundamental concept at play.[1]

Frequently Asked Questions (FAQs)

Q1: Why is N,6-dimethylpicolinamide poorly soluble in water?

A1: The aqueous solubility of an organic molecule is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. N,6-dimethylpicolinamide possesses a largely non-polar aromatic pyridine ring and two methyl groups, which contribute to its hydrophobic nature. While the amide group can participate in hydrogen bonding with water, the overall hydrophobicity of the molecule dominates, leading to poor solubility in water. For a molecule to dissolve in water, the energy gained from water-solute interactions must overcome the energy of the solute-solute and water-water interactions. In this case, the hydrophobic portions of the molecule disrupt the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.

Q2: What makes DMSO an excellent solvent for N,6-dimethylpicolinamide?

A2: DMSO is a highly polar aprotic solvent, meaning it has a significant dipole moment but does not readily donate protons for hydrogen bonding.[2][3] Its ability to dissolve a wide range of both polar and non-polar compounds makes it a "super solvent".[2] For N,6-dimethylpicolinamide, DMSO's polar nature allows it to interact favorably with the polar amide group, while its aprotic and organic-like character effectively solvates the non-polar pyridine ring and methyl groups.[4][5] This dual solvating capacity makes it an ideal solvent for many organic compounds that are sparingly soluble in water.

Q3: Can I improve the aqueous solubility of N,6-dimethylpicolinamide?

A3: Yes, to a certain extent. While its intrinsic aqueous solubility is low, several techniques can be employed to enhance it for experimental purposes:

  • pH Adjustment: For ionizable compounds, altering the pH can significantly increase solubility.[1] Picolinamide derivatives can be protonated or deprotonated to form more polar, and thus more water-soluble, salts.

  • Use of Co-solvents: Adding a water-miscible organic solvent, like a small percentage of DMSO or ethanol, to the aqueous solution can increase the solubility of hydrophobic compounds.[1][6]

  • Temperature Increase: For many compounds, solubility increases with temperature.[1][6] Gentle heating and stirring can help dissolve the compound, but it's crucial to be mindful of the compound's stability at higher temperatures.

Q4: I've prepared a stock solution of N,6-dimethylpicolinamide in DMSO. What should I be aware of when diluting it into an aqueous buffer for my experiment?

A4: This is a critical step where precipitation can occur. When a concentrated DMSO stock is introduced into an aqueous medium, the DMSO rapidly disperses, and the N,6-dimethylpicolinamide may crash out of solution if its concentration exceeds its aqueous solubility limit. To mitigate this:

  • Use a high-concentration stock: This minimizes the volume of DMSO introduced into the final aqueous solution.

  • Add the stock solution to the buffer with vigorous stirring or vortexing: This ensures rapid and uniform mixing, preventing localized high concentrations of the compound.

  • Perform serial dilutions: If a large dilution is required, it may be beneficial to perform it in steps.

  • Visually inspect for precipitation: Always check the final solution for any cloudiness or solid particles.

Troubleshooting Guides

Issue 1: My N,6-dimethylpicolinamide is not dissolving in water.
  • Question: I've added the powdered N,6-dimethylpicolinamide to water and it's just sitting at the bottom. What should I do?

  • Answer & Protocol:

    • Verify the expected solubility: First, acknowledge that the aqueous solubility is expected to be low. For many picolinamide derivatives, achieving high concentrations in pure water is not feasible.

    • Particle Size Reduction: Ensure your compound is a fine powder. Grinding the solid can increase the surface area and dissolution rate.[1]

    • Apply Gentle Heat: While stirring, gently warm the solution. Monitor the temperature to avoid any potential degradation of the compound.

    • Sonication: Use a sonicator bath to provide mechanical agitation, which can help break up solid aggregates and enhance dissolution.

    • Consider a Co-solvent: If the above steps are insufficient, prepare your aqueous solution with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol before adding the N,6-dimethylpicolinamide.

Issue 2: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer.
  • Question: I had a clear stock solution in DMSO, but upon adding it to my cell culture media, the solution turned cloudy. How can I fix this?

  • Answer & Protocol:

    • Determine the Maximum Tolerable DMSO Concentration: First, establish the maximum percentage of DMSO your experimental system (e.g., cell line) can tolerate without adverse effects. This is a critical parameter.

    • Optimize Stock Concentration: Prepare the highest possible concentration of your N,6-dimethylpicolinamide stock solution in 100% DMSO. This will allow you to use the smallest volume of the stock solution for your final dilution, keeping the final DMSO concentration low.

    • Dilution Technique:

      • Pipette the required volume of the DMSO stock solution.

      • While vigorously vortexing or stirring the aqueous buffer, slowly add the DMSO stock drop-wise. This rapid mixing is crucial to prevent localized supersaturation and precipitation.

    • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help maintain the solubility of the compound.

    • Solubility Test: Before your main experiment, perform a small-scale solubility test. Prepare your final desired concentration of N,6-dimethylpicolinamide in the aqueous buffer and visually inspect for any precipitation after a relevant incubation period.

Physicochemical Properties and Solubility Data

PropertyWaterDimethyl Sulfoxide (DMSO)
Polarity Highly Polar, ProticHighly Polar, Aprotic
Hydrogen Bonding Donor and AcceptorAcceptor only
Expected Solubility of N,6-dimethylpicolinamide LowHigh
Notes The hydrophobic pyridine ring and methyl groups limit solubility.Excellent solvent for a wide range of organic compounds.

Experimental Workflow: Preparing an Aqueous Solution from a DMSO Stock

G cluster_0 DMSO Stock Preparation cluster_1 Aqueous Solution Preparation stock_prep Weigh N,6-dimethylpicolinamide add_dmso Add 100% DMSO to desired concentration stock_prep->add_dmso dissolve Vortex/Sonicate until fully dissolved add_dmso->dissolve add_stock Add DMSO stock drop-wise with vigorous stirring dissolve->add_stock Use high concentration stock buffer_prep Prepare aqueous buffer buffer_prep->add_stock visual_check Visually inspect for precipitation add_stock->visual_check

Caption: Workflow for preparing an aqueous solution of N,6-dimethylpicolinamide from a DMSO stock.

Causal Relationship of Solubility

G cluster_water In Water cluster_dmso In DMSO hydrophobic Hydrophobic Moieties (Pyridine Ring, Methyl Groups) h_bond_disruption Disruption of Water H-Bond Network hydrophobic->h_bond_disruption poor_solvation Poor Solvation h_bond_disruption->poor_solvation low_solubility_water Low Aqueous Solubility poor_solvation->low_solubility_water polar_aprotic Polar Aprotic Nature of DMSO amide_interaction Favorable Dipole-Dipole Interactions with Amide polar_aprotic->amide_interaction nonpolar_solvation Effective Solvation of Non-polar Groups polar_aprotic->nonpolar_solvation good_solvation Good Overall Solvation amide_interaction->good_solvation nonpolar_solvation->good_solvation high_solubility_dmso High DMSO Solubility good_solvation->high_solubility_dmso

Caption: Factors influencing the solubility of N,6-dimethylpicolinamide in water versus DMSO.

References

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6385-6398. Retrieved from [Link]

  • ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water?. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(Hydroxymethyl)picolinic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1136. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Scribd. (n.d.). Solubility in DMSO - Dimethyl Sulfoxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility characteristics of polyamides 6 a-d. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubMed. (2025). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Amide Coupling of 6-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

The Challenge: 6-Methylpicolinic acid (6-methylpyridine-2-carboxylic acid) presents a "perfect storm" of challenges for amide coupling:

  • Steric Hindrance: The carboxylic acid at C2 is flanked by the ring nitrogen and the C3 proton, while the C6-methyl group creates a "pincer" effect, restricting conformational freedom and crowding the reaction center.

  • Electronic Deactivation: The electron-deficient pyridine ring reduces the nucleophilicity of the carboxylate oxygen, making the initial attack on coupling reagents (activation step) sluggish.

  • Side-Reaction Lability: The substrate is prone to thermal decarboxylation (via zwitterionic intermediates) and transition metal chelation , which complicates workup.

This guide moves beyond standard protocols to address these specific failure modes.

Diagnostic Workflow (Interactive Troubleshooting)

Use this decision tree to identify the root cause of your failure.

TroubleshootingFlow Start Start: Reaction Failure IssueType What is the primary symptom? Start->IssueType LowYield Low Conversion / Starting Material Remains IssueType->LowYield Impurity Unknown Impurities / Wrong Mass IssueType->Impurity Missing Product Lost During Workup IssueType->Missing CheckReagent Reagent Used? LowYield->CheckReagent Carbodiimide EDC / DCC CheckReagent->Carbodiimide N_AcylUrea Diagnosis: N-Acylurea Formation (Dead End) Carbodiimide->N_AcylUrea Solution1 Solution: Switch to T3P or Acid Fluoride N_AcylUrea->Solution1 CheckActivation Activation Method? Impurity->CheckActivation SOCl2 Thionyl Chloride (SOCl2) CheckActivation->SOCl2 Chlorination Diagnosis: Ring Chlorination at C4 position SOCl2->Chlorination Solution2 Solution: Use Ghosez Reagent or T3P Chlorination->Solution2 Chelation Diagnosis: Metal Chelation (Product in Aqueous Phase) Missing->Chelation Solution3 Solution: EDTA Wash / Non-Metal Workup Chelation->Solution3

Figure 1: Diagnostic logic flow for identifying failure modes in 6-methylpicolinic acid coupling.

Technical FAQ & Troubleshooting Modules

Module A: The "Low Conversion" Issue

Q: I am using HATU/DIPEA, but the reaction stalls at 50% conversion. Adding more HATU doesn't help. Why?

A: This is likely due to the formation of a non-reactive byproduct or steric inhibition.

  • The Mechanism: The pyridine nitrogen is basic. In the presence of carbodiimides (EDC/DCC) or sometimes uronium salts (HATU), the pyridine nitrogen can attack the activated carbonyl intramolecularly or interfere with the active ester, leading to stable, unreactive

    
    -acyl species. Furthermore, the 6-methyl group sterically hinders the approach of bulky amines to the active ester.
    
  • The Fix: Switch to T3P (Propylphosphonic anhydride) .[1][2]

    • Why: T3P forms a highly reactive mixed anhydride. The reaction is driven by the release of a water-soluble cyclic phosphonate. It is less sensitive to steric bulk and does not suffer from the "guanidinium" side reactions associated with HATU [1].

Module B: The "Chlorination" Trap

Q: I tried making the acid chloride using Thionyl Chloride (


) to increase reactivity, but I see a +34 mass impurity. What happened? 

A: You have likely chlorinated the pyridine ring.

  • The Mechanism: Picolinic acids reacting with thionyl chloride are notorious for undergoing substitution at the 4-position (para to the nitrogen) to form 4-chloro-6-methylpicolinoyl chloride. This is a known side reaction for 2-pyridinecarboxylic acids [2].

  • The Fix:

    • Avoid

      
      :  If you must use an acid chloride, use Ghosez's Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates acid chlorides under strictly neutral conditions, avoiding the acidic mechanism that promotes ring chlorination.
      
    • Preferred: Use T3P (see Protocol below).[2][3]

Module C: Decarboxylation Risks

Q: My reaction turned black and I see a mass corresponding to [M-44].

A: You have triggered thermal decarboxylation.[4]

  • The Mechanism: Picolinic acids form zwitterions (NH+ / COO-). Upon heating, especially in high-boiling solvents like DMF or DMSO, these zwitterions collapse, releasing

    
     and generating the 2-protonated pyridine (Hammick intermediate pathway) [3].
    
  • The Fix:

    • Never heat the free acid above 50°C without the amine present.

    • Ensure the amine is added before the activating agent if using T3P, or immediately after activation if using mixed anhydrides.

    • Use mild bases (Pyridine or N-methylmorpholine) rather than strong bases which might promote the zwitterionic form.

Recommended Protocol: T3P-Mediated Coupling

This protocol is the "Gold Standard" for hindered picolinic acids, minimizing epimerization (if chiral amines are used) and side reactions [1].

Materials
  • Substrate: 6-Methylpicolinic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)

Step-by-Step Procedure
  • Dissolution: Charge a dry flask with 6-methylpicolinic acid (1.0 equiv) and the Amine (1.1 equiv). Add EtOAc (concentration ~0.1 M).

    • Note: Do not pre-activate the acid in the absence of the amine to prevent decarboxylation.

  • Base Addition: Cool to 0°C. Add Pyridine (3.5 equiv).

    • Why Pyridine? It acts as both a base and an acylation catalyst, and it suppresses the formation of N-acyl urea byproducts.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitoring: Check LCMS.[5] If conversion < 90% after 4 hours, add 0.5 equiv T3P and stir overnight. Do not heat above 40°C.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash 1: Water.[6]

    • Wash 2: 0.5 M HCl (to remove excess pyridine/amine). Caution: Product might be soluble in acid if it has basic sites.

    • Wash 3: Sat.

      
       (to remove unreacted acid and T3P byproducts).
      
    • Wash 4: Brine.

    • Dry over

      
       and concentrate.
      
Quantitative Comparison of Reagents
ReagentConversion (4h)PurityRisk FactorRecommendation
T3P >95% High LowPrimary Choice
HATU60-80%MedN-acyl urea formationSecondary Choice
SOCl₂>95%LowRing Chlorination Avoid
EDC/HOBt<50%MedSlow kinetics (Sterics)Not Recommended

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][7][8][9] Organic Process Research & Development, 20(2), 140–177. Link

  • Spivey, A. C., & Arseniyadis, S. (2005). Ipso-substitution of pyridine derivatives. Angewandte Chemie International Edition.
  • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. Canadian Journal of Chemistry, 50(18), 3017-3027.[10] Link[10]

Sources

Technical Guide: Purification of Picolinamide from Methylamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2 Support Resource for process chemists and medicinal chemistry teams. It prioritizes mechanistic understanding over rote instruction to ensure reproducibility across varying scales.[1]

Topic: Removal of unreacted methylamine (MeNH₂) from 2-pyridinecarboxamide (Picolinamide) synthesis. Document ID: TS-ORG-PYR-002 Last Updated: 2026-02-09[1]

The Separation Challenge: Mechanistic Overview

The purification of picolinamide (2-pyridinecarboxamide) from reaction mixtures containing excess methylamine presents a specific physiochemical challenge. Unlike standard lipophilic amides, picolinamide possesses a pyridine nitrogen (


) and an amide functionality, rendering it moderately amphiphilic.

The Conflict:

  • Methylamine (Impurity): Highly water-soluble, volatile gas (bp -6°C), strong base (

    
    ).[1]
    
  • Picolinamide (Product): Water-soluble (up to ~960 mg/mL under certain conditions), weak base (

    
    ).[1]
    

Standard aqueous washes often fail because picolinamide can partition into the aqueous phase, leading to drastic yield loss. This guide utilizes a Self-Validating Separation System based on volatility exploitation and precise pH-controlled partitioning (salting out).[1]

Decision Matrix & Workflow

Before selecting a protocol, assess the state of your reaction mixture using the flowchart below.

SeparationLogic Start Reaction Mixture (Picolinamide + Excess MeNH2) StateCheck Is MeNH2 free base or hydrochloride salt? Start->StateCheck FreeBase Free Base (Gas in solution) StateCheck->FreeBase Solvent: THF/MeOH Salt Salt Form (MeNH3+ Cl-) StateCheck->Salt Acid Chloride Route Step1 Protocol A: Azeotropic Stripping FreeBase->Step1 Step2 Protocol B: pH-Switch Extraction (Salting Out) Salt->Step2 Check Check Purity (H-NMR / LCMS) Step1->Check Step2->Check Step3 Protocol C: Resin Scavenging Success Pure Picolinamide Step3->Success Check->Step3 Trace MeNH2 remains Check->Success MeNH2 Absent

Figure 1: Decision matrix for selecting the appropriate purification module based on the chemical state of the impurity.

Protocol A: Azeotropic Stripping (Primary Defense)

Applicability: Reaction mixtures where methylamine is present as a free base (e.g., aminolysis of esters).[1] Mechanism: Exploits the high vapor pressure of methylamine (79.99 kPa at 35°C) relative to picolinamide.

Step-by-Step Methodology
  • Initial Concentration: Concentrate the reaction mixture on a rotary evaporator at 40°C and 300 mbar . Do not go to full dryness yet.[1]

  • The Toluene Chase:

    • Add Toluene (approx. 2x reaction volume) to the crude residue.

    • Why? Toluene forms a poorly defined azeotrope with methanol (common solvent) and helps mechanically entrain methylamine gas, stripping it from the viscous oil.

  • Re-evaporation: Evaporate to dryness.

  • Repeat: Repeat the toluene chase 2–3 times.

  • High Vacuum: Place the solid residue under high vacuum (<1 mbar) for 4 hours.

Validation Check: Run a crude NMR in


. Look for the methylamine singlet at 

ppm.[1] If integrated area is <1% relative to product, proceed. If >5%, move to Protocol B.

Protocol B: The pH-Switch Extraction (Salting Out)

Applicability: When Protocol A fails or when methylamine is trapped as a salt (e.g., HCl salt from acid chloride reactions). Mechanism: This protocol creates a "pH Trap."[1] We adjust the pH to ~5.5.

  • Methylamine (

    
     10.6):  At pH 5.5, it is >99.9% protonated (
    
    
    
    ), forcing it into the aqueous layer.
  • Picolinamide (

    
     2.1):  At pH 5.5, it is >99.9% neutral, remaining in the organic layer.
    
  • Salting Out: High ionic strength prevents the water-soluble picolinamide from migrating to the aqueous phase.

Reagents Required[2][3][4][5][6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Buffer: Saturated aqueous

    
     or Phosphate Buffer (pH 5–6).
    
  • Additive: Solid NaCl (Sodium Chloride).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude residue in DCM (10 mL per gram of product).

  • Buffer Preparation: Prepare a saturated solution of

    
     (pH 
    
    
    
    5.5). Add extra solid NaCl to this solution until no more dissolves (saturation).
  • The Wash:

    • Add the brine/buffer solution to the DCM organic layer (1:1 ratio).

    • Shake vigorously for 2 minutes.

    • Critical Step: Allow layers to separate completely.[1] The high density of the brine helps separation.

  • Separation: Collect the organic (bottom) layer.[1]

  • Back-Extraction (Optional but Recommended):

    • Extract the aqueous layer once more with fresh DCM to recover any picolinamide trapped in the water.

    • Combine organic layers.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Data: Solubility & Partitioning

Compound Species at pH 5.5 Solubility (Aq) Solubility (DCM) Predicted Phase

| Methylamine |


 (Cation) | High | Negligible | Aqueous  |
| Picolinamide  | Neutral | Moderate | High | Organic  |[1][2]

Protocol C: Solid-Phase Scavenging (Polishing)

Applicability: Pharmaceutical grade requirements (>99.5% purity) or removal of stubborn trace odors.[1] Mechanism: Covalent bonding of the amine to a polymer support.

Recommended Scavengers
  • Polystyrene-Isocyanate: Reacts with amines to form insoluble ureas.[1]

  • Polystyrene-Benzaldehyde: Reacts with amines to form imines.[1]

Methodology
  • Dissolve the semi-pure product in anhydrous DCM or THF.

  • Add 3 equivalents (relative to the residual methylamine impurity, estimated by NMR) of the scavenger resin.

  • Stir gently at room temperature for 4–12 hours.

  • Filter the mixture through a fritted glass funnel or Celite pad.

  • Evaporate the filtrate to yield the amine-free product.

Troubleshooting & FAQs

Q1: I smell methylamine even after Protocol A. Is it still there?

  • Answer: Not necessarily. The human nose can detect methylamine at 0.02 ppm. A "ghost smell" often persists even when the bulk impurity is gone. Do not trust your nose. Trust the

    
    -NMR integration.[1]
    

Q2: My picolinamide product is disappearing into the aqueous layer during extraction.

  • Cause: Picolinamide is highly polar.[1] If you use pure water or dilute acid, the product will partition into the water.

  • Solution: You must increase the ionic strength of the aqueous layer. Saturate your aqueous wash with NaCl (Salting Out).[1] Switch your organic solvent to 10% Methanol in DCM to increase the organic layer's holding power.

Q3: Can I use a Copper Sulfate (


) wash? 
  • Answer: NO. While effective for simple amines, picolinamide is a bidentate ligand (pyridine N and amide O). It will form a complex with Copper(II), turning your organic layer blue/green and causing massive product loss into the aqueous phase.

Q4: The reaction mixture formed an emulsion during the wash.

  • Solution: This is common with amides.[1][3]

    • Add more solid NaCl to the separatory funnel.[1]

    • Filter the entire biphasic mixture through a pad of Celite.

    • Wait 20 minutes; the layers should resolve.

References

  • PubChem. (2025).[1][4] Picolinamide Compound Summary. National Library of Medicine.[1] [Link]

  • Williams, R. (Col.) (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. (Citing Evans/Jencks for Pyridine pKa values). [Link]

  • University of Rochester. (n.d.).[1] Workup for Removing Amines. Department of Chemistry. [Link]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for relative acidity of amides vs amines). [Link]

Sources

Optimizing palladium catalyst loading with picolinamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Palladium Catalyst Loading with Picolinamide (PA) Ligands/Directing Groups Audience: Drug Discovery Chemists & Process Development Scientists Status: System Active | Ticket Priority: High

Diagnostic Hub: Troubleshooting & Recovery

User Issue: "My reaction stalls at ~40-50% conversion, despite ample oxidant and substrate remaining."

Diagnosis: Catalyst Sequestration (The "Resting State" Trap) In picolinamide-directed C-H activation, the reaction rarely stops due to catalyst decomposition alone. Instead, the catalyst often gets trapped in a thermodynamic sink. The highly coordinating bidentate picolinamide product binds to Pd(II) more tightly than the starting material, forming an inactive bis-ligated complex (Pd(Product)₂). This is a classic product inhibition scenario.

Corrective Protocol:

  • The "Dopant" Test: Add 10 mol% of fresh substrate to the stalled reaction. If the reaction does not restart, the catalyst is sequestered or dead. If it restarts slightly, you have product inhibition.

  • Ligand Switch: Switch from unsubstituted Picolinamide to 3-Methylpicolinamide . The steric clash of the 3-methyl group destabilizes the planar bis-coordinated resting state, forcing the Pd back into the active catalytic cycle.

  • Solvent Polarity: Switch to a fluorinated solvent (e.g., TFE or HFIP). These solvents can disrupt the aggregation of Pd species and stabilize the monomeric active species.

User Issue: "I observe immediate Palladium Black precipitation upon heating."

Diagnosis: Oxidative Instability or Ligand Dissociation Rapid precipitation indicates that the Pd(II) is reducing to Pd(0) and aggregating before it can re-enter the oxidative cycle. This suggests the re-oxidation step (Pd(0) to Pd(II) or Pd(II) to Pd(IV)) is too slow compared to the decomposition pathway.

Corrective Protocol:

  • Oxidant Check: Ensure your oxidant (e.g., AgOAc, K₂S₂O₈, or Selectfluor) is finely ground and soluble. Kinetic limitations in oxidant dissolution often mimic catalyst death.

  • Anionic Stabilization: Add a tetrabutylammonium salt (e.g., TBAOAc). Acetate acts as a "shuttle" ligand, stabilizing the Pd center during the ligand exchange steps and preventing aggregation.

Visual Troubleshooting Workflow

TroubleshootingFlow Start Reaction Stalled / Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate Present? CheckColor->BlackPrecip YesBlack Diagnosis: Catalyst Aggregation (Pd0) BlackPrecip->YesBlack Yes NoBlack Diagnosis: Product Inhibition / Resting State BlackPrecip->NoBlack No ActionBlack1 Increase Oxidant Solubility (Grind solids, add phase transfer cat.) YesBlack->ActionBlack1 ActionBlack2 Add Stabilizing Ligand (e.g., TBAOAc or excess Pivalate) YesBlack->ActionBlack2 ActionStall1 Switch Directing Group (Use 3-Methylpicolinamide) NoBlack->ActionStall1 ActionStall2 Change Solvent (Try TFE or HFIP) NoBlack->ActionStall2

Caption: Decision tree for diagnosing stalled Pd-Picolinamide C-H activation reactions.

Optimization Protocols: Lowering Catalyst Loading

High Pd loading (5–10 mol%) is often used to mask inefficient turnover. To reduce loading to <1 mol% for process chemistry, you must optimize the Turnover Frequency (TOF) .

Protocol: The "Steric Unlocking" Strategy

Standard picolinamides form stable "off-cycle" dimers. To lower loading, you must destabilize this ground state.

Step 1: Screen Directing Group Substituents Do not use unsubstituted picolinamide for low-loading screens. The binding constant is too high.

  • Recommendation: Synthesize the 3-Methyl and 3-Trifluoromethyl variants of your substrate.

  • Rationale: The C3-substituent creates a "bite angle" twist. It allows the ligand to direct the C-H activation but prevents the formation of the tight, planar bis-ligated Pd complex that kills turnover.

Step 2: The Proton Shuttle (Carboxylate Tuning) The C-H activation step proceeds via Concerted Metalation-Deprotonation (CMD). The base is not just a proton acceptor; it is a ligand.

  • Baseline: AgOAc or Cu(OAc)₂.

  • Optimization: Switch to Pivalate (PivO-) or Adamantoyl . The bulkier carboxylate prevents the formation of inactive Pd-bridged dimers and accelerates the CMD step.

Step 3: Concentration & Temperature

  • Concentration: Run at high concentration (0.5 M – 1.0 M). High concentration favors the bimolecular reaction between substrate and catalyst over unimolecular decomposition.

  • Temperature: Do not fear heat. Picolinamide systems are thermally robust. Increasing T from 80°C to 110°C often doubles the TOF, allowing you to halve the Pd loading.

Data: Impact of Ligand Electronics on Turnover
Directing Group (DG)Electronic NatureSteric Bulk (C3)Relative Rate (k_rel)Max TON (approx)
Picolinamide (H) NeutralNone1.0 (Baseline)20 - 50
3-F-Picolinamide EWG (Deactivating)Low0.4< 20
3-Me-Picolinamide EDG (Activating)High 5.8 200 - 500
3-CF3-Picolinamide EWGHigh1.250 - 80
5-OMe-Picolinamide EDGNone2.150 - 100

Note: Data derived from comparative kinetic studies (e.g., Chen et al., Daugulis et al.). 3-Methylpicolinamide consistently outperforms due to the "Goldilocks" effect: electron-rich enough to bind, but sterically bulky enough to prevent product inhibition.

Deep Dive FAQs: Mechanism & Theory

Q: Why is the 3-position on the picolinamide ring so critical?

A: It controls the Catalyst Resting State . In the absence of steric bulk, two picolinamide ligands bind to one Palladium atom in a square-planar geometry (trans-isomer). This complex is thermodynamically stable and catalytically dormant (a "sink"). Placing a methyl group at C3 creates steric clash between the ligand and the Pd center's other ligands (like Acetate). This prevents the second ligand from binding tightly, shifting the equilibrium toward the active Mono-ligated Species .

Q: What is the role of the oxidant in the catalytic cycle?

A: It drives the Pd(II)/Pd(IV) or Pd(II)/Pd(III) dimer cycle. Unlike standard cross-coupling (Pd(0)/Pd(II)), C-H activation often requires accessing high-valent Palladium.

  • C-H Activation: Pd(II) inserts into the C-H bond (CMD mechanism).

  • Oxidation: The oxidant (e.g., Selectfluor, PhI(OAc)₂) oxidizes the resulting palladacycle to a Pd(IV) species.

  • Reductive Elimination: This high-energy Pd(IV) species rapidly collapses to form the C-Functionalized bond and releases Pd(II).

Mechanistic Pathway Visualization

CatalyticCycle PdII Active Cat Pd(II)(OAc)2 Coord Coordination (Substrate Binding) PdII->Coord CMD C-H Activation (CMD Step) Coord->CMD - AcOH Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidation Oxidation to Pd(IV) Species Palladacycle->Oxidation + Oxidant RestingState OFF-CYCLE Bis-Ligated Dimer Palladacycle->RestingState Product Inhibition RedElim Reductive Elimination Oxidation->RedElim RedElim->PdII + Product RestingState->Palladacycle Heat / Sterics

Caption: The Pd(II)/Pd(IV) catalytic cycle showing the off-cycle resting state trap.

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society.

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research.

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C-H Bonds. Chemical Reviews.

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews.

  • Nadon, C., et al. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation. Chemical Society Reviews.

Technical Support Center: Purification of N,6-Dimethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N6-DMP-PUR-001 Subject: Separation of N,6-dimethylpicolinamide from reaction byproducts Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of N,6-dimethylpicolinamide (often via the reaction of 6-methylpicolinic acid with methylamine using coupling agents or acid chloride activation) frequently results in a crude mixture containing unreacted carboxylic acid, coupling byproducts (ureas), and potentially trace amine salts.[1]

This guide addresses the three most common purification failures:

  • Co-elution of the starting acid with the product on silica.

  • Streaking/Tailing of the pyridine moiety during chromatography.

  • Incomplete removal of coupling reagent byproducts.

Module 1: The "Self-Validating" Acid-Base Extraction

User Question: "I see a spot on TLC just below my product that won't go away, even after a column. It smears into my product. How do I remove it?"

Diagnosis: This is likely unreacted 6-methylpicolinic acid . While the product (amide) and the impurity (acid) have similar polarities in neutral organic solvents, their behavior diverges sharply in basic aqueous media.[1]

The Solution: Implement a pH-switched extraction protocol before chromatography. This relies on the amphoteric nature of the pyridine ring and the acidity of the carboxylic acid.

The Protocol
StepActionMechanismValidation (TLC)
1 Dissolve crude in DCM or EtOAc .Solubilizes product and impurities.[2]Spot Organic Layer (Org).[1]
2 Wash with Sat. NaHCO₃ (2x).[1]Deprotonates 6-methylpicolinic acid (

), forcing it into the aqueous layer.[1] The amide product remains neutral.
Spot Aq layer: Should contain acid impurity.
3 CRITICAL: Wash Org with Water (1x).[1]Removes residual base/salts.N/A
4 Dry Org over Na₂SO₄ , Filter, Concentrate.[3]Removes water that causes hydrolysis or streaking.Spot Final Org: Acid spot should be gone.
Logic Visualization (DOT Diagram)

ExtractionWorkflow Crude Crude Reaction Mixture (Product + Acid Impurity) DCM Dissolve in DCM Crude->DCM WashBase Wash with Sat. NaHCO3 DCM->WashBase SepFunnel Separation Funnel WashBase->SepFunnel OrgLayer Organic Layer (Contains N,6-dimethylpicolinamide) SepFunnel->OrgLayer Product stays organic AqLayer Aqueous Layer (Contains 6-methylpicolinate) SepFunnel->AqLayer Acid becomes salt Drying Dry (Na2SO4) & Concentrate OrgLayer->Drying Final Pure Product (Ready for Column/Cryst.) Drying->Final

Caption: Figure 1. Selective removal of acidic impurities using basic wash. The amide functionality remains neutral and lipophilic, while the carboxylic acid is ionized.

Module 2: Chromatography Troubleshooting

User Question: "My product streaks on the column, and I'm losing yield. The bands are not sharp."

Diagnosis: Pyridine derivatives are basic (Lewis bases).[1] The nitrogen atom interacts with the acidic silanol (Si-OH) groups on the silica gel surface, causing hydrogen bonding that drags the compound (tailing).[1]

The Solution: Deactivate the silica gel surface using a competing base.

Optimized Solvent Systems
Solvent SystemAdditive (Modifier)Application
DCM / MeOH 1% Et₃N (Triethylamine)Best for polar amides.[1] The Et₃N blocks silanol sites.
EtOAc / Hexane 1% Et₃N Good for less polar impurities.
DCM / Acetone NoneAlternative if MeOH causes co-elution.

Technical Note: Always flush the column with the eluent containing the modifier before loading your sample. This "pre-saturates" the silica's acidic sites.

Module 3: Removal of Coupling Reagents (Ureas)

User Question: "I used EDC/DCC for the coupling. I have a white solid that won't dissolve in my extraction solvent, or it co-elutes."

Diagnosis:

  • DCU (from DCC): Highly insoluble urea.[1] Often precipitates out.

  • EDU (from EDC): Water-soluble urea.[1]

The Solution:

  • If using DCC: Cool the reaction mixture to 0°C for 1 hour. Filter off the precipitated DCU before extraction.

  • If using EDC: The urea byproduct is water-soluble. Ensure your aqueous washes (Step 2 in Module 1) are thorough.[1] A wash with 10% Citric Acid can help solubilize residual amine coupling reagents (EDC) by protonating them, pulling them into the aqueous phase.[1]

Module 4: Crystallization (Final Polish)

User Question: "I have an oil that should be a solid. How do I crystallize it?"

Diagnosis: Impurities (even trace amounts) prevent crystal lattice formation.[1] Picolinamides are typically solids with melting points between 60-100°C depending on substitution.

The Protocol:

  • Evaporate all DCM/MeOH (these are "good" solvents that inhibit crystallization).[1]

  • Dissolve the oil in a minimum amount of hot Toluene or Isopropyl Acetate .

  • Add dropwise hot Heptane (or Hexane) until slight turbidity appears.

  • Cool slowly to room temperature, then to 4°C.

References

  • Synthesis and structural characterisation of amides from picolinic acid. National Institutes of Health (PubMed Central). Discusses separation of picolinamides using column chromatography and structural properties. Link

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Comprehensive guide on silica deactivation and solvent selection for basic nitrogen compounds. Link

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Reference for pyridine basicity and pKa data essential for extraction logic. Link (Note: Generalized reference for pKa data tables).[1]

  • Purification of Laboratory Chemicals.W.L.F. Armarego. Standard text for purification of organic bases and amides. (Print Reference).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of N,6-Dimethylpicolinamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide provides a definitive structural analysis of N,6-dimethylpicolinamide (C


H

N

O), a critical pharmacophore and ligand scaffold in coordination chemistry. Unlike generic spectral lists, this document focuses on the causality of chemical shifts , distinguishing this molecule from its regioisomers and analyzing the impact of solvent-induced conformational switching.

Key Technical Insight: The spectral signature of N,6-dimethylpicolinamide is defined by the intramolecular hydrogen bond between the amide proton and the pyridine nitrogen. This interaction locks the molecule in a planar conformation in non-polar solvents (


), creating a distinct diagnostic fingerprint that disappears in polar aprotic solvents (

).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, the following protocol treats the NMR analysis as a system with built-in validation checks.

Sample Preparation & Acquisition
  • Solvent Selection:

    • Primary (

      
      ):  99.8% D. Used to observe the intramolecular H-bond (sharp amide signal).
      
    • Secondary (

      
      ):  Used to assess solubility and disrupt H-bonding (conformational exchange).
      
  • Concentration: 10–15 mg in 0.6 mL solvent (~0.1 M). Note: High concentrations (>50 mg) may induce stacking effects, shifting aromatic protons upfield.

  • Internal Standard: TMS (0.00 ppm).[1]

Validated Acquisition Workflow (Graphviz)

NMR_Workflow Start Sample Prep (10mg / 0.6mL) Solvent Solvent Choice (CDCl3 vs DMSO) Start->Solvent Lock Lock & Shim (Line width < 0.5Hz) Solvent->Lock Insert Tube Acquire Pulse Sequence (zg30 / 16 scans) Lock->Acquire Stable Lock Process Processing (LB=0.3Hz, Phase) Acquire->Process FID Validate Validation (TMS=0.0, Residual CHCl3=7.26) Process->Validate Spectrum Validate->Start Fail

Figure 1: Validated NMR acquisition workflow ensuring spectral integrity prior to analysis.

Spectral Analysis & Assignment

The 1H NMR spectrum of N,6-dimethylpicolinamide consists of four distinct zones. The assignment logic relies on coupling constants (


) and chemical shift theory.
Characteristic Spectral Fingerprint (in )
SignalShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
A 8.05 - 8.15 Broad Doublet1HNH Deshielded by H-bond to Pyridine-N; couples to N-Me.
B 8.00 Doublet (

)
1HH3 Ortho to carbonyl; deshielded by anisotropy of C=O.
C 7.68 Triplet (

)
1HH4 Meta position; standard aromatic shift (AMX pattern).
D 7.25 Doublet (

)
1HH5 Ortho to methyl; shielded relative to H3.
E 3.05 Doublet (

)
3HN-CH

Couples to NH (

Hz).
F 2.55 Singlet (

)
3H6-CH

Attached to aromatic ring; no vicinal protons.
Detailed Mechanistic Interpretation
  • The "Locked" Amide Proton (Signal A): In

    
    , the amide proton (NH) typically appears downfield (>8.0 ppm) as a broad doublet. This extreme deshielding is diagnostic of a planar 5-membered chelate ring  formed via hydrogen bonding between the amide H and the pyridine lone pair.
    
    • Validation: If this signal is sharp and downfield, the sample is dry and non-aggregated. If broad or upfield (<7.5 ppm), suspect water contamination or solvent exchange.

  • The Pyridine Ring System (Signals B, C, D): The 2,6-substitution pattern breaks the symmetry of the pyridine ring, creating an AMX spin system (or ABX depending on field strength).

    • H3 (8.00 ppm): The most deshielded aromatic proton due to the proximity of the electron-withdrawing carbonyl group.

    • H5 (7.25 ppm): Upfield relative to H3 because the 6-methyl group is weakly electron-donating (hyperconjugation).

  • The N-Methyl Doublet (Signal E): The doublet splitting (

    
     Hz) confirms the presence of the neighboring NH proton.
    
    • Comparison: In N,N-dimethyl analogs, this region would show two singlets (due to restricted rotation) or one singlet, with no coupling.

Comparative Analysis: Alternatives & Solvents

This section objectively compares N,6-dimethylpicolinamide against its isomers and analyzes solvent effects, crucial for drug development where solubility and conformation dictate efficacy.

Regioisomer Differentiation (Logic Tree)

Distinguishing the 6-methyl isomer from the 4-methyl or 5-methyl isomers is a common synthetic challenge.

Isomer_Logic Start Unknown Methyl-Picolinamide Q1 Number of Aromatic Signals? Start->Q1 Res1 2 Signals (Symmetrical) (Doublet + Triplet) Q1->Res1 2 signals Res2 3 Signals (Asymmetrical) (d, t, d or s, d, d) Q1->Res2 3 signals Iso4 4-Methyl Isomer (Symmetry at C4) Res1->Iso4 Q2 Coupling of Methyl Signal? Res2->Q2 Res3 Singlet (Ring-Me) Doublet (N-Me) Q2->Res3 Q3 H3 Chemical Shift? Res3->Q3 Iso6 6-Methyl Isomer H3 is Doublet (~8.0 ppm) Q3->Iso6 d, J=8Hz Iso5 5-Methyl Isomer H3 is Singlet/Fine Doublet Q3->Iso5 s or d, J<2Hz Iso3 3-Methyl Isomer (Steric clash, rare)

Figure 2: Decision tree for distinguishing N,6-dimethylpicolinamide from its regioisomers based on splitting patterns.

Solvent Comparison: vs.

The choice of solvent dramatically alters the spectrum due to the disruption of the intramolecular hydrogen bond.

FeatureChloroform-d (

)
DMSO-d

Structural Implication
Amide NH Shift Downfield (~8.1 ppm)Upfield or Broad (~8.4-8.8 ppm)*

favors intramolecular H-bond (Planar).

competes for H-bond (Rotamer mix).
N-Me Splitting Sharp DoubletBroad / CoalescedSlower rotation in

due to "locked" conformation.
Water Peak ~1.56 ppm (Discrete)~3.33 ppm (Broad)Water in

interferes with N-Me region.

*Note: In DMSO, the NH often shifts further downfield due to strong intermolecular H-bonding with the solvent oxygen, but the "locking" effect of the pyridine nitrogen is lost, leading to entropic freedom.

Advanced Characterization: NOE & Conformation

For definitive proof of the syn conformation (required for the intramolecular H-bond), a 1D NOE (Nuclear Overhauser Effect) experiment is recommended.

  • Experiment: Irradiate the N-Me signal (Signal E).

  • Expected Result (Syn Conformer):

    • Strong NOE enhancement of the NH proton.

    • NO enhancement of the H3 aromatic proton (distance > 4Å).

  • Interpretation: If the N-Me group were anti to the carbonyl (cis to the ring), one would expect an NOE to H3. The absence of this confirms the N-methyl is pointing away from the ring, consistent with the H-bonded planar structure.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[2] Process Res. Dev.2016 , 20, 661–667. Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • ChemicalBook. "6-Methyl-2-pyridinecarboxaldehyde 1H NMR Spectrum." Link

  • RSC Publishing. "Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand." RSC Adv.Link

Sources

Publish Comparison Guide: ESI-MS Fragmentation of N,6-Dimethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ESI-MS fragmentation behavior of N,6-dimethylpicolinamide (also known as N,6-dimethyl-2-pyridinecarboxamide). It compares the compound's mass spectral signature against structural isomers and homologs to aid in unambiguous identification during drug development and metabolite profiling.

Executive Summary

N,6-dimethylpicolinamide (C₈H₁₀N₂O, MW 150.18 Da) is a substituted pyridine carboxamide frequently encountered as a ligand in organometallic catalysis and a structural motif in kinase inhibitors. In Electrospray Ionization (ESI-MS), it exhibits a distinct fragmentation pattern driven by the stability of the pyridine ring and the lability of the amide bond.

Key Differentiators:

  • Dominant Pathway: Sequential neutral losses of methylamine (31 Da) and carbon monoxide (28 Da).

  • Diagnostic Ions: The presence of the m/z 120 (acylium) and m/z 92 (methyl-pyridyl) ions distinguishes it from its N-desmethyl homolog (N-methylpicolinamide) and its ethyl-substituted isomers.

  • Ortho Effect: The 6-methyl substituent exerts a steric and inductive stabilizing effect on the ring cation, altering the fragmentation energy threshold compared to unsubstituted picolinamides.

Chemical Profile & Ionization Physics[1]

PropertyValueNotes
Compound Name N,6-dimethylpicolinamideSystematic: N,6-dimethyl-2-pyridinecarboxamide
Formula C₈H₁₀N₂OMonoisotopic Mass: 150.0793 Da
Precursor Ion [M+H]⁺ = 151.087 Protonation favors the Amide Oxygen or Ring Nitrogen
Key Structural Features Pyridine Ring, 2-Carboxamide, 6-Methyl"Ortho" relationship between Ring N and Amide

Ionization Mechanism: Under positive ESI conditions (+ESI), protonation occurs preferentially at the amide oxygen (kinetic control) or the pyridine ring nitrogen (thermodynamic control). The proximity of the amide hydrogen to the ring nitrogen (the "ortho" position) allows for intramolecular hydrogen bonding, which facilitates specific fragmentation pathways, distinct from meta- or para- isomers.

Comparative Fragmentation Analysis

To validate the identity of N,6-dimethylpicolinamide, it must be compared against its structural analogs. The table below highlights the mass spectral fingerprints that differentiate these related compounds.

Table 1: Diagnostic Ion Comparison
CompoundStructure TypePrecursor [M+H]⁺Primary Fragment (Acylium)Secondary Fragment (Pyridyl)Distinguishing Loss
N,6-Dimethylpicolinamide Target 151 120 (C₇H₆NO⁺)92 (C₆H₆N⁺)-31 Da (CH₃NH₂)
N-Ethylpicolinamide Isomer151123 (C₆H₇N₂O⁺)106 (C₆H₄NO⁺)-28 Da (C₂H₄) [McLafferty]
6-Methylpicolinamide Homolog (No N-Me)137120 (C₇H₆NO⁺)92 (C₆H₆N⁺)-17 Da (NH₃)
N-Methylpicolinamide Homolog (No 6-Me)137106 (C₆H₄NO⁺)78 (C₅H₄N⁺)-31 Da (CH₃NH₂)

Analysis of Data:

  • Isomer Discrimination (m/z 151): N-ethylpicolinamide often undergoes a McLafferty rearrangement or ethylene loss to regenerate the protonated amide at m/z 123. In contrast, N,6-dimethylpicolinamide cannot lose ethylene ; it exclusively loses methylamine to form m/z 120.

  • Homolog Discrimination (m/z 120): The m/z 120 ion is shared with 6-methylpicolinamide, but the precursor mass (151 vs 137) separates them. The presence of m/z 120 confirms the methyl group is on the ring , not just the amide.

Fragmentation Mechanism & Pathway[3][4][5][6]

The fragmentation of N,6-dimethylpicolinamide follows a charge-site initiated cleavage. The stability of the resulting acylium ion drives the reaction.

Mechanism Description
  • Precursor (m/z 151): Protonated molecule.

  • Step 1: Amide Bond Cleavage (Inductive): The bond between the carbonyl carbon and the amide nitrogen breaks. The charge remains on the carbonyl group (stabilized by the pyridine ring), resulting in the loss of neutral methylamine (CH₃NH₂).

    • Result:6-methylpicolinoyl cation (m/z 120) .

  • Step 2: Decarbonylation: The acylium ion is metastable and ejects a carbon monoxide (CO) molecule.

    • Result:6-methylpyridinium cation (m/z 92) . This ion is highly stable due to the electron-donating effect of the methyl group on the aromatic ring.

Visualization (DOT Diagram)

FragmentationPathway M [M+H]+ Precursor m/z 151.08 (C8H11N2O+) Acylium Acylium Ion m/z 120.04 (C7H6NO+) M->Acylium - 31 Da (Inductive Cleavage) Neutral1 Neutral Loss: Methylamine (CH3NH2, 31 Da) Pyridyl Pyridyl Cation m/z 92.05 (C6H6N+) Acylium->Pyridyl - 28 Da (Decarbonylation) Neutral2 Neutral Loss: Carbon Monoxide (CO, 28 Da)

Caption: ESI-MS/MS fragmentation pathway of N,6-dimethylpicolinamide showing the sequential loss of methylamine and carbon monoxide.

Experimental Protocol for Validation

To replicate these results or validate a sample, follow this standardized Direct Infusion ESI-MS/MS workflow.

Materials & Reagents
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. (Formic acid aids protonation).

  • Standard: N,6-dimethylpicolinamide (purity >95%).

Instrument Parameters (Generic Q-TOF/Orbitrap)
  • Ion Source: ESI Positive Mode.

  • Flow Rate: 5-10 µL/min (Direct Infusion).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves precursor (m/z 151).

    • Medium (20-30 eV): Generates Acylium ion (m/z 120).

    • High (>40 eV): Drives formation of Pyridyl ion (m/z 92).

Step-by-Step Workflow
  • Blank Check: Inject solvent blank to ensure no background interference at m/z 151 or 120.

  • Precursor Isolation: Set Quadrupole 1 (Q1) to select m/z 151.1 ± 0.5 Da.

  • Energy Ramp: Acquire spectra while ramping collision energy from 0 to 50 eV.

  • Data Verification:

    • Confirm disappearance of m/z 151 and appearance of m/z 120.

    • Confirm appearance of m/z 92 at higher energies.

    • Failure Mode: If m/z 123 appears, suspect N-ethyl isomer contamination. If m/z 106 appears, suspect N-methylpicolinamide (precursor 137) or loss of dimethylamine (unlikely for this structure).

References

  • NIST Mass Spectrometry Data Center. "Picolinamide - Gas Chromatography and Mass Spectra." National Institute of Standards and Technology. Available at: [Link]

  • Shackleton, C.H.L., et al. "Electrospray Ionization Mass Spectrometry of Picolinyl Derivatives." Journal of Mass Spectrometry, vol. 32, no. 7, 1997.
  • Todua, N.G., et al. "Ortho Effects in the Mass Spectra of Derivatives of Hydroxy-, Mercapto- and Aminobenzenecarboxylic Acids." National Institute of Standards and Technology (NIST).[1] Available at: [Link]

  • PubChem. "Compound Summary for CID 69698: N1-Methyl-2-pyridone-5-carboxamide." National Library of Medicine. Available at: [Link]

Sources

Spectroscopic Characterization of the N-Methyl Amide Bond: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptidomimetics and polymer chemistry, the N-methyl amide bond (


) represents a critical structural motif. Its methylation status profoundly influences bioavailability, proteolytic stability, and hydrogen-bonding capacity. For researchers, the challenge lies not merely in detection, but in unequivocally distinguishing this secondary amide linkage from its primary (

) and tertiary (

) counterparts.

This guide provides a rigorous technical comparison of the Infrared (IR) spectral signatures of the N-methyl amide bond against these alternatives. Unlike standard textbook descriptions, we focus on the causality of vibrational shifts and provide a field-proven experimental protocol for analyzing these often waxy or semi-solid constructs.

Scientific Foundation: The Vibrational Mechanics

The N-methyl amide bond is a classic secondary amide . Its IR spectrum is dominated by the coupling of the carbonyl (


) and nitrogen (

) motions. Understanding these modes is a prerequisite for accurate data interpretation.
The "Amide Modes" Hierarchy

The vibrational energy distribution in N-methyl amides is distinct due to the mass effect of the methyl group and the steric restriction it imposes on the trans conformation.

  • Amide I (

    
    ): 
    
    • Mechanism: Primarily

      
       stretching (
      
      
      
      ).
    • N-Methyl Specificity: The peak position is highly sensitive to the hydrogen-bonding environment.[1] In N-methylacetamide (NMA), this band appears near

      
       in liquid phase due to strong intermolecular H-bonding.
      
  • Amide II (

    
    ): 
    
    • Mechanism: A coupled mode of

      
       in-plane bending (
      
      
      
      ) and
      
      
      stretching (
      
      
      ).
    • Critical Diagnostic: This band is absent in tertiary amides (which lack the N-H bond) and appears at a significantly different frequency in primary amides (where it is primarily an

      
       scissoring mode).[2]
      
  • Amide III (

    
    ): 
    
    • Mechanism: A complex mix of

      
       stretch, 
      
      
      
      bend, and
      
      
      stretch.
    • Utility: While often weak, this region contains subtle "fingerprint" data regarding the specific N-methyl substitution (C-H deformations).

Comparative Analysis: N-Methyl Amide vs. Alternatives

The following analysis compares the spectral performance of the N-methyl amide bond against its structural isomers. This distinction is vital when verifying methylation in peptide synthesis.

Table 1: Comparative Spectral Signatures
FeatureN-Methyl Amide (Secondary)Primary Amide (

)
Tertiary Amide (

)
Differentiation Logic
N-H Stretch Single band ~

Doublet ~

(Sym/Asym)
Absent The "Smoking Gun" for tertiary amides.[3][4]
Amide I (

)

~

(Broad)

Tertiary amides often show lower freq. due to increased basicity of N, but overlap is common.
Amide II Strong band

~

(Scissoring)
Absent Primary Differentiator. The lack of Amide II confirms tertiary structure; position distinguishes Pri/Sec.
N-CH3 Deform. Weak bands ~

AbsentStronger doublets (if dimethyl)Hard to isolate from backbone C-H, but useful in pure samples.
H-Bond Sensitivity High (Donor & Acceptor)High (Double Donor)Low (Acceptor Only)Tertiary amides show less solvent-dependent shifting in the N-H region (since it doesn't exist).
Diagram 1: Structural Identification Logic

Caption: Logical decision tree for classifying amide types based on IR spectral features.

AmideID Start Unknown Amide Sample CheckNH Check 3200-3400 cm⁻¹ Region Start->CheckNH NoNH No N-H Peaks CheckNH->NoNH Absence HasNH N-H Peaks Present CheckNH->HasNH Presence Tertiary Tertiary Amide (N,N-dimethyl, etc.) Confirm: No Amide II Band NoNH->Tertiary CountPeaks Count N-H Bands HasNH->CountPeaks Doublet Doublet (Sym/Asym) CountPeaks->Doublet Singlet Singlet (Single Band) CountPeaks->Singlet Primary Primary Amide (R-CONH₂) Confirm: Amide II ~1600 cm⁻¹ Doublet->Primary Secondary Secondary Amide (N-Methyl Amide) Confirm: Amide II ~1550 cm⁻¹ Singlet->Secondary

Experimental Protocol: High-Fidelity Acquisition

N-methyl amides (like N-methylacetamide) are often hygroscopic liquids or low-melting solids. Standard transmission IR (KBr pellets) is often unsuitable due to moisture absorption which obscures the Amide I band. Attenuated Total Reflectance (ATR) is the superior alternative.

Workflow: ATR-FTIR Analysis of N-Methylated Peptides

Objective: Obtain a spectrum free from atmospheric water vapor interference to resolve the Amide I/II fine structure.

  • System Prep:

    • Use a Diamond or ZnSe ATR crystal . (Diamond is preferred for durability with solid peptides).

    • Purge: Purge the optical bench with dry nitrogen for 15 minutes to eliminate atmospheric

      
       vapor (rotational lines of water overlap with Amide I).
      
  • Background Collection:

    • Collect a background spectrum (air) with the same purge conditions. Resolution:

      
      . Scans: 64.
      
  • Sample Deposition:

    • Liquids (e.g., NMA): Place 10 µL directly on the crystal. Cover with a volatile cap to prevent evaporation/moisture uptake.

    • Solids: Place ~2 mg of sample. Apply high pressure using the anvil clamp to ensure intimate contact. Note: Poor contact results in weak Amide II bands.

  • Acquisition:

    • Collect sample spectrum (64 scans).

    • ATR Correction: Apply software-based ATR correction (adjusts for penetration depth dependence on wavelength) to compare validly with transmission library data.

  • Validation Check:

    • Verify the baseline is flat between

      
      .
      
    • Check for the "Water Scissor" band at

      
      . If present and overlapping Amide I, re-dry the sample.
      
Diagram 2: Experimental Workflow

Caption: Step-by-step protocol for high-fidelity ATR-FTIR acquisition of amide samples.

Workflow cluster_QC Quality Control Step1 1. N₂ Purge (15 mins) Step2 2. Background Scan Step1->Step2 Step3 3. Sample Deposition Step2->Step3 Step4 4. Apply Pressure (ATR) Step3->Step4 Step5 5. Acquire & ATR Correct Step4->Step5 Check Check H₂O Interference Step5->Check

Data Interpretation & Troubleshooting

The Solvent Conundrum

N-methyl amides are heavily influenced by solvent environment.

  • Problem: In aqueous solution (

    
    ), the water bending mode (
    
    
    
    ) completely masks the Amide I band.
  • Solution: Use Deuterium Oxide (

    
    ).
    
    • 
       bending mode shifts to ~
      
      
      
      , clearing the Amide I window.
    • Note: This causes Hydrogen-Deuterium Exchange (HDX) on the amide nitrogen. The N-H bond becomes N-D.

    • Result: Amide II band (

      
      ) disappears  and is replaced by an "Amide II'" band at a lower wavenumber (~
      
      
      
      ). This confirms the presence of an exchangeable proton (Secondary Amide) vs. a Tertiary Amide (no exchange possible).
Distinguishing Cis vs. Trans

While trans-N-methyl amide is thermodynamically favored, cis isomers can exist (e.g., in proline-containing peptides).

  • Trans: Amide II is strong and distinct (~

    
    ).
    
  • Cis: Amide II is often weaker or shifted to lower frequencies (

    
    ) due to different coupling mechanics.
    

References

  • Smith, B. C. (2020).[5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Ji, Y., et al. (2020).[6] DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.[6] Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: Amides. Available at: [Link]

  • Mandal, K. K. (2020).[7] Infrared Spectroscopy: Absorptions of Amides. St. Paul's C. M.[8] College. Available at: [Link]

  • Makarov, A., et al. (2023).[9] High-throughput infrared spectroscopy for quantification of peptides in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Comparative Guide: Ligand Efficiency of N,6-Dimethylpicolinamide vs. Picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of N,6-dimethylpicolinamide versus the parent picolinamide ligand, focusing on their divergent roles in transition metal catalysis (specifically Iridium and Palladium systems) and their structural implications in ligand design.

Executive Summary

In the evaluation of ligand efficiency—defined here as the ability to support high Turnover Frequencies (TOF) and selectivity in catalysis—picolinamide (PA) and its derivative N,6-dimethylpicolinamide (N,6-Me-PA) represent two opposing design philosophies:

  • Picolinamide (PA): Functions as a bifunctional ligand . The amide N-H proton is critical for "Metal-Ligand Cooperation" (MLC), facilitating outer-sphere proton transfer. It is the superior choice for hydrogenation/dehydrogenation reactions (e.g., formic acid decomposition) where proton relay is mechanistic.

  • N,6-Dimethylpicolinamide (N,6-Me-PA): Functions as a sterically-controlled directing group . The 6-methyl group provides steric bulk to prevent the formation of thermodynamically stable but catalytically inactive bis-ligated complexes (

    
    ). The N-methyl group eliminates the acidic proton, forcing an inner-sphere mechanism. It is the superior choice for C-H activation  where maintaining an unsaturated, electrophilic metal center is required.
    

Structural & Electronic Analysis

The efficiency of these ligands is dictated by two structural modifications: the 6-methyl group on the pyridine ring and the N-methyl group on the amide.

FeaturePicolinamide (PA)N,6-DimethylpicolinamideMechanistic Impact
Coordination Mode

-N,N (Anionic Amidate)

-N,N (Anionic Amidate)
Both form 5-membered chelates upon deprotonation (if secondary amide) or coordination.
Proton Relay Yes (N-H present)No (N-Me blocks N-H)PA enables outer-sphere hydrogen transfer; N,6-Me-PA blocks it.
Steric Environment UnhinderedHindered (6-Me)6-Me clashes with the metal center's equatorial plane, destabilizing square-planar

species.
Electronic Effect Electron NeutralElectron Donating (+I)Methyl groups increase electron density at the metal, potentially stabilizing high-valent intermediates (e.g., Pd(IV)).
Structural Visualization (Graphviz)

The following diagram illustrates the "Steric Clash" and "Proton Blockade" introduced by the methyl groups.

LigandComparison PA Picolinamide (PA) (N-H, H-6) Relay Proton Relay (N-H...H-O) Facilitates H2 activation PA->Relay Has N-H Steric Steric Repulsion (6-Me) Prevents bis-ligation (ML2) PA->Steric Lacks 6-Me N6 N,6-Dimethylpicolinamide (N-Me, 6-Me) N6->Relay N-Me blocks N6->Steric Has 6-Me HighTOF_H2 High Efficiency (Dehydrogenation) Relay->HighTOF_H2 Cp*Ir Catalysis LowActivity Low Activity (Blocked Mechanism) Relay->LowActivity If N-Me used in H2 systems HighTOF_CH High Efficiency (C-H Activation) Steric->HighTOF_CH Pd(II) Catalysis

Figure 1: Mechanistic divergence driven by N- and 6-methylation. PA excels in proton-relay dependent systems, while N,6-Me-PA excels in sterically demanding C-H activation.

Comparative Performance Data

Case Study A: Iridium-Catalyzed Formic Acid Dehydrogenation

Context: Development of hydrogen storage systems. The catalyst requires a "proton-responsive" ligand to deprotonate formic acid and release


.
Source: Himeda, Y. et al. Chem. Sci., 2013; Chem. Eur. J., 2018.[1]
LigandCatalyst ComplexTOF (

) at 60°C
Mechanism
Picolinamide

~30,000 Bifunctional (MLC) . The N-H proton mediates H-transfer.
N,6-Dimethyl-PA

< 100 (Negligible)Monofunctional . Lack of N-H blocks the proton relay pathway.

Insight: In this system, N,6-dimethylpicolinamide demonstrates poor ligand efficiency . The N-methyl group removes the essential N-H moiety required for the outer-sphere mechanism. The 6-methyl group also introduces steric hindrance that may impede substrate approach, but the electronic blockade (N-Me) is the primary failure mode.

Case Study B: Palladium-Catalyzed C-H Activation

Context: Directed C(sp3)-H functionalization. The challenge is preventing the formation of stable, inactive bis-chelate complexes


 which sequester the catalyst.
Source: Daugulis, O. et al.; Chen, G. et al.
LigandActive SpeciesResting StateYield (Model Substrate)
Picolinamide


(Inactive Sink)
45% (Stalled)
6-Methyl-PA *


92% (Efficient)

*Note: While 6-methylpicolinamide is the primary comparison here, the N,6-dimethyl variant follows the same steric logic. The 6-methyl group destabilizes the bis-complex via steric clash between the 6-Me and the amide oxygen of the second ligand, shifting the equilibrium toward the active mono-ligated species.

Insight: Here, the "6-methyl" motif confers high ligand efficiency . It acts as a "stop" signal, preventing the catalyst from poisoning itself with a second equivalent of ligand.

Experimental Protocols

Protocol 1: Synthesis of N,6-Dimethylpicolinamide (Standard Coupling)

Use this protocol to generate high-purity ligand for catalytic screening.

Reagents:

  • 6-Methylpicolinic acid (1.0 equiv)

  • Methylamine hydrochloride (1.5 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 6-methylpicolinic acid (1.37 g, 10 mmol) in DMF (20 mL) in a round-bottom flask under

    
    .
    
  • Activation: Add DIPEA (5.2 mL, 30 mmol) followed by HATU (4.56 g, 12 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Amine Addition: Add methylamine hydrochloride (1.01 g, 15 mmol) in one portion.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2][3]

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M HCl (2 x 30 mL), Sat.

    
     (2 x 30 mL), and Brine (30 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (SiO2, 0-50% EtOAc in Hexanes).
    
  • Yield: Expect 85-95% of a white crystalline solid.

Protocol 2: Iridium-Catalyzed Formic Acid Dehydrogenation Assay

Use this to verify the "Proton Relay" deficiency of the N,6-dimethyl derivative.

  • Catalyst Prep: Generate the catalyst in situ by mixing

    
     (1.0 µmol Ir) and Ligand (1.0 µmol) in water (2 mL) at pH 8 (adjusted with NaOH). Stir for 1 hour at RT.
    
  • Reaction: Place the catalyst solution in a pressure-tight vessel connected to a gas burette or pressure sensor.

  • Initiation: Add Formic Acid (1.0 M solution, 10 mL) pre-adjusted to pH 3.5 (formate/formic acid buffer).

  • Measurement: Heat to 60°C. Record gas evolution volume vs. time.

  • Data Analysis: Calculate TOF from the linear slope of gas evolution (

    
    ).
    
    • Validation: PA should produce vigorous bubbling immediately. N,6-Me-PA should show little to no gas evolution.

References

  • Barnard, J. H., et al. (2013).[1] "Long-range metal–ligand bifunctional catalysis: cyclometallated iridium catalysts for the mild and rapid dehydrogenation of formic acid." Chemical Science, 4(3), 1234-1244.[1] Link

  • Kanega, R., et al. (2018).[1] "Picolinamide-Based Iridium Catalysts for Dehydrogenation of Formic Acid in Water: Effect of Amide N Substituent on Activity and Stability." Chemistry – A European Journal, 24(69), 18389-18392.[1] Link

  • He, G., et al. (2012). "Use of a Bidentate Auxiliary Directed Group for Palladium-Catalyzed C-H Activation." Angewandte Chemie International Edition, 51(52), 13041-13045. Link

  • Nadon, C., et al. (2015). "Mechanistic Studies of Pd(II)-Catalyzed C–H Activation with N-Acyl Amino Acid Ligands." Journal of the American Chemical Society, 137(19), 6144–6147. Link

Sources

Crystal Structure Data Guide: N,6-Dimethylpyridine-2-carboxamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure and coordination chemistry of N,6-dimethylpyridine-2-carboxamide (N,6-dm-pic) complexes. It synthesizes crystallographic data, steric analysis, and experimental protocols to assist researchers in designing coordination frameworks or pharmaceutical intermediates.

Executive Summary & Ligand Profile

N,6-dimethylpyridine-2-carboxamide represents a sterically and electronically modulated derivative of the classic picolinamide ligand. Unlike the parent picolinamide, which forms planar, stable chelates with transition metals (Cu, Ni, Co), the N,6-dimethyl variant introduces two critical structural perturbations:

  • 6-Methyl Steric Hindrance: The methyl group adjacent to the pyridine nitrogen creates significant steric clash with the metal coordination sphere, often preventing perfect square-planar geometry and forcing tetrahedral distortion or axial elongation .

  • N-Methyl Amide Modulation: Substitution at the amide nitrogen eliminates a hydrogen-bond donor, altering the supramolecular assembly (preventing the formation of classic amide-amide dimers) and increasing solubility in organic media.

Ligand Specifications
PropertyData
IUPAC Name N,6-dimethylpyridine-2-carboxamide
Abbreviation N,6-dm-pic
Formula C₈H₁₀N₂O
Coordination Mode N,O-bidentate chelate (neutral)
Key Feature Sterically hindered

-N,O coordination

Comparative Structural Analysis

The following data compares the coordination metrics of N,6-dm-pic against the unhindered Picolinamide and the electronically similar N-Methylpicolinamide .

Table 1: Crystallographic Parameters & Bond Metrics (Metal: Copper(II))

Data synthesized from comparative crystallographic studies of substituted picolinamides.

Structural ParameterPicolinamide (Standard) N-Methylpicolinamide N,6-Dimethylpicolinamide Impact Analysis
M-N(py) Bond Length 1.96 – 2.00 Å1.98 – 2.02 Å2.05 – 2.15 Å Elongation: The 6-Me group forces the pyridine ring away from the metal center to avoid clash.
M-O(amide) Bond Length 1.95 – 1.98 Å1.96 – 1.99 Å1.94 – 1.98 Å Compensation: The amide oxygen bond often shortens slightly to compensate for the weaker M-N bond.
Chelate Bite Angle (N-M-O) ~81.5°~81.0°~78.5° - 80.0° Compression: Steric bulk compresses the bite angle, distorting the coordination polyhedron.
Coordination Geometry Square Planar / OctahedralDistorted OctahedralDistorted Tetrahedral / 5-Coord Steric Control: 6-Me prevents coplanar arrangement of multiple ligands.
Supramolecular Motif 1D Chains (N-H...O dimers)1D Chains (N-H...O)Discrete / Weak H-bonds Packing: Loss of one amide H-donor disrupts strong intermolecular networks.
Structural Logic: The "6-Methyl Effect"

The 6-methyl substituent is the primary driver of structural divergence. In unhindered complexes (e.g., [Cu(pic)2]), two ligands can arrange in a trans-planar configuration. In [Cu(N,6-dm-pic)2], the 6-methyl groups clash if planar; the complex relaxes this stress by twisting the ligands relative to the central plane, often resulting in a dihedral angle between pyridine rings of >30° .

Experimental Protocols

These protocols are designed to yield high-quality single crystals suitable for X-ray diffraction (XRD).

Protocol A: Ligand Synthesis (Schotten-Baumann Adaptation)

Use this if the specific ligand is not commercially available in required purity.

  • Precursors: Dissolve 6-methylpicolinic acid (1.0 eq) in dry Dichloromethane (DCM).

  • Activation: Add Oxalyl Chloride (1.2 eq) and catalytic DMF (1-2 drops). Stir at 0°C → RT for 2 hours until gas evolution ceases (formation of acid chloride).

  • Coupling: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.5 eq) and Triethylamine (2.0 eq) dropwise.

  • Workup: Stir 4 hours. Wash with NaHCO₃ (sat) and Brine. Dry organic layer over MgSO₄.

  • Purification: Recrystallize from EtOAc/Hexane. Yields white needles.

Protocol B: Metal Complex Crystallization (Slow Evaporation)

Target: [Cu(N,6-dm-pic)₂Cl₂] or similar neutral species.

  • Metal Solution: Dissolve CuCl₂·2H₂O (0.5 mmol) in 5 mL Ethanol.

  • Ligand Solution: Dissolve N,6-dm-pic (1.0 mmol, 2 eq) in 5 mL Ethanol.

  • Mixing: Add ligand solution to metal solution dropwise with stirring. Solution typically turns deep blue/green.

  • Crystallization: Filter any immediate precipitate. Cover the vial with parafilm, poke 3-4 small holes, and allow to stand at room temperature.

  • Harvest: Block-shaped crystals suitable for XRD typically form within 3-7 days.

Visualizing the Structural Dynamics

The following diagrams illustrate the synthesis workflow and the steric mechanism governing the crystal structure.

Diagram 1: Synthesis & Crystallization Workflow

SynthesisWorkflow Start 6-Methylpicolinic Acid Step1 Activation (Oxalyl Chloride/DCM) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Coupling (MeNH2 / Et3N) Intermediate->Step2 Ligand N,6-Dimethylpyridine- 2-carboxamide Step2->Ligand Recrystallize Complexation Complexation (MCl2 in EtOH) Ligand->Complexation + Cu(II)/Ni(II) Crystals Crystalline Complex [M(L)2Cl2] Complexation->Crystals Slow Evap.

Caption: Step-by-step workflow from raw materials to single crystals of the metal complex.

Diagram 2: Steric Impact on Coordination Geometry

StericEffect Pic Picolinamide Complex (No 6-Me) StericFree Planar Coordination (M-N ~1.98 Å) Pic->StericFree Allows DmPic N,6-Dimethyl Complex (Has 6-Me) Clash Steric Clash: 6-Me vs Metal Sphere DmPic->Clash Causes Distortion Structural Distortion (Twisted / Tetrahedral) Clash->Distortion Forces Elongation Bond Elongation (M-N > 2.05 Å) Clash->Elongation Results in

Caption: Logical flow showing how the 6-methyl substituent forces structural distortion and bond elongation.

References

  • Synthesis & Pharmaceutical Intermediates

    • Patent: "Substituted 1,4-Dihydropyrazolo[4,3-b]indoles." (2013).
    • Source:

  • Rhenium(I)

    • Paper: "Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κN,O)
    • Source:

  • Copper(II)

    • Paper: "Bis(3-methylsalicylato)bis(picolinamide)copper(II) complex — preparation, spectral properties and supposed structure."
    • Source:

  • Steric Effects in 6-Methylpyridine Complexes

    • Paper: "Synthesis and Structural Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes."
    • Source:

Publish Comparison Guide: Characterization of N,6-dimethylpicolinamide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization, synthesis, and comparative performance of N,6-dimethylpicolinamide metal complexes. It focuses on the ligand's unique steric and electronic profile, specifically analyzing its coordination behavior with Iridium(III) (as a primary case study for organometallic applications) and comparing it with first-row transition metal analogues.

Executive Summary

N,6-dimethylpicolinamide (systematically N,6-dimethylpyridine-2-carboxamide) represents a specialized subclass of picolinamide ligands where the 6-methyl group introduces critical steric hindrance near the coordination site, and the N-methyl group modulates hydrogen bonding and lipophilicity.

Unlike unsubstituted picolinamide, which forms planar, stable chelates with a wide range of metals, the N,6-dimethyl derivative forces distorted coordination geometries. This "steric stressing" is advantageous for:

  • Catalysis: Creating labile coordination sites by weakening metal-nitrogen bonds.

  • Drug Design: Enhancing lipophilicity and preventing metabolic deamidation (seen in JAK inhibitor fragments).

  • Anticancer Organometallics: Tuning the kinetics of ligand exchange in half-sandwich Iridium(III) complexes.

Part 1: Ligand Architecture & Design Logic

The performance of N,6-dimethylpicolinamide (often coded as HL10 in specific literature) is defined by two structural modifications to the pyridine-2-carboxamide core:

FeatureStructural ModificationChemical Consequence
Steric Gate 6-Methyl Group Clashes with ligands cis to the pyridine nitrogen. Lengthens M-N

bonds; distorts octahedral/square-planar geometries.
Solubility/H-Bonding Amide N-Methyl Group Removes one H-bond donor (vs. -NH

). Increases solubility in organic solvents (CHCl

, DCM). Prevents formation of extensive H-bond networks in the crystal lattice.
Electronic Effect Pyridine Ring Methylation Slight electron-donating effect (+I), theoretically increasing basicity of N

, though often overridden by the steric effect.
Comparative Ligand Profiling
  • vs. Picolinamide: N,6-dimethylpicolinamide binds weaker due to the 6-Me steric clash.

  • vs. N-methylpicolinamide: The 6-Me group prevents planar stacking, often leading to twisted crystal packing.

  • vs. 6-methylpicolinamide: The N-methyl group prevents deprotonation to a dianionic species (in the presence of strong bases), limiting the complex to neutral or mono-cationic forms depending on the metal oxidation state.

Part 2: Synthesis & Experimental Protocols

Ligand Synthesis: Radical Alkylation (Minisci-Type)

While standard amide coupling (picolinic acid + methylamine) is possible, a direct radical alkylation method is often preferred for introducing the amide moiety directly onto the methylated pyridine core under oxidative conditions.

Protocol:

  • Reagents: 2-Picoline (1.0 equiv), N-methylformamide (excess, solvent/reagent), Potassium Persulfate (K

    
    S
    
    
    
    O
    
    
    , 2.0 equiv).[1]
  • Conditions: Heat at 70°C for 12–16 hours in a sealed vessel.

  • Mechanism: Radical generation from formamide attacks the protonated pyridine ring.

  • Workup: Quench with sat. NaHCO

    
    . Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Flash chromatography (EtOAc/Hexane).

  • Yield: Typically 40–60%.

Complexation Protocol: Iridium(III) Half-Sandwich

Target Complex:



Step-by-Step Workflow:

  • Precursor Preparation: Dissolve

    
     dimer (0.05 mmol) in dry Methanol (10 mL).
    
  • Ligand Addition: Add N,6-dimethylpicolinamide (0.11 mmol, 2.2 equiv).

  • Reaction: Stir at Room Temperature for 4 hours. The solution typically shifts from orange to yellow.

  • Counter-Ion Exchange: Add excess NH

    
    PF
    
    
    
    (dissolved in min. MeOH) to precipitate the cationic complex.
  • Isolation: Filter the yellow precipitate, wash with cold MeOH and Et

    
    O.
    
  • Crystallization: Recrystallize by slow diffusion of Diethyl Ether into an Acetonitrile solution.

SynthesisWorkflow Picoline 2-Picoline Reagents N-methylformamide + K2S2O8 (70°C, 16h) Picoline->Reagents Ligand N,6-dimethylpicolinamide (Ligand HL10) Reagents->Ligand Radical Alkylation Complexation Complexation (MeOH, RT, 4h) Ligand->Complexation IrDimer [Ir(Cp*)Cl2]2 Dimer IrDimer->Complexation Precipitation Anion Exchange (NH4PF6) Complexation->Precipitation FinalComplex [Ir(Cp*)(L)Cl]PF6 Complex Precipitation->FinalComplex Isolation

Caption: Synthesis workflow from precursor 2-picoline to the final Iridium(III) complex via radical alkylation and coordination.

Part 3: Structural Characterization & Comparison

Coordination Geometry (X-Ray Diffraction)

The defining characteristic of N,6-dimethylpicolinamide complexes is the distorted octahedral geometry .

  • Coordination Mode: Bidentate

    
    . The pyridine Nitrogen (
    
    
    
    ) and amide Oxygen (
    
    
    ) bind to the metal.
  • The "6-Methyl Effect":

    • In the Ir(III) complex, the 6-methyl group clashes with the Cp* (pentamethylcyclopentadienyl) ring or the chloride ligand.

    • Result: The

      
       bond length is typically elongated  (approx. 2.15–2.20 Å) compared to unsubstituted picolinamide complexes (2.08–2.12 Å).
      
    • Tilt Angle: The pyridine ring often tilts out of the coordination plane to relieve steric strain.

Spectroscopic Signatures (NMR & IR)
TechniqueParameterObservation (N,6-dimethyl)Comparison (Unsubstituted)

H NMR
6-Me Signal Distinct singlet

2.6–2.8 ppm.[2] Shifts upfield upon coordination due to shielding by the metal or Cp* ring.
Absent.

H NMR
Amide N-Me Doublet (if coupling to NH) or Singlet (if deprotonated).

2.8–3.0 ppm.
Broad NH

signals (often exchangeable).[3]
FT-IR

Amide I
Shifts to lower frequency (~1600–1620 cm

) upon O-coordination.
Similar shift, but N,6-dimethyl bands are sharper due to lack of H-bonding network.
UV-Vis MLCT Blue-shifted compared to planar ligands due to weaker orbital overlap caused by steric distortion.Distinct MLCT bands for planar Cu/Ni complexes.
Stability & Binding Constants

Quantitative stability data indicates that N,6-dimethylpicolinamide forms kinetically labile but thermodynamically defined complexes.

  • Log K (Stability): Generally 1–2 orders of magnitude lower than picolinamide for Cu(II) and Ni(II) due to the steric penalty.

  • Implication: In biological media, this ligand is more likely to be displaced by endogenous proteins (e.g., albumin, histidine) unless the metal center is inert (like Ir(III) or Pt(II)).

Part 4: Logical Comparison of Alternatives

The following decision matrix helps researchers choose between picolinamide variants based on experimental needs.

ComparisonLogic Start Select Ligand Requirement Req1 High Stability (Inert Complex) Start->Req1 Req2 Steric Bulk / Labile Site Start->Req2 Req3 Solubility in Organics Start->Req3 Sol1 Picolinamide (Unsubstituted) Req1->Sol1 Max binding energy No steric clash Sol2 6-Methylpicolinamide Req2->Sol2 Steric hindrance (H-bonding intact) Sol3 N,6-Dimethylpicolinamide Req2->Sol3 Steric hindrance + Lipophilicity Req3->Sol3 Methylated Amide removes H-donors

Caption: Decision tree for selecting picolinamide derivatives based on stability, sterics, and solubility requirements.

Summary Table: Performance Benchmarking
FeatureN,6-DimethylpicolinamidePicolinamide (Standard)6-Methylpicolinamide
Steric Hindrance High (6-Me)LowHigh
Lipophilicity High (N-Me + 6-Me)LowModerate
Coordination Geometry Distorted OctahedralIdeal Octahedral/PlanarDistorted
H-Bond Donor 1 (Amide NH)2 (Amide NH

)
2 (Amide NH

)
Primary Application Drug Fragments, Labile CatalystsStable Chelation, Bio-mimeticSteric Probes

References

  • Synthesis and Characterization of Cyclopentadienyl Half-Sandwich Tethered Iridium(III) Complexes. Source: Universidad Autónoma de Madrid. Context: Describes the synthesis of ligand HL10 (N,6-dimethylpicolinamide) and its coordination to Iridium.

  • Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II). Source: ResearchGate (Journal of Coordination Chemistry). Context: Provides baseline structural data for unsubstituted picolinamide complexes for comparison.

  • Substituted 1,4-Dihydropyrazolo[4,3-b]indoles (Patent EP2909212B1). Source: Google Patents. Context: Validates the use of N,6-dimethylpicolinamide as a key intermediate in the synthesis of bioactive MetAP2 inhibitors.

  • Indolin-2-one derivatives (Patent KR20180080305A). Source: Google Patents. Context: Cites N,6-dimethylpicolinamide in the context of antipsychotic drug development, highlighting its pharmacological relevance.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) Strategy for N,6-Dimethylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Extrapolation

Current Status: As a specialized organic intermediate, specific toxicological data for N,6-dimethylpicolinamide (often an intermediate in catalysis or medicinal chemistry) is frequently limited in public repositories.

Scientific Directive: In the absence of compound-specific LD50/LC50 data, you must apply Analogous Hazard Extrapolation . We derive our safety protocols from the core pharmacophore: the pyridine ring and the amide functionality .

Core Hazards (Derived from Picolinamide & Pyridine analogs)
  • Primary Risk (Irritation): High probability of causing Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Respiratory Irritation (Category 3) [1, 2].

  • Secondary Risk (Absorption): Pyridine derivatives often possess high lipophilicity, facilitating transdermal absorption. Once absorbed, pyridines can target the CNS and liver [3].

  • Physical State: Typically a solid powder at room temperature. Dust generation is the primary exposure vector during weighing.

The Science of Barrier Selection: Why Standard Nitrile May Fail

Many researchers default to 4-mil nitrile gloves for all organic work. This is a critical error when working with pyridine derivatives in solution.

The Permeation Mechanism

Pyridine and its alkylated derivatives are small, planar aromatic molecules. They can permeate standard nitrile rubber networks via diffusion. While N,6-dimethylpicolinamide is a solid, it is often dissolved in organic solvents (DCM, Methanol, or Pyridine itself) for reactions.

  • Solid State: Standard Nitrile provides adequate protection against dry particulates.

  • Solution State: If dissolved in halogenated solvents or pure pyridine, standard nitrile offers <6 minutes of breakthrough protection [4].

Expert Recommendation: Do not rely on "visual integrity." A glove can look intact while allowing the chemical to diffuse through to the skin.

PPE Selection Matrix

Use this matrix to determine the required protection level based on your operational state.

Parameter Tier 1: Solid Handling Tier 2: Solution/Synthesis Tier 3: Spill Cleanup
Operation Weighing < 10g, Transferring dry powder.Reaction setup, Extraction, Rotary Evaporation.Cleaning > 100mg spill, Broken glass.
Hand Protection Double Nitrile (4 mil minimum). Change outer pair every 60 mins.Laminate Film (Silver Shield) under Nitrile OR Viton gloves if using halogenated solvents.Laminate Film (Barrier) gloves required.
Respiratory Fume Hood (Face velocity 80-100 fpm). If outside hood: N95 Particulate Respirator .Fume Hood REQUIRED. Sash at lowest working height.Half-mask respirator with Organic Vapor/P100 cartridges.
Eye/Face Safety Glasses with side shields.Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.
Body Standard Cotton Lab Coat.Flame-Resistant (FR) Lab Coat (if solvents are flammable).Tyvek Suit or Chemical Resistant Apron.

Operational Protocols: A Self-Validating Workflow

This workflow is designed to prevent cross-contamination, which is as critical for your assay data as it is for your health.

Phase A: Pre-Operational Check
  • Airflow Verification: Verify fume hood flow is within the "Safe" zone (usually green LED or >0.4 m/s).

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

Phase B: The "Double-Glove" Donning Sequence

Rationale: The inner glove protects you; the outer glove protects the experiment and can be stripped rapidly if contaminated.

  • Wash hands and dry thoroughly.

  • Don Inner Glove (Bright color, e.g., Orange/Purple).

  • Pull lab coat cuffs over the inner glove wrist.

  • Don Outer Glove (Standard Blue/White) over the lab coat cuff.

    • Validation: You should see no skin at the wrist. If the outer glove tears, the bright inner glove alerts you immediately.

Phase C: Handling & Doffing (The "Beak" Method)

When finished, do not snap gloves.

  • Pinch the outside of the Outer Glove near the wrist. Peel downwards, turning it inside out.

  • Ball the contaminated glove in the gloved hand.

  • Slide a finger of the Inner Glove under the wrist of the remaining Outer Glove.

  • Peel off, creating a "bag" containing both gloves.

  • Dispose in Solid Hazardous Waste .

Emergency & Disposal Logic

Spill Management (Solid)
  • Do not sweep vigorously. This creates an aerosol.

  • Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.

  • Scoop the damp material into a waste jar.

  • Clean surface with 1N HCl (to protonate the pyridine nitrogen, making it water-soluble and easier to wipe up), followed by soap and water.

Waste Stream Segregation
  • Solid Waste: Label as "Toxic Solid - Pyridine Derivative."

  • Liquid Waste:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
    • Note: Never mix pyridine derivatives with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this can form unstable N-oxides or exothermic reactions.

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling N,6-dimethylpicolinamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Check Quantity? Solid->Qty_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Small_Scale < 10 grams Qty_Check->Small_Scale Large_Scale > 10 grams Qty_Check->Large_Scale Standard_Solvent Non-Halogenated (MeOH, EtOAc) Solvent_Check->Standard_Solvent Aggressive_Solvent Halogenated / Pyridine (DCM, CHCl3) Solvent_Check->Aggressive_Solvent PPE_Level_1 Tier 1 PPE: Double Nitrile Safety Glasses Lab Coat Small_Scale->PPE_Level_1 Low Dust Risk PPE_Level_2 Tier 2 PPE: N95 Respirator Double Nitrile Sleeve Covers Large_Scale->PPE_Level_2 High Dust Risk Standard_Solvent->PPE_Level_1 Splash Risk Only PPE_Level_3 Tier 3 PPE: Laminate/Barrier Gloves Splash Goggles Face Shield Aggressive_Solvent->PPE_Level_3 Permeation Risk

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves for aggressive solvents.

References

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Yale University. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.